molecular formula Ca3(AsO4)2<br>As2Ca3O8 B147906 Calcium arsenate CAS No. 7778-44-1

Calcium arsenate

Cat. No.: B147906
CAS No.: 7778-44-1
M. Wt: 398.1 g/mol
InChI Key: RMBBSOLAGVEUSI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium arsenate is a white powder. Slightly soluble in water. Toxic by inhalation and ingestion. Used as an insecticide and germicide.
This compound is a polymer.

Properties

IUPAC Name

tricalcium;diarsorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2AsH3O4.3Ca/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBBSOLAGVEUSI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ca3(AsO4)2, As2Ca3O8
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM ARSENATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name calcium arsenate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Calcium_arsenate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058182
Record name Calcium arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Calcium arsenate is a white powder. Slightly soluble in water. Toxic by inhalation and ingestion. Used as an insecticide and germicide., Colorless to white, odorless solid. [insecticide/herbicide]; [NIOSH], COLOURLESS-TO-WHITE AMORPHOUS POWDER., Colorless to white, odorless solid. [insecticide/herbicide]
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Calcium arsenate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/757
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CALCIUM ARSENATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Calcium arsenate (as As)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0089.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Decomposes (NIOSH, 2023), No boiling point at normal pressure; decomposes on heating, Decomposes
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM ARSENATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Calcium arsenate (as As)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0089.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.01 % at 77 °F (NIOSH, 2023), Sol in dil acids, Insol in organic solvents, 0.013 G/100 CC OF WATER AT 25 °C, Solubility in water: very poor, (77 °F): 0.01%
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM ARSENATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM ARSENATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Calcium arsenate (as As)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0089.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

3.62 (EPA, 1998) - Denser than water; will sink, 3.620, 3.62 g/cm³, 3.62
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM ARSENATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM ARSENATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Calcium arsenate (as As)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0089.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mm Hg @ 20 °C (approx), 0 mmHg (approx)
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM ARSENATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Calcium arsenate (as As)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0089.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Commercial calcium arsenate contains 61% calcium arsenate and 9% calcium arsenite and an excess of lime and calcium carbonate., The wettable powder, when made up in aq solution, should contain less than 0.5% of dissolved As2O5, which originates from impurities.
Record name CALCIUM ARSENATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder, Colorless to white solid.

CAS No.

7778-44-1, 10103-62-5
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Calcium arsenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenic acid, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenic acid (H3AsO4), calcium salt (2:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium arsenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM ARSENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95OX15I8ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALCIUM ARSENATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM ARSENATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

2651 °F (EPA, 1998), Decomposes, 1455 °C
Record name CALCIUM ARSENATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM ARSENATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CALCIUM ARSENATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0765
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Formula and Structure of Calcium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, various forms, and the detailed crystal structure of calcium arsenate. It includes a summary of its key physicochemical properties and a detailed experimental protocol for its synthesis.

Chemical Formula and Variants

This compound is an inorganic compound with the primary chemical formula Ca₃(AsO₄)₂ .[1] This form is also referred to as trithis compound or calcium orthoarsenate. Commercially available this compound is often not a single, pure compound but rather a mixture that can include basic arsenates, calcium hydroxide (B78521), and calcium carbonate.[1]

Beyond the anhydrous form, this compound exists in several hydrated and hydrogenated forms, many of which are found naturally as minerals:

  • Hydrated Forms:

    • Rauenthalite: Ca₃(AsO₄)₂·10H₂O[1]

    • Phaunouxite: Ca₃(AsO₄)₂·11H₂O[1]

    • Ferrarisite: Ca₅H₂(AsO₄)₄·9H₂O[1]

  • Hydrogenated and Hydrated Hydrogenated Forms:

    • Weilit: Ca(HAsO₄)[1]

    • Švenekite: Ca(H₂AsO₄)₂[1]

    • Haidingerite: Ca(HAsO₄)·H₂O[1]

    • Pharmacolite: Ca(HAsO₄)·2H₂O[1]

Physicochemical Properties

A summary of the key quantitative data for anhydrous this compound (Ca₃(AsO₄)₂) is presented in the table below.

PropertyValueReferences
Molar Mass 398.07 g/mol
Appearance White, odorless amorphous powder
Density 3.62 g/cm³[2]
Melting Point 1455 °C (2651 °F; 1728 K) (decomposes)[2]
Solubility in Water 0.13 g/L (at 25 °C)[2]
Solubility in Acids Soluble in dilute acids[2]
Solubility in Organic Solvents Insoluble[2]

Crystal Structure

The crystal structure of anhydrous this compound (Ca₃(AsO₄)₂) has been determined by X-ray diffraction. It crystallizes in the rhombohedral space group R3c . The structure is characterized by interconnected chains of calcium-oxygen polyhedra and arsenate (AsO₄) tetrahedra that run parallel to the c-axis.

The unit cell parameters for the rhombohedral and the equivalent hexagonal settings are provided below:

Crystal SystemSettinga (Å)c (Å)α (°)ZReferences
Rhombohedral Rhombohedral14.05(1)-45.05(2)7[3]
Rhombohedral Hexagonal10.77(1)37.81(3)-21[3]

In this structure, the calcium ions exhibit coordination numbers of 6, 7, or 8 with oxygen atoms. The arsenate groups form tetrahedra with mean As-O bond lengths of approximately 1.65 to 1.69 Å.[3]

The hydrated mineral forms of this compound, rauenthalite and phaunouxite, both possess a triclinic crystal system with a P1 or P-1 space group.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of an arsenic-containing solution with a calcium hydroxide suspension. The following is a detailed protocol adapted from the literature.[2]

Materials:

  • Arsenic-containing solution (e.g., from leaching of smelting dust)

  • Calcium hydroxide (Ca(OH)₂)

  • Sodium hydroxide (NaOH)

  • Nitric acid (HNO₃)

  • Deionized water

Procedure:

  • Take 800 mL of the arsenic-containing solution and adjust the pH to 5 using NaOH.

  • In a separate beaker, ultrasonically dissolve 0.75 mol of Ca(OH)₂ in 200 mL of deionized water to create a suspension.

  • Adjust the pH of the Ca(OH)₂ suspension to 5 using HNO₃.

  • Pour the Ca(OH)₂ suspension into the arsenic-containing solution while stirring.

  • Maintain the reaction mixture at 50 °C for 24 hours with continuous stirring, adjusting the pH to 5 as needed.

  • After the reaction is complete, filter the resulting precipitate.

  • Wash the collected solid with deionized water.

  • Dry the final product in an oven at 60 °C.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure. These methods include:

  • X-ray Diffraction (XRD): To identify the crystalline phases present and determine the crystal structure.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the water content in hydrated forms of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_processing Product Processing As_sol Arsenic-containing Solution (800 mL) pH_adj1 pH Adjusted Arsenic Solution As_sol->pH_adj1 Adjust pH to 5 with NaOH CaOH2_susp Ca(OH)₂ Suspension (0.75 mol in 200 mL H₂O) pH_adj2 pH Adjusted Ca(OH)₂ Suspension CaOH2_susp->pH_adj2 Adjust pH to 5 with HNO₃ mix Mix Reactants pH_adj1->mix pH_adj2->mix react React at 50°C for 24h (Maintain pH 5) mix->react Stirring filter Filter Precipitate react->filter wash Wash with Deionized Water filter->wash dry Dry at 60°C wash->dry product Final Ca₃(AsO₄)₂ Product dry->product

References

Synthesis of Calcium Arsenate [Ca3(AsO4)2]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for producing calcium arsenate [Ca3(AsO4)2], a compound of interest in various scientific and industrial fields. The following sections detail the experimental protocols for precipitation, hydrothermal, and solid-state synthesis methods, supported by quantitative data and visual workflows to facilitate understanding and replication.

Precipitation Method

The precipitation method is a widely employed technique for the synthesis of this compound at ambient or slightly elevated temperatures. This approach involves the reaction of soluble calcium and arsenate precursors in an aqueous solution, leading to the formation of insoluble Ca3(AsO4)2. The precise control of reaction parameters such as pH, temperature, and the molar ratio of precursors is critical in determining the phase purity and crystallinity of the final product.

Experimental Protocol: Precipitation from Ca(OH)2 and H3AsO4

This protocol is adapted from the work of Zhu et al. (2006), which investigated the formation of various this compound phases.[1]

  • Precursor Preparation:

    • Prepare a CO2-free slurry of Calcium Hydroxide [Ca(OH)2] at a concentration of 2.0 M.

    • Prepare a 2.0 M solution of Arsenic Acid [H3AsO4].

  • Reaction:

    • In a high-density polyethylene (B3416737) (HDPE) bottle, mix the Ca(OH)2 slurry and the H3AsO4 solution to achieve a specific Ca/As molar ratio. To obtain phase-pure Ca3(AsO4)2·xH2O, a Ca/As molar ratio of 1.5 is recommended.[1]

    • Adjust the pH of the mixture to a range of 3 to 7. This pH range has been shown to yield well-crystallized Ca3(AsO4)2.[1]

    • Continuously stir the suspension at a moderate speed for a designated reaction time. While the original study focused on equilibrium, a reaction time of 24 hours is often sufficient for precipitation.

  • Product Recovery and Purification:

    • Separate the precipitate from the solution by filtration using an appropriate filter paper.

    • Wash the collected solid multiple times with deionized water to remove any unreacted precursors and soluble byproducts.

    • Dry the purified precipitate in an oven at a controlled temperature, for instance, 60°C, until a constant weight is achieved.

Experimental Workflow: Precipitation Method

Precipitation_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_recovery Product Recovery CaOH2 Ca(OH)2 Slurry (2.0 M) Mixing Mixing (Ca/As = 1.5, pH 3-7) CaOH2->Mixing H3AsO4 H3AsO4 Solution (2.0 M) H3AsO4->Mixing Stirring Stirring Mixing->Stirring 24h Filtration Filtration Stirring->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying (60°C) Washing->Drying FinalProduct Ca3(AsO4)2·xH2O Powder Drying->FinalProduct Hydrothermal_Workflow cluster_precursors Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery Ca_Salt Soluble Ca Salt Solution (e.g., Ca(NO3)2) Mixing Mixing in Autoclave Ca_Salt->Mixing As_Salt Soluble Arsenate Solution (e.g., Na2HAsO4) As_Salt->Mixing Heating Heating (150-250°C, 24-72h) Mixing->Heating Cooling Cooling to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying (80°C) Washing->Drying FinalProduct Crystalline Ca3(AsO4)2 Drying->FinalProduct Solid_State_Workflow cluster_precursors Precursor Preparation cluster_processing Processing CaO CaO Powder Mixing Mixing & Grinding (3:1 molar ratio) CaO->Mixing As2O5 As2O5 Powder As2O5->Mixing Calcination Calcination (800-1200°C) Mixing->Calcination FinalProduct Crystalline Ca3(AsO4)2 Calcination->FinalProduct

References

An In-depth Technical Guide to the Historical Use of Calcium Arsenate in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium arsenate, an inorganic compound with the formula Ca₃(AsO₄)₂, was a prominent insecticide and herbicide in the early to mid-20th century. Primarily deployed to combat the devastating boll weevil (Anthonomus grandis) in cotton crops, its use peaked in the 1940s before the advent of synthetic organic pesticides like DDT.[1][2] Despite its efficacy, its high toxicity to both target and non-target organisms, including humans, and its environmental persistence led to its eventual decline and stringent regulation.[1][3] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, historical production, application protocols, toxicological mechanisms, and the experimental methods used to evaluate its efficacy and environmental impact.

Chemical and Physical Properties

This compound is a colorless, odorless salt.[1][3] Its high solubility in water compared to other arsenical pesticides like lead arsenate contributed to its higher toxicity.[1] The commercial-grade product used in agriculture was typically a mixture containing 80-85% Ca₃(AsO₄)₂ along with calcium hydroxide (B78521) and calcium carbonate.[1] In the presence of moisture and carbon dioxide, it can slowly decompose, forming calcium carbonate and phytotoxic dicalcium hydrogen arsenate.[4]

Synthesis

Historically, this compound was produced through two primary methods:

  • Reaction of Disodium Hydrogen Arsenate and Calcium Chloride: This method involves the precipitation of this compound from a solution.[1] 2 Na₂H[AsO₄] + 3 CaCl₂ → Ca₃[AsO₄]₂ + 4 NaCl + 2 HCl

  • Mixing Calcium Oxide and Arsenic Oxide: In the 1920s, large quantities were manufactured in vats using this simpler method.[1]

Historical Production and Application

The production of this compound grew significantly in the early 20th century to meet agricultural demand, particularly for cotton farming. Its application was a critical component of boll weevil control strategies from approximately 1919 until after World War II.[2]

Production Data
YearProduction (Metric Tons)Production (Kilograms)Reference
19191,3601,360,000[1]
19204,5404,540,000[1]
19227,2707,270,000[1]
194238,00038,000,000[1]
194527,000 - 32,00027,000,000 - 32,000,000[2]
Application in Cotton Agriculture

This compound was primarily applied as a dust. Early methods were rudimentary, involving dusting from bags attached to a pole carried across a mule.[2] This evolved to the use of mechanical, one-mule, two-row power dust guns.[5]

  • Application Rate: The typical rate was 6 to 8 pounds of dust per acre per application.[5][6]

  • Application Trigger: Dusting was initiated when boll weevil infestation reached approximately 10% of cotton squares (the floral buds of the cotton plant).[5]

  • Frequency: Following the initial trigger, three applications were typically made at four to six-day intervals. Further applications were made if the infestation level subsequently approached 20%.[5]

Toxicological Profile and Mechanism of Action

This compound is a highly toxic, Class A carcinogen that exerts its effects through multiple biochemical pathways.[3][7] The toxicity is primarily due to the arsenic ion, which exists in pentavalent (arsenate, As(V)) and trivalent (arsenite, As(III)) states.

Toxicity Data
SpeciesRouteLD₅₀ (mg/kg)Reference
RatOral20[1]
MouseOral74[1]
RabbitOral50[1]
DogOral38[1]
Biochemical Mechanisms of Toxicity

Arsenic's toxicity stems from its ability to interfere with fundamental cellular processes, primarily cellular respiration and signal transduction.

1. Uncoupling of Oxidative Phosphorylation (Arsenate - As(V)): Pentavalent arsenate is structurally similar to phosphate (B84403). This allows it to substitute for phosphate in key ATP-generating steps of glycolysis. For example, in the presence of arsenate, 1-arseno-3-phosphoglycerate is formed instead of 1,3-bisphosphoglycerate. This arsenate ester is unstable and spontaneously hydrolyzes, effectively uncoupling the substrate-level phosphorylation step and preventing ATP formation without inhibiting the overall pathway.[8][9] This process is termed arsenolysis.

G cluster_glycolysis Glycolysis Pathway cluster_arsenolysis Arsenolysis Interference G3P Glyceraldehyde-3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG  + NAD⁺ + Pi  G3P Dehydrogenase ATP_prod ATP BPG->ATP_prod Phosphoglycerate Kinase G3P_As Glyceraldehyde-3-Phosphate APG 1-Arseno-3-phosphoglycerate (Unstable) G3P_As->APG  + NAD⁺ + As(V)  G3P Dehydrogenase PG3 3-Phosphoglycerate APG->PG3 Spontaneous Hydrolysis No_ATP No Net ATP Production PG3->No_ATP

Caption: Arsenate (AsV) uncoupling oxidative phosphorylation.

2. Enzyme Inhibition via Sulfhydryl Binding (Arsenite - As(III)): The more toxic trivalent arsenite readily binds to sulfhydryl (-SH) groups present in the active sites of many critical enzymes. A key target is the pyruvate (B1213749) dehydrogenase (PDH) complex, a multi-enzyme complex essential for converting pyruvate into acetyl-CoA, the entry point for the citric acid cycle. By binding to the dithiol groups of lipoamide, a crucial cofactor in the PDH complex, arsenite inhibits cellular respiration and ATP production.[1][8]

G Pyruvate Pyruvate PDH_active Pyruvate Dehydrogenase (Active) Pyruvate->PDH_active PDH_inhibited Inhibited PDH Complex Pyruvate->PDH_inhibited AcetylCoA Acetyl-CoA PDH_active->AcetylCoA TCA Citric Acid Cycle (Energy Production) AcetylCoA->TCA AsIII Arsenite (AsIII) AsIII->PDH_inhibited Binds to Sulfhydryl Groups Block Cellular Respiration Blocked PDH_inhibited->Block

Caption: Arsenite (AsIII) inhibition of the PDH complex.

3. Induction of Oxidative Stress and Disruption of Signal Transduction: Arsenic exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress that damages lipids, proteins, and DNA.[3][10] This cellular stress activates a complex network of signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, JNK, and p38) and transcription factors like NF-κB and AP-1.[2][7] The dysregulation of these pathways can lead to varied cellular responses, including apoptosis (cell death), inflammation, or uncontrolled proliferation, which contributes to arsenic's carcinogenic properties.[2][3]

G Arsenic Arsenic Exposure (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Arsenic->ROS OxStress Oxidative Stress ROS->OxStress MAPK MAPK Pathways (JNK, p38, ERK) OxStress->MAPK NFkB NF-κB Pathway OxStress->NFkB CellDamage Cellular Damage (Lipids, Proteins, DNA) OxStress->CellDamage Apoptosis Apoptosis MAPK->Apoptosis Proliferation Altered Gene Expression & Cell Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation CellDamage->Apoptosis

Caption: Arsenic-induced oxidative stress and signaling.

Historical Experimental Protocols

The evaluation of this compound's efficacy in the early 20th century relied on structured field experiments. These protocols, while lacking the molecular precision of modern studies, laid the groundwork for quantitative agricultural science.

Field Efficacy Trial for Boll Weevil Control (c. 1920s-1940s)

This protocol is synthesized from historical reports of cotton dusting experiments.[5][6]

1. Objective: To determine the effectiveness of this compound dust in controlling boll weevil infestation and its impact on cotton yield.

2. Experimental Setup:

  • Plots: Matched plots of cotton were established, typically on uniform soil types (e.g., Norfolk sandy loam, Cecil clay). Plots included treated (dusted) and untreated (control/check) groups.[5]

  • Plot Separation: A buffer zone (e.g., a 30-foot alleyway) was maintained between treated and untreated plots to minimize drift.[5]

3. Infestation Monitoring:

  • Method: Infestation was determined by examining cotton squares for punctures made by boll weevils for feeding or egg-laying.

  • Sampling: Three to six marked stations were established within each plot. At each station, 100 squares were examined, and the number of punctured squares was recorded to calculate the percentage of infestation.[5]

  • Frequency: Infestation counts were made at regular intervals, typically every four to seven days.

4. Treatment Protocol:

  • Active Agent: this compound dust.

  • Application Equipment: One-mule, two-row power dust gun.[5]

  • Application Rate: 6-8 pounds per acre.[5]

  • Timing: Applications were made when the air was relatively calm, regardless of time of day or moisture on foliage.[5]

  • Decision Threshold: The first series of applications began when the average infestation in a plot reached 10%. If infestation later rose to ~20%, subsequent applications were made.[5]

5. Data Collection:

  • Infestation Data: Percentage infestation was recorded for both dusted and undusted plots throughout the season.

  • Yield Data: At the end of the season, seed cotton was harvested from the middle rows of each plot and weighed to determine the yield per acre.[5]

6. Outcome Measures:

  • Comparison of infestation curves over time between treated and control plots.

  • Calculation of the increase in seed cotton yield (lbs/acre) in treated plots compared to control plots.

G Start Establish Test & Control Cotton Plots Monitor Monitor Infestation Weekly (Count Punctured Squares) Start->Monitor Decision Infestation > 10%? Monitor->Decision Apply Apply this compound Dust (3 times, 4-6 day intervals) Decision->Apply Yes ContinueMonitor Continue Monitoring Decision->ContinueMonitor No Apply->ContinueMonitor Decision2 Infestation > 20%? ContinueMonitor->Decision2 Reapply Re-apply Dust Decision2->Reapply Yes Harvest Harvest & Weigh Seed Cotton Yield Decision2->Harvest No (Season End) Reapply->ContinueMonitor Analyze Analyze Data: Compare Yield & Infestation Harvest->Analyze

Caption: Historical workflow for a field efficacy trial.
Efficacy Data from Historical Field Trials

TreatmentAverage Infestation (%)Yield Increase (lbs Seed Cotton/Acre)Reference
1938-1939 Boll Weevil Study [10]
This compound (Low Water-Soluble As)18.9%270 (43.0% increase)[10]
Untreated Check34.7%N/A[10]
1947 Alabama Experiment Station [6]
This compoundN/A164[6]
Chlorinated camphene (B42988) (Toxaphene)N/A571[6]
BHC-DDTN/A496[6]
Untreated CheckN/A0[6]

Environmental Fate and Legacy

The widespread use of this compound resulted in significant arsenic accumulation in agricultural soils. Arsenicals are known to be persistent, potentially remaining effective as soil sterilants for 5-8 years in areas with low rainfall.[4] This created a legacy of contamination, with reports of reduced soil productivity appearing as early as the 1930s.[2] The phytotoxicity of arsenic residues was found to vary depending on soil properties such as clay content, pH, and iron content.[2] Modern soil testing often involves multi-increment sampling to accurately assess the average arsenic concentration due to its variable distribution from historical applications.[11]

Conclusion

This compound was a cornerstone of agricultural pest management in the pre-DDT era, enabling the control of significant pests like the boll weevil. However, its utility was overshadowed by its severe toxicological profile and lasting environmental impact. The study of its historical application, efficacy, and toxicology provides valuable insights into the evolution of pesticide science, regulatory standards, and the complex interplay between chemical intervention, cellular biology, and environmental health. The mechanisms of arsenic toxicity, particularly its interference with fundamental metabolic and signaling pathways, remain a critical area of research for toxicologists and health professionals.

References

An In-depth Technical Guide to the Solubility and Stability of Different Calcium Arsenate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of various calcium arsenate hydrates. Understanding these properties is crucial for applications ranging from environmental remediation and waste stabilization to toxicological studies and potentially in specific, controlled pharmaceutical contexts. This document compiles quantitative data, details experimental protocols for characterization, and visualizes key relationships to facilitate a deeper understanding of these complex inorganic compounds.

Introduction to this compound Hydrates

Calcium arsenates are a group of inorganic compounds formed from the reaction of calcium with arsenic acid or arsenate salts. In aqueous environments, they readily form a variety of hydrated crystalline structures. The specific hydrate (B1144303) formed is highly dependent on the conditions of its formation, primarily pH and the molar ratio of calcium to arsenic (Ca/As). The solubility and stability of these hydrates are of significant scientific interest due to the toxicity and environmental mobility of arsenic. While historically used as pesticides, their low solubility has been explored for the immobilization of arsenic in contaminated soils and industrial waste.

The most commonly encountered this compound hydrates include:

  • Trithis compound dihydrate (Ca₃(AsO₄)₂·2H₂O) and other hydrated forms of trithis compound (e.g., with 2.25, 3, or 4.25 moles of water).

  • Guerinite (Ca₅H₂(AsO₄)₄·9H₂O)

  • Haidingerite (CaHAsO₄·H₂O)

  • Pharmacolite (CaHAsO₄·2H₂O)

  • Johnbaumite (Ca₅(AsO₄)₃(OH)) , the arsenate analogue of hydroxylapatite.

  • Ca₄(OH)₂(AsO₄)₂·4H₂O

The stability and solubility of these phases dictate the concentration of dissolved arsenic in their surrounding environment, a critical factor in assessing their potential hazard and in designing effective remediation strategies.

Quantitative Data on Solubility and Stability

The solubility and thermodynamic stability of this compound hydrates are paramount to predicting their behavior in various systems. The following tables summarize key quantitative data, including solubility products (Ksp) and standard Gibbs free energies of formation (ΔG°f), compiled from various scientific sources. It is important to note that values can vary between studies due to different experimental conditions and analytical techniques.

Table 1: Solubility Products (Ksp) of Various this compound Hydrates at 25 °C

CompoundFormulaKsp-log(Ksp)Reference(s)
Trithis compound trihydrateCa₃(AsO₄)₂·3H₂O10⁻²¹.¹⁴21.14[1]
Trithis compound (2.25-hydrate)Ca₃(AsO₄)₂·2.25H₂O10⁻²¹·⁴⁰21.40[1]
This compound hydroxide (B78521) tetrahydrateCa₄(OH)₂(AsO₄)₂·4H₂O10⁻²⁷·⁴⁹27.49[1]
Johnbaumite (arsenate apatite)Ca₅(AsO₄)₃(OH)10⁻⁴⁰·¹²40.12[1]
Strontium arsenateSr₃(AsO₄)₂4.29 x 10⁻¹⁹18.37[2]

Table 2: Standard Gibbs Free Energy of Formation (ΔG°f) of Various this compound Hydrates at 25 °C

CompoundFormulaΔG°f (kJ/mol)Reference(s)
Trithis compound trihydrateCa₃(AsO₄)₂·3H₂O-3787.87[1]
Trithis compound (2.25-hydrate)Ca₃(AsO₄)₂·2.25H₂O-3611.50[1]
This compound hydroxide tetrahydrateCa₄(OH)₂(AsO₄)₂·4H₂O-4928.86[1]
Johnbaumite (arsenate apatite)Ca₅(AsO₄)₃(OH)-5096.47[1]
ArseniosideriteCa₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O-1733 ± 3.4[3]

Experimental Protocols

Accurate determination of the solubility and stability of this compound hydrates relies on meticulous experimental procedures. This section outlines detailed methodologies for their synthesis, solubility measurement, and characterization.

Synthesis of this compound Hydrates

The synthesis of specific this compound hydrates is typically achieved by precipitation from aqueous solutions under controlled conditions.

Objective: To synthesize a specific this compound hydrate phase by controlling pH and the Ca/As molar ratio.

Materials:

  • Calcium hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂)

  • Arsenic acid (H₃AsO₄) or Disodium hydrogen arsenate (Na₂HAsO₄)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a calcium-containing solution (e.g., a slurry of Ca(OH)₂ in deionized water or a solution of CaCl₂).

    • Prepare an arsenate-containing solution (e.g., a solution of H₃AsO₄ or Na₂HAsO₄). The concentrations should be chosen to achieve the desired final Ca/As molar ratio.

  • Precipitation:

    • Slowly add the arsenate solution to the continuously stirred calcium solution at a controlled temperature (e.g., 25 °C or 50 °C).

    • Continuously monitor the pH of the mixture. Use NaOH or HCl to adjust and maintain the desired pH throughout the precipitation process. The target pH will depend on the desired this compound phase (see Section 5 for phase relationships).

  • Aging:

    • Allow the resulting suspension to age for a specified period (e.g., 24 hours to several days) with continuous stirring. This allows the precipitate to reach equilibrium and can promote the formation of more crystalline phases.

  • Separation and Washing:

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate several times with deionized water to remove any soluble unreacted ions.

  • Drying:

    • Dry the collected solid in an oven at a relatively low temperature (e.g., 40-60 °C) to avoid altering the hydration state of the product.

Determination of Solubility Product (Ksp)

The solubility product is a measure of the extent to which a sparingly soluble salt dissolves in water.

Objective: To determine the Ksp of a synthesized this compound hydrate.

Materials:

  • Synthesized this compound hydrate

  • Deionized water

  • Constant temperature water bath or shaker

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium and arsenic analysis.

Procedure:

  • Equilibration:

    • Add an excess of the synthesized this compound hydrate to a known volume of deionized water in a sealed container.

    • Place the container in a constant temperature water bath or shaker (e.g., 25 °C) and agitate the mixture for an extended period (e.g., several days to weeks) to ensure equilibrium is reached between the solid and the dissolved ions.

  • Phase Separation:

    • Allow the solid to settle.

    • Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, first centrifuge the sample and then pass it through a syringe filter.

  • Chemical Analysis:

    • Measure the pH of the filtered supernatant.

    • Determine the total concentrations of dissolved calcium and arsenic in the supernatant using ICP-MS or AAS.[4][5]

  • Calculation of Ksp:

    • From the measured concentrations of calcium and arsenate ions and the pH, calculate the activities of the ions, taking into account ionic strength effects.

    • Use the stoichiometry of the dissolution reaction to calculate the solubility product (Ksp).

Characterization Techniques

3.3.1. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the synthesized material.

Procedure:

  • Sample Preparation: The dried this compound hydrate powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites.[6][7] The powder is then mounted onto a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Phase Identification: The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases.

3.3.2. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA/DSC provides information about the thermal stability and water content of the hydrated salts.[8][9][10]

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the this compound hydrate is placed in a TGA/DSC crucible.

  • Thermal Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample.

  • Data Interpretation: Mass loss steps in the TGA curve indicate the loss of water molecules of hydration. The temperature at which these losses occur provides information on the stability of the hydrate. Endothermic or exothermic peaks in the DSC curve correspond to phase transitions, dehydration, or decomposition.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound hydrates.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_solubility Solubility Determination s1 Prepare Reactant Solutions (Ca²⁺ and AsO₄³⁻ sources) s2 Controlled Precipitation (Adjust pH and Ca/As ratio) s1->s2 s3 Aging of Precipitate s2->s3 s4 Filtration and Washing s3->s4 s5 Drying s4->s5 c1 X-ray Diffraction (XRD) (Phase Identification) s5->c1 c2 Thermogravimetric Analysis (TGA/DSC) (Hydration State and Thermal Stability) s5->c2 sol1 Equilibration of Solid in Water s5->sol1 sol2 Separation of Aqueous Phase (Centrifugation and Filtration) sol1->sol2 sol3 Chemical Analysis of Supernatant (ICP-MS/AAS for [Ca²⁺], [AsO₄³⁻]) sol2->sol3 sol4 Calculation of Ksp sol3->sol4 phase_relationships cluster_conditions Formation Conditions cluster_phases Resulting this compound Phases pH_low Low pH (e.g., 3-7) phase1 CaHAsO₄·nH₂O (Haidingerite, Pharmacolite) pH_low->phase1 Dominant at acidic conditions phase2 Ca₃(AsO₄)₂·nH₂O pH_low->phase2 pH_high High pH (e.g., > 10) phase3 Ca₄(OH)₂(AsO₄)₂·4H₂O pH_high->phase3 phase4 Ca₅(AsO₄)₃(OH) (Johnbaumite) pH_high->phase4 Very high pH CaAs_low Low Ca/As Ratio (e.g., < 1.5) CaAs_low->phase1 CaAs_low->phase2 CaAs_high High Ca/As Ratio (e.g., > 1.6) CaAs_high->phase3 CaAs_high->phase4

References

An In-depth Technical Guide to Rauenthalite and Other Natural Calcium Arsenate Minerals: Properties, Potential Biological Activity, and Research Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural mineral forms of calcium arsenate, with a primary focus on rauenthalite. It details the physicochemical properties of these minerals, explores their potential biological activities by examining the known cellular and molecular effects of arsenate compounds, and outlines key experimental considerations for future research. This document aims to serve as a foundational resource for scientists and drug development professionals interested in the potential toxicological and pharmacological implications of these naturally occurring arsenic-bearing minerals. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways are visualized using diagrams.

Introduction to Natural this compound Minerals

This compound minerals are a group of secondary minerals that form in the oxidation zones of arsenic-bearing ore deposits. While synthetic this compound has been historically used as a pesticide and herbicide, its natural mineral forms are of interest to researchers for their unique crystal structures and potential bioactivity.[1] This guide focuses on rauenthalite and provides comparative data for other notable this compound minerals.

Physicochemical Properties of Rauenthalite and Other this compound Minerals

A thorough understanding of the physical and chemical properties of these minerals is fundamental to any toxicological or pharmacological investigation. Rauenthalite, with the chemical formula Ca₃(AsO₄)₂·10H₂O, is a hydrated this compound that crystallizes in the triclinic system.[2][3] It is often found in association with other arsenate minerals like phaunouxite, from which it can form through dehydration.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for rauenthalite and a selection of other natural this compound minerals for easy comparison.

Table 1: Chemical and Crystallographic Properties of Selected this compound Minerals

MineralChemical FormulaCrystal SystemSpace Group
Rauenthalite Ca₃(AsO₄)₂·10H₂O[2][3]Triclinic[2][4]P-1[4]
Pharmacolite Ca(HAsO₄)·2H₂O[5][6]Monoclinic[1][5]Ia[1]
Haidingerite Ca(AsO₃OH)·H₂O[7][8]Orthorhombic[8]Pbcn[8]
Sainfeldite Ca₅(AsO₄)₂(AsO₃OH)₂·4H₂O[9][10]Monoclinic[9][10]C 2/c[11]
Guérinite Ca₆(HAsO₄)₃(AsO₄)₂·10.5H₂O[12]Monoclinic[12]P2₁/b[12]
Vladimirite Ca₄(AsO₄)₂(AsO₃OH)·4H₂O[13][14]Monoclinic[13][14]P2₁/b[13][14]

Table 2: Physical Properties of Selected this compound Minerals

MineralMohs HardnessDensity (g/cm³)LusterColorStreak
Rauenthalite 2[2][3]2.36 (measured)[2][3]Sub-Vitreous, Waxy[2][3]Colorless, white[2][3]White[2]
Pharmacolite 2 - 2.5[1][5]2.53 - 2.73 (measured)[1][5]Sub-Vitreous, Pearly[1][5]White, colorless, grayish white[1][5]White[1]
Haidingerite 2 - 2.5[8]2.95[7]Sub-Vitreous, Greasy, Silky, Pearly[8]Colorless, white[8]-
Sainfeldite 4[9]3.04[9][10]Sub-Vitreous, Resinous, Waxy[9][10]Colorless, pale pink[9][10]White[9]
Guérinite 1.5[12]2.68 - 2.76 (measured)[12]Sub-Vitreous, Silky, Pearly[12]Colorless[12]White[12]
Vladimirite 3.5[13][14]3.12 - 3.15 (measured)[13][14]Sub-Vitreous, Silky, Pearly[13][14]Colorless to white, pale rose[13][14]White[13]

Potential Biological Activity and Cellular Mechanisms of Action

Direct pharmacological studies on rauenthalite and other natural this compound minerals are currently lacking in the scientific literature. However, the biological effects of inorganic arsenate (As(V)), the primary anionic component of these minerals, have been extensively studied. The following sections provide an overview of the known cellular and molecular mechanisms of arsenate, which can serve as a basis for hypothesizing the potential bioactivity of this compound minerals.

Cellular Uptake

The cellular uptake of arsenate is a critical first step for its biological effects. Arsenate is chemically similar to phosphate (B84403) and is primarily transported into cells via phosphate transport systems.[15][16] This competitive uptake mechanism is a key determinant of arsenate's bioavailability and subsequent toxicity. In contrast, trivalent arsenite (As(III)), a reduced form of arsenate, can enter cells through aquaglyceroporins.[17][18]

G Cellular Uptake of Arsenate cluster_extracellular Extracellular Space cluster_cell Intracellular Space Arsenate (AsV) Arsenate (AsV) Phosphate Transporter Phosphate Transporter Arsenate (AsV)->Phosphate Transporter Phosphate (Pi) Phosphate (Pi) Phosphate (Pi)->Phosphate Transporter Competition Cellular Effects Cellular Effects Phosphate Transporter->Cellular Effects

Arsenate cellular uptake pathway.
Induction of Oxidative Stress

A primary mechanism of arsenic-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[19][20] This can damage cellular components such as lipids, proteins, and DNA. The induction of oxidative stress is a key event that can trigger downstream signaling pathways involved in inflammation, apoptosis, and carcinogenesis.

Interference with Cellular Signaling Pathways

Arsenic compounds are known to modulate various signal transduction pathways, which can lead to a wide range of cellular responses.

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[21][22] Arsenic has been shown to activate NF-κB, leading to the transcription of pro-inflammatory genes.[19]

G Arsenate-Induced NF-κB Signaling Arsenate Arsenate ROS ROS Arsenate->ROS IKK IKK ROS->IKK Activation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Degradation Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation

Simplified NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Arsenic can activate several MAPK pathways, including ERK, JNK, and p38, often in a dose- and cell-type-dependent manner.[19]

G Arsenate-Induced MAPK Signaling Arsenate Arsenate ROS ROS Arsenate->ROS Upstream Kinases Upstream Kinases ROS->Upstream Kinases Activation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Upstream Kinases->MAPK (ERK, JNK, p38) Phosphorylation Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activation Cellular Response Cellular Response Transcription Factors->Cellular Response Gene Expression

Overview of MAPK signaling pathways.

Experimental Protocols and Research Considerations

Investigating the biological effects of sparingly soluble minerals like rauenthalite presents unique challenges. The following sections outline general experimental approaches and key considerations for researchers.

Sample Preparation and Characterization
  • Mineral Authentication: It is crucial to confirm the identity and purity of the mineral sample using techniques such as X-ray Diffraction (XRD) and elemental analysis.

  • Particle Size and Surface Area: The particle size of the mineral powder can significantly influence its dissolution rate and bioavailability. Therefore, particle size distribution and surface area should be characterized.

  • Leaching Studies: To mimic the release of arsenate in a biological medium, leaching studies should be performed in relevant buffers or cell culture media to determine the concentration of soluble arsenic species.

In Vitro Experimental Workflow

A general workflow for assessing the in vitro effects of this compound minerals is outlined below.

G In Vitro Experimental Workflow Mineral Sample Mineral Sample Characterization Physicochemical Characterization Mineral Sample->Characterization Leaching Leaching in Culture Medium Mineral Sample->Leaching Exposure Exposure Leaching->Exposure Cell Culture Cell Culture Cell Culture->Exposure Assays Cytotoxicity Assays (e.g., MTT, LDH) Exposure->Assays Mechanistic Assays Mechanistic Assays (e.g., ROS, Western Blot) Exposure->Mechanistic Assays

General workflow for in vitro studies.
Key Experimental Assays

  • Cytotoxicity Assays: Initial screening should involve assessing the cytotoxic effects of the mineral extracts on relevant cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

  • ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Western Blot Analysis: To investigate the effect on signaling pathways, the phosphorylation status and total protein levels of key signaling molecules (e.g., NF-κB, p38, ERK, JNK) can be determined by Western blotting.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of target genes downstream of the activated signaling pathways.

Conclusion and Future Directions

Rauenthalite and other natural this compound minerals represent a largely unexplored area of research. While their direct pharmacological effects are unknown, the well-documented cellular and molecular activities of inorganic arsenate provide a strong rationale for further investigation. Future research should focus on detailed characterization of these minerals, carefully designed in vitro and in vivo studies to assess their bioavailability and biological effects, and elucidation of their specific mechanisms of action. Such studies will be crucial in determining the potential toxicological risks and any potential therapeutic applications of these naturally occurring compounds.

References

A-Technical-Guide-to-the-Toxicity-and-Carcinogenic-Properties-of-Calcium-Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium arsenate, Ca₃(AsO₄)₂, is an inorganic arsenic compound formerly used as a pesticide and herbicide.[1][2] Its high solubility in water contributes to its significant toxicity compared to other arsenicals like lead arsenate.[1] This document provides a comprehensive overview of the toxicological and carcinogenic properties of this compound, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms underlying its pathology. It is intended to serve as a technical resource for professionals in research and drug development.

Toxicological Profile

This compound is classified as highly toxic and carcinogenic.[1][3] Exposure can lead to both acute and chronic health effects, affecting multiple organ systems.[2][3]

Quantitative Toxicity Data

The acute toxicity of this compound has been determined in several animal models. The median lethal dose (LD50) varies by species and route of administration.

SpeciesRouteLD50 (mg/kg)Reference(s)
RatOral20[1][3]
RatOral82[1]
RatOral298[4][5]
RatDermal2400[3]
MouseOral74[1]
MouseOral794[5]
RabbitOral50[1]
DogOral38[1]
Exposure Limits

Regulatory agencies have established permissible exposure limits (PELs) to protect against the health risks of this compound.

AgencyExposure LimitDetailsReference(s)
OSHA0.01 mg/m³8-hour time-weighted average (TWA)[1][6]
NIOSH0.002 mg/m³15-minute ceiling[6]
NIOSH5 mg As/m³Immediately Dangerous to Life or Health (IDLH)[6]

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies arsenic and inorganic arsenic compounds as Group 1 carcinogens , meaning they are carcinogenic to humans.[7][8][9] This classification applies to this compound.[7] Epidemiological studies have linked occupational exposure to inorganic arsenic with an increased risk of lung, bladder, skin, kidney, and liver cancers.[7][9][10]

Animal studies provide further evidence of its carcinogenic potential. For instance, a high incidence of lung carcinomas was observed in rats after a single intratracheal instillation of a pesticide mixture containing this compound.[7][11] Intratracheal instillation in hamsters also resulted in a borderline increase in lung adenomas.[7][11]

Mechanism of Toxicity and Carcinogenesis

The toxic and carcinogenic effects of this compound are multifaceted, stemming from the actions of inorganic arsenic (As) at the cellular and molecular levels. The pentavalent form (arsenate, AsV) in this compound is metabolized in the body to the more toxic trivalent form (arsenite, AsIII), which is then subject to methylation.[2]

The primary mechanisms include:

  • Oxidative Stress: Arsenic exposure leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[12][13] This induces oxidative stress, depletes cellular antioxidants like glutathione, and damages lipids, proteins, and DNA.[10][12]

  • Genotoxicity: While not a potent point mutagen, arsenic is genotoxic.[14] It can cause chromosomal aberrations, micronuclei formation, and sister chromatid exchanges.[15] This is partly due to the inhibition of DNA repair enzymes.

  • Disruption of Signal Transduction: Arsenic alters critical signaling pathways that regulate cell growth, proliferation, and apoptosis.[10][12][16] Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways.[12][16] Low doses of arsenic may promote cell proliferation by activating the ERK pathway, while higher doses can trigger apoptosis through the JNK and p38 MAPK pathways.[12]

  • Epigenetic Modifications: Arsenic can induce aberrant gene expression through epigenetic changes, including alterations in DNA methylation patterns.[14]

Signaling Pathway Diagrams

The following diagrams illustrate key pathways implicated in this compound toxicity.

G cluster_0 Cellular Exposure cluster_1 Primary Cellular Effects cluster_2 Downstream Consequences cluster_3 Pathological Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage & Inhibited Repair This compound->DNA_Damage Signaling Altered Signaling (MAPK, PI3K/Akt) ROS->Signaling Induces DNA_Damage->Signaling Epigenetic Epigenetic Changes DNA_Damage->Epigenetic Cancer Carcinogenesis (Lung, Skin, Bladder) Signaling->Cancer Leads to Epigenetic->Cancer Leads to

Caption: High-level overview of this compound's carcinogenic mechanism.

G As_in Arsenic (AsIII) Enters Cell As_Keap1 AsIII binds to Keap1 Cysteine Residues As_in->As_Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Keap1_Nrf2->As_Keap1 Nrf2_release Nrf2 Released As_Keap1->Nrf2_release disrupts complex Nrf2_nucleus Nrf2 Translocates to Nucleus Nrf2_release->Nrf2_nucleus ARE Nrf2 binds to Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Gene_exp ↑ Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_exp

Caption: Arsenic-induced activation of the Nrf2 oxidative stress response pathway.

Experimental Protocols

This section outlines generalized protocols for assessing arsenic-induced toxicity. Specific parameters may require optimization based on the experimental system.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).

  • Cell Culture: Plate cells (e.g., human keratinocytes, hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include an untreated control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis (Comet) assay detects DNA strand breaks.

  • Cell Preparation: Expose cells to this compound as described in the cytotoxicity protocol. After treatment, harvest and resuspend cells in ice-cold PBS to a concentration of 1x10⁵ cells/mL.

  • Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and proteins.

  • Alkaline Unwinding: Place slides in an electrophoresis chamber filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~25V for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize slides using a fluorescence microscope. Quantify DNA damage using imaging software to measure comet tail length and tail moment.

Experimental Workflow Diagram

G cluster_comet Comet Assay cluster_mtt MTT Assay start Start: Prepare Cell Culture treatment Expose Cells to This compound start->treatment incubation Incubate for Defined Period treatment->incubation comet_harvest Harvest Cells incubation->comet_harvest mtt_add Add MTT Reagent incubation->mtt_add comet_lysis Lysis comet_harvest->comet_lysis comet_electro Electrophoresis comet_lysis->comet_electro comet_stain Stain & Visualize comet_electro->comet_stain comet_result Result: DNA Damage Level comet_stain->comet_result mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read mtt_result Result: % Cell Viability mtt_read->mtt_result

Caption: Workflow for in vitro toxicity and genotoxicity testing of this compound.

Conclusion

This compound is a potent toxicant and a recognized human carcinogen. Its mode of action is complex, involving the induction of oxidative stress, direct genotoxicity, and the dysregulation of key cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the pathological effects of arsenic compounds and for professionals involved in the development of therapeutic strategies to mitigate arsenic-induced diseases. Further research is necessary to fully elucidate the intricate molecular interactions and to identify specific biomarkers of exposure and effect.

References

Environmental fate of calcium arsenate residues in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate of Calcium Arsenate Residues in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, Ca₃(AsO₄)₂, is an inorganic arsenical pesticide historically used to control insect pests in orchards and on various crops.[1][2][3] Although its use has been largely discontinued (B1498344) due to the high toxicity and environmental persistence of arsenic, legacy contamination in agricultural soils remains a significant concern.[1][2] Understanding the environmental fate of this compound—its transformation, mobility, and persistence in the soil matrix—is critical for assessing the long-term risks to ecosystems and human health, and for developing effective remediation strategies.

Arsenic's behavior in soil is complex, governed by a series of biogeochemical processes including dissolution, precipitation, adsorption-desorption, and redox transformations.[4][5] The toxicity and mobility of arsenic are highly dependent on its chemical form, or speciation.[4][6] In soils, arsenic primarily exists in two oxidation states: arsenate (As(V)) and the more mobile and toxic arsenite (As(III)).[4] this compound residues act as a long-term source of these species, with their release and transformation being controlled by soil properties such as pH, redox potential (Eh), mineralogy (especially iron and aluminum oxides), and organic matter content.[2][7] This guide provides a technical overview of the key processes governing the environmental fate of this compound in soil, supported by quantitative data, detailed experimental protocols, and process visualizations.

Chemical Transformations and Speciation in Soil

The environmental fate of this compound begins with its dissolution, which releases arsenate (As(V)) ions into the soil solution. The subsequent transformations are influenced by the soil's physicochemical and microbial environment.

2.1 Dissolution and Precipitation this compound is a sparingly soluble salt.[4][8] Its dissolution is a primary mechanism for releasing arsenic into the soil porewater. However, the dissolved arsenate can reprecipitate as other, more stable mineral phases, effectively controlling its long-term solubility. In alkaline and calcareous soils, the availability of free calcium ions can control arsenic mobility through the formation of various this compound minerals, such as arsenate apatite (Ca₅(AsO₄)₃OH).[8][9] In acidic to neutral soils, arsenate is more likely to precipitate with iron (Fe) and aluminum (Al), forming highly insoluble minerals like scorodite (FeAsO₄·2H₂O).[8]

2.2 Adsorption and Desorption Dissolved arsenate (As(V)) strongly adsorbs to the surfaces of iron and aluminum oxyhydroxides (e.g., goethite, ferrihydrite) and clay minerals.[4][7] This process, known as inner-sphere complexation, is a major mechanism for arsenic immobilization in many soil types.[4][10] The strength of this adsorption is pH-dependent, with maximum adsorption typically occurring in the pH range of 5.0–6.5.[7] Conversely, changes in soil conditions, such as an increase in pH or the presence of competing ions like phosphate, can lead to the desorption of arsenic back into the soil solution.[7][10]

2.3 Redox Transformations Under oxidizing (aerobic) conditions, arsenic is predominantly stable as arsenate (As(V)).[4] However, in reducing (anaerobic) environments, such as flooded soils or saturated soil microsites, As(V) can be reduced to the more mobile and toxic arsenite (As(III)).[11] This transformation is often microbially mediated and can significantly increase the solubility and mobility of arsenic, as As(III) does not adsorb as strongly to mineral surfaces as As(V).[11]

The diagram below illustrates the central pathways for this compound transformation in the soil environment.

Calcium_Arsenate_Fate cluster_soil Soil Matrix cluster_minerals Mineral Phases CaAs This compound Ca₃(AsO₄)₂ (Solid) AsV_sol Dissolved Arsenate (As(V)) CaAs->AsV_sol Dissolution AsV_sol->CaAs Precipitation AsIII_sol Dissolved Arsenite (As(III)) AsV_sol->AsIII_sol Reduction (Anaerobic) Secondary_CaAs Secondary Ca-Arsenates (e.g., Apatite) AsV_sol->Secondary_CaAs Precipitation (High Ca, High pH) Fe_Arsenates Iron Arsenates (e.g., Scorodite) AsV_sol->Fe_Arsenates Precipitation (Low pH) Adsorbed_AsV Adsorbed As(V) AsV_sol->Adsorbed_AsV Adsorption AsIII_sol->AsV_sol Oxidation (Aerobic) FeAl_Oxides Fe/Al Oxides Adsorbed_AsV->FeAl_Oxides pH Soil pH pH->CaAs influences dissolution Redox Redox (Eh) Redox->AsV_sol governs transformation OM Organic Matter OM->AsV_sol complexation/ competition Phosphate Phosphate (PO₄³⁻) Phosphate->Adsorbed_AsV competes for adsorption sites

Caption: Transformation pathways of this compound in the soil environment.

Quantitative Data on Arsenic Fate and Mobility

The fractionation and leachability of arsenic from contaminated soils provide quantitative insights into its environmental risk. The following tables summarize data from studies on arsenic-bearing residues and historically contaminated agricultural soils.

Table 1: Arsenic Leaching and Fractionation from Calcium Arsenic Residue (CAR) under Simulated Weathering

This table presents data from an accelerated aging experiment on industrial calcium arsenic residue subjected to 28 dry-wet (DW) and freeze-thaw (FT) cycles.[5] This provides a model for how environmental conditions can alter arsenic mobility and speciation over time.[5]

ParameterInitial State (Raw CAR)After 28 Dry-Wet (DW) CyclesAfter 28 Freeze-Thaw (FT) Cycles
pH 10.54~7.5~8.5
Leached As Concentration (mg/L) -300.98~220
Arsenic Fractionation (%)
      F1: Acid-Extractable6.35%17.65%8.92%
      F2: Reducible47.81%40.15%45.33%
      F3: Oxidizable2.11%1.95%2.05%
      F4: Residual43.73%40.25%43.70%
Data synthesized from a study on industrial calcium arsenic residue.[5] The "Acid-Extractable" fraction (F1) is considered the most mobile and bioavailable.

Table 2: Arsenic Concentrations in Historically Contaminated Orchard Soils and Plant Uptake

While direct quantitative data on the long-term transformation of this compound pesticide is limited, studies on soils historically treated with the related pesticide, lead arsenate, offer valuable insights into arsenic behavior in an agricultural context.

Soil IDSoil pHTotal As (mg/kg)Water-Soluble As (µg/L)As in Lettuce (mg/kg, dry wt.)
Control6.96.96.5~0.2
A16.735.827.5~1.0
A37.467.883.5~1.8
G67.4211.0745.0~4.5
Data adapted from a study on soils from a former orchard historically contaminated with lead arsenate pesticides.[12][13] Plant uptake data demonstrates the bioavailability of residual soil arsenic.

Detailed Experimental Protocols

Standardized experimental methods are essential for studying the fate of this compound in soil. Below are detailed protocols for key analytical procedures.

4.1 Protocol for Soil Incubation Study

This protocol is designed to study the transformation of this compound in soil under controlled laboratory conditions.

  • Soil Preparation:

    • Collect soil from the desired depth (e.g., 0-20 cm). Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

    • Characterize the soil for baseline properties: pH, organic matter content, texture, and total arsenic concentration.

    • If using uncontaminated soil, spike it with a known concentration of finely ground this compound (e.g., 100 mg As/kg soil). Mix thoroughly to ensure even distribution.

  • Incubation Setup:

    • Place a known mass of the prepared soil (e.g., 200 g) into incubation vessels (e.g., 500 mL glass jars).

    • Adjust the soil moisture content to a specific level, typically 60-70% of the water-holding capacity, using deionized water.

    • For anaerobic conditions, flood the soil with a layer of deionized water and purge the headspace of the vessel with N₂ gas before sealing.[1] For aerobic conditions, leave the vessels loosely covered to allow gas exchange.

    • Incubate the vessels in the dark at a constant temperature (e.g., 25°C).[1]

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 7, 30, 60, 90 days), destructively sample triplicate vessels for each treatment.

    • Subdivide the soil from each vessel for analysis.

    • For Arsenic Speciation: Immediately perform a sequential chemical extraction (see Protocol 4.2) on a fresh subsample to determine the distribution of arsenic among different soil fractions.

    • For Porewater Analysis: Centrifuge a soil subsample to extract porewater. Filter the supernatant through a 0.45 µm filter and analyze for dissolved As(III) and As(V) using techniques like HPLC-ICP-MS.[14]

    • Measure soil pH and redox potential (Eh) at each time point.

4.2 Protocol for Sequential Chemical Extraction of Arsenic

Sequential extraction operationally defines the fractionation of arsenic in soil, providing information on its potential mobility and bioavailability. This is a composite protocol based on common methods.[7][14][15]

Sequential_Extraction_Workflow start Start: 1 g Soil Sample process1 Analyze Supernatant 1 start->process1 Add Reagent 1 Shake, Centrifuge step1 Step 1: Non-specifically Sorbed Extract with (NH₄)₂SO₄ or MgCl₂ process2 Analyze Supernatant 2 step1->process2 Use Residue Add Reagent 2, Shake, Centrifuge step2 Step 2: Specifically Sorbed Extract with (NH₄)H₂PO₄ process3 Analyze Supernatant 3 step2->process3 Use Residue Add Reagent 3, Shake, Centrifuge step3 Step 3: Amorphous Fe/Al Oxides Bound Extract with Ammonium Oxalate (in dark) process4 Analyze Supernatant 4 step3->process4 Use Residue Add Reagent 4, Shake, Centrifuge step4 Step 4: Crystalline Fe/Al Oxides Bound Extract with Ascorbate-Citrate-Bicarbonate process5 Analyze Digestate 5 step4->process5 Use Residue Microwave Digest step5 Step 5: Residual Fraction Digest with Aqua Regia or HF/HClO₄ end End of Procedure step5->end process process

Caption: Generalized workflow for a sequential chemical extraction of soil arsenic.
  • Fraction 1 (Non-specifically sorbed / Water-soluble):

    • Reagent: 0.05 M (NH₄)₂SO₄ or 1 M MgCl₂.

    • Procedure: Shake 1 g of soil with 25 mL of reagent for 2 hours. Centrifuge and collect the supernatant.

  • Fraction 2 (Specifically sorbed):

    • Reagent: 0.5 M NH₄H₂PO₄.

    • Procedure: Wash the residue from Step 1 with deionized water. Then, add 25 mL of reagent and shake for 16 hours. Centrifuge and collect the supernatant.

  • Fraction 3 (Amorphous and poorly-crystalline Fe/Al oxides):

    • Reagent: 0.2 M NH₄-oxalate buffer (pH 3.0).

    • Procedure: Wash the residue from Step 2. Add 25 mL of reagent and shake for 4 hours in complete darkness. Centrifuge and collect the supernatant.

  • Fraction 4 (Crystalline Fe/Al oxides):

    • Reagent: Citrate-bicarbonate-ascorbate solution.

    • Procedure: Wash the residue from Step 3. Add 25 mL of reagent and heat at 80°C for 30 minutes. Centrifuge and collect the supernatant.

  • Fraction 5 (Residual):

    • Reagent: Aqua regia (HCl:HNO₃, 3:1) or a mixture of HF/HClO₄.

    • Procedure: Digest the final residue using an appropriate strong acid digestion method (e.g., EPA Method 3050B).

Note: After each step, the residue should be washed with deionized water, and the washings discarded before proceeding to the next extraction. All collected supernatants are analyzed for arsenic concentration via ICP-MS or a similar technique.

4.3 Protocol for Soil Column Leaching Study

This protocol assesses the mobility and leaching potential of arsenic from soil under simulated rainfall or groundwater flow.

  • Column Preparation:

    • Use acrylic or glass columns (e.g., 15 cm long, 7.5 cm internal diameter). Place a porous plate or glass wool at the bottom to retain soil.

    • Pack the prepared soil into the column to a desired bulk density, often in layers to ensure uniform compaction.[9]

    • Saturate the soil column slowly from the bottom up with a background solution (e.g., 0.01 M CaCl₂) to displace air and establish hydraulic conductivity.

  • Leaching Procedure:

    • Initiate a constant downward or upward flow of a leaching solution (eluent) through the column using a peristaltic pump. The eluent can be simulated rainwater (slightly acidic) or a solution representing groundwater.

    • Maintain a constant hydraulic head to ensure a steady flow rate.

    • Collect the column effluent (leachate) in fractions corresponding to specific pore volumes (the volume of water held in the soil pores).

  • Sampling and Analysis:

    • Collect leachate samples at regular intervals (e.g., every 0.5 pore volume).

    • Immediately measure pH and Eh of the collected fractions.

    • Filter the samples (0.45 µm) and preserve them by acidification for analysis of total dissolved arsenic by ICP-MS.

    • The experiment can be run for a set number of pore volumes to generate a "breakthrough curve," which shows the concentration of arsenic in the leachate over time.

Conclusion

The environmental fate of this compound in soil is a multifaceted process driven by the interplay of dissolution, precipitation, adsorption-desorption, and redox reactions. While initially applied as Ca₃(AsO₄)₂, the arsenic is slowly released and transformed into various species with differing mobility and bioavailability. In many soils, arsenic becomes strongly associated with iron and aluminum oxides, which limits its mobility. However, changes in environmental conditions, particularly a shift to a lower redox potential or an increase in pH, can remobilize this sequestered arsenic.

The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers investigating arsenic contamination. The lack of extensive data specifically on the long-term fate of this compound pesticide highlights a need for further research, particularly in historically contaminated agricultural lands like old orchards. A thorough understanding of these processes is paramount for the accurate assessment of environmental risk and the design of effective, long-term remediation strategies for arsenic-contaminated sites.

References

An In-depth Technical Guide to the Thermochemical Data of Calcium Arsenate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the available thermochemical data for various calcium arsenate compounds. It is intended to serve as a reference for researchers in fields such as environmental science, materials chemistry, and toxicology, where understanding the stability and formation of these compounds is crucial. The document summarizes quantitative data, details the experimental protocols used for their determination, and visualizes key relationships and workflows.

Quantitative Thermochemical Data

The thermochemical properties of calcium arsenates are critical for predicting their environmental fate, stability in waste forms, and potential for remediation. However, a review of the literature reveals that while data for complex, naturally occurring arsenate minerals are available, fundamental data for simple, anhydrous calcium arsenates are not as well-documented in standard thermodynamic compilations.

Table 1: Standard Thermochemical Properties of Selected this compound Compounds

This table summarizes key thermochemical data at standard conditions (298.15 K and 1 bar). It is important to note the scarcity of critically evaluated data for many simple this compound phases.

Compound NameChemical FormulaStandard Enthalpy of Formation (ΔHᵣ°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Standard Gibbs Free Energy of Formation (ΔGᵣ°) (kJ/mol)
ArseniosideriteCa₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O-1950.3 ± 3.1[1][2]237.4 ± 4.4[1][2]-1733 ± 3.4[1][2]
This compoundCa₃(AsO₄)₂Data not consistently available in standard compilationsData not consistently available in standard compilationsData not consistently available in standard compilations
Calcium Phosphate (B84403)*Ca₃(PO₄)₂-4120.8 to -4132[3][4]263[5]-3899[5]

Note: Data for the phosphate analog, Calcium Phosphate, is provided for comparison due to the lack of consistent data for this compound.

Table 2: Solubility of this compound Compounds

The solubility of this compound compounds is a key factor in their environmental mobility and toxicity.

Compound NameChemical FormulaSolubility Product (Kₛₚ)Solubility
This compoundCa₃(AsO₄)₂Not explicitly found0.013 g/100 mL (at 25 °C)[6]
Synthetic PrecipitatesVariousHigh solubility observed[7]Up to 3500 mg/L As in TCLP filtrates[7]
WeiliteCaHAsO₄Apparent high solubility under oxic conditions[8]Data not quantified

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The following sections detail the methodologies cited for obtaining the data presented.

Synthesis of Calcium-Iron Arsenates (Arseniosiderite)

The formation of arseniosiderite is a kinetically controlled process.[1][9] Synthesis involves the co-precipitation of calcium and iron arsenates from solutions with varying compositions over a pH range from slightly acidic to alkaline.[1][2] The process often begins with the formation of amorphous precipitates, which then evolve into nanocrystalline yukonite, a precursor to the more crystalline arseniosiderite.[1][9] The development of crystallinity is observed to be faster at neutral to slightly acidic pH and slower under alkaline conditions.[1][9]

Calorimetric Measurement of Enthalpy of Formation

The standard enthalpy of formation for arseniosiderite was determined using high-temperature oxide-melt solution calorimetry. The general procedure is as follows:

  • Sample Preparation: The synthesized arseniosiderite sample is pressed into pellets. For the specific determination on arseniosiderite, pellets with a mass of approximately 6.7-7.0 mg were used, formed under a pressure of 0.55 GPa.[1]

  • Calorimetry: The experiment involves dropping the sample pellet into a solvent within a calorimeter (e.g., a custom-built Tian-Calvet twin calorimeter) at a high temperature (e.g., 975 K). The heat effect of the dissolution is measured.

  • Thermochemical Cycle: The enthalpy of formation from the elements is calculated using a thermochemical cycle that involves the measured enthalpies of dissolution of the compound and its constituent oxides (e.g., CaO, Fe₂O₃, As₂O₅) in the same solvent. This method allows for the calculation of the formation enthalpy of the target compound from the known enthalpies of formation of the constituent oxides.

Heat Capacity and Entropy Measurements

The standard molar entropy (S°) is determined from low-temperature heat capacity (Cₚ) measurements.

  • Methodology: The heat capacity of the sample is measured from near absolute zero (as low as 0.4 K) to 300 K using a Physical Property Measurement System (PPMS).[1]

  • Sample Preparation: The sample is pressed into pellets to ensure good thermal contact. For arseniosiderite, pellets with masses of approximately 7-9 mg were used.[1]

  • Calculation of Entropy: The standard entropy at 298.15 K is calculated by integrating the heat capacity data (Cₚ/T) from 0 K to 298.15 K. The heat capacity data below the lowest measurement temperature is typically extrapolated using the Debye T³ law.

Visualized Workflows and Logical Relationships

Diagrams generated using Graphviz DOT language illustrate key processes and relationships in the chemistry of calcium arsenates.

G cluster_reactants Reactants cluster_process Process cluster_products Products Na2HAsO4 Disodium Hydrogen Arsenate (Na₂H[AsO₄]) Mix Mix Aqueous Solutions Na2HAsO4->Mix CaCl2 Calcium Chloride (CaCl₂) CaCl2->Mix Ca3AsO42 This compound Precipitate (Ca₃(AsO₄)₂) Mix->Ca3AsO42 Precipitation Byproducts Soluble Byproducts (NaCl, HCl) Mix->Byproducts

Caption: Experimental workflow for the synthesis of this compound via precipitation reaction.[6]

G Amorphous Amorphous Ca-Fe Arsenate Precipitate Yukonite Yukonite (Nanocrystalline Precursor) Amorphous->Yukonite Aging & Structural Ordering Arseniosiderite Arseniosiderite (Crystalline) Yukonite->Arseniosiderite Crystallization & Further Aging

Caption: Logical relationship showing the formation pathway of Arseniosiderite from an amorphous precursor.[1][2][9]

G Inputs pH_low Low pH (3-7) Ca/As Ratio (1.0-1.25) pH_high High pH (>12) Ca/As Ratio (2.0) Product_Mix Mixture of: Ca₃(AsO₄)₂·xH₂O Ca₄(OH)₂(AsO₄)₂·4H₂O pH_low->Product_Mix Leads to Product_HighpH Ca₄(OH)₂(AsO₄)₂·4H₂O with some Ca₅(AsO₄)₃(OH) pH_high->Product_HighpH Leads to

Caption: Influence of pH and Ca/As ratio on the structure of precipitated this compound compounds.[10]

References

A Technical Guide to the Crystal Structure of Pharmacolite (CaH(AsO₄)·2H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pharmocolite (CaH(AsO₄)·2H₂O) is a hydrated calcium arsenate mineral that serves as the arsenate analogue to gypsum (CaSO₄·2H₂O) and brushite (CaHPO₄·2H₂O).[1][2] As a member of the Gypsum Supergroup, its structural characterization is crucial for understanding the crystallographic properties of this family of minerals and for applications in fields where arsenate compounds are relevant.[3][4] This technical guide provides a comprehensive overview of the crystal structure of pharmacolite, detailing its crystallographic data, atomic arrangement, and the experimental protocols used for its determination. The structure was elucidated through a combination of single-crystal X-ray diffraction, which accurately positioned the heavy atoms, and neutron diffraction, which was essential for locating the hydrogen atoms.

Crystallographic Data

Pharmocolite crystallizes in the monoclinic system with the non-standard space group Ia.[1][2][3][5][6] This assignment was confirmed through X-ray diffraction analysis and piezoelectric measurements, which indicated a lack of centrosymmetry.[1][6] The structure is characterized by layers of arsenate tetrahedra and coordinated calcium ions, held together by an extensive network of hydrogen bonds.[1] Key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for Pharmacolite

Parameter Value Reference(s)
Crystal System Monoclinic [1][2][3][4]
Space Group Ia (No. 9) [1][2][5][6]
Unit Cell Dimensions a = 5.9745 Å [1][3][4]
b = 15.4340 Å [1][3][4]
c = 6.2797 Å [1][3][4]
β = 114.83° (114° 50') [1][3][6]
Unit Cell Volume (V) 525.52 ų [3]
Formula Units (Z) 4 [1][2][5][6]
Density (Measured) 2.725 g/cm³ [1]

| Density (Calculated) | 2.731 g/cm³ |[1] |

Atomic Structure and Coordination

The crystal structure of pharmacolite is analogous to that of gypsum and brushite, featuring distinct layers oriented perpendicular to the[7] direction.[1][6]

  • Calcium Coordination: Each calcium (Ca) atom is coordinated by eight oxygen atoms. Six of these oxygens belong to the arsenate (AsO₄) tetrahedra, and the remaining two are from water molecules (H₂O).[1] This coordination forms polyhedra that link the arsenate groups within the layers.

  • Arsenate Groups: The arsenic (As) atoms are tetrahedrally coordinated by four oxygen atoms. One of these, O(1), is bonded to an anionic hydrogen atom, H(1), forming an HAsO₄²⁻ group.[6] This is evidenced by a longer As-O bond length of 1.73 Å for the As-O(1) bond.[6]

  • Hydrogen Bonding: The layers are interconnected solely by a network of hydrogen bonds.[1][8] Both water molecules and the hydroxyl group of the arsenate anion act as donors in these bonds, creating a stable three-dimensional structure.[1][6]

The precise atomic positions, determined through a combination of X-ray and neutron diffraction, are provided in Table 2.

Table 2: Fractional Atomic Coordinates for Pharmacolite

Atom x y z
Ca 0.2605 0.8262 0.0093
As 0.25320 0.32425 -0.01400
O(1) 0.2391 0.3746 0.2260
O(2) 0.5340 0.2786 0.0991
O(3) 0.1941 0.3978 -0.2238
O(4) 0.0273 0.2503 -0.1177
O(5) (H₂O) 0.1414 0.9257 0.2435
O(6) (H₂O) 0.2671 0.9456 0.7685
H(1) 0.1512 0.3328 0.3009
H(2) 0.1567 0.9880 0.2466
H(3) -0.0196 0.9137 0.2459
H(4) 0.2643 0.0075 0.7800
H(5) 0.2536 0.9348 0.6202

Source: American Mineralogist Crystal Structure Database, derived from Ferraris et al. (1971).[7]

Experimental Protocols for Structure Determination

The complete structural elucidation of pharmacolite required the complementary use of X-ray and neutron diffraction techniques. X-ray diffraction is highly effective for determining the positions of electron-dense atoms like Ca and As, while neutron diffraction is superior for accurately locating low-electron-density atoms such as hydrogen.[9][10]

Single-Crystal X-ray Diffraction

This technique was employed to establish the primary crystallographic framework and determine the positions of the non-hydrogen atoms.

  • Objective: To determine the unit cell parameters, space group, and atomic coordinates of Ca, As, and O.

  • Sample Preparation: A suitable natural single crystal of pharmacolite was selected and mounted on a goniometer.[1]

  • Data Collection:

    • Instrument: Single-crystal X-ray diffractometer.

    • Radiation: Copper Kα (Cu Kα) radiation was used.[1]

    • Measurement: A total of 618 unique reflections were measured.[1]

  • Structure Solution and Refinement:

    • The structure was solved and refined based on the intensities of the collected reflections (|F| values).[1]

    • Initial refinement cycles using individual isotropic thermal parameters reduced the R-value (a measure of agreement between the crystallographic model and the experimental data) to 0.075.[1]

    • Corrections for the anomalous scattering effects of Calcium and Arsenic were applied.[1]

    • The final refinement converged to an R-value of 0.04.[1]

Neutron Diffraction

Neutron diffraction was essential for precisely locating the five crystallographically independent hydrogen atoms, which is critical for understanding the hydrogen bonding network.

  • Objective: To accurately determine the positional coordinates of the five hydrogen atoms in the pharmacolite structure.

  • Sample Preparation: A natural, prismatic single crystal from Andreasberg, Harz, with dimensions of approximately 1.3 × 1.5 × 5.0 mm, was used for the experiment.[6]

  • Data Collection:

    • Instrument: Manually operated neutron diffractometer.

    • Neutron Wavelength (λ): 1.04 Å.[6]

    • Measurement: 318 independent neutron reflections were recorded.[6]

  • Structure Solution and Refinement:

    • The positions of the hydrogen atoms were first identified using a Fourier difference synthesis map.[6]

    • A three-dimensional least-squares refinement of the atomic positions and thermal parameters was performed.

    • The refinement converged to a final R-value of 0.053 for the 318 observed reflections.[6]

Visualization of the Structural Analysis Workflow

The logical workflow for the complete and accurate determination of the pharmacolite crystal structure is depicted below. This process highlights the synergistic use of two distinct diffraction techniques to resolve all atomic positions within the unit cell.

G cluster_xray X-ray Diffraction Analysis cluster_neutron Neutron Diffraction Analysis x1 Data Collection (Single-Crystal Diffractometer) x2 Structure Solution & Refinement (R=0.04) x1->x2 x3 Determine Heavy Atom Positions (Ca, As, O) x2->x3 final Complete Crystal Structure (Atomic Coordinates, Bond Lengths, Coordination Environment) x3->final n1 Data Collection (Manual Diffractometer) n2 Fourier Difference Synthesis & Refinement (R=0.053) n1->n2 n3 Locate Hydrogen Atom Positions (H) n2->n3 n3->final sample Pharmocolite CaH(AsO₄)·2H₂O Single Crystal sample->x1 sample->n1

Caption: Workflow for the complete crystal structure determination of pharmacolite.

References

An In-depth Technical Guide to the Phases of Calcium Arsenates in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different phases of calcium arsenates that form in aqueous solutions. Understanding the formation, stability, and characterization of these compounds is critical in various fields, including environmental remediation, geochemistry, and toxicology. This document summarizes key quantitative data, details experimental protocols for their synthesis and analysis, and provides visualizations of the governing relationships and experimental workflows.

Introduction to Calcium Arsenate Phases

In aqueous environments, anhydrous this compound (Ca₃(AsO₄)₂) is not thermodynamically stable; instead, various hydrated this compound compounds precipitate. The formation of specific phases is highly dependent on factors such as the molar ratio of calcium to arsenic (Ca/As), the pH of the solution, and the presence of other ions.[1] These compounds play a crucial role in controlling the mobility of arsenic in industrial waste and contaminated soils, as their low solubility can effectively immobilize this toxic element.[1][2] However, their stability can be influenced by environmental conditions, making a thorough understanding of their chemistry essential.

The most common this compound phases encountered in aqueous systems include various hydrates of trithis compound, hydroxylapatite analogues, and other complex structures.[1][3]

Key this compound Phases in Aqueous Solution

Several hydrated this compound phases have been identified and characterized in laboratory studies. The primary phases of interest are:

  • Trithis compound Hydrates (Ca₃(AsO₄)₂·xH₂O): These compounds exist with varying degrees of hydration. Specific hydrates identified include Ca₃(AsO₄)₂·3H₂O, Ca₃(AsO₄)₂·21/4H₂O, Ca₃(AsO₄)₂·3 2/3H₂O, Ca₃(AsO₄)₂·4H₂O, and Ca₃(AsO₄)₂·4 1/4H₂O.[1][3] The degree of hydration and crystal structure can be influenced by the pH at which they are precipitated.[1]

  • Calcium Hydroxylarsenate (Ca₄(OH)₂(AsO₄)₂·4H₂O): This phase is observed to form at Ca/As ratios between 2.00 and 2.50.[1] It is a well-crystallized hydrate (B1144303) that demonstrates low equilibrium arsenic concentrations, particularly at high pH.[1]

  • Arsenate Apatite (Ca₅(AsO₄)₃OH): This compound, an arsenate analogue of hydroxyapatite, becomes more soluble at lower pH and less soluble at high pH.[1] Its formation can be inhibited by the presence of magnesium.[1]

  • Calcium Hydrogen Arsenate (CaHAsO₄) and its Hydrates: These are two of the most common this compound phases.[4] Naturally occurring minerals include weilite (CaHAsO₄), haidingerite (CaHAsO₄·H₂O), and pharmacolite (CaHAsO₄·2H₂O).[5][6]

  • Other Naturally Occurring Calcium Arsenates: A variety of other this compound minerals exist, often with complex formulas and varying degrees of hydration, such as rauenthalite (Ca₃(AsO₄)₂·10H₂O), phaunouxite (Ca₃(AsO₄)₂·11H₂O), and ferrarisite (Ca₅H₂(AsO₄)₄·9H₂O).[6][7]

Quantitative Data on this compound Phases

The stability and formation of this compound phases are governed by thermodynamic and solution parameters. The following tables summarize key quantitative data from various studies.

Table 1: Formation Conditions for Key this compound Phases

This compound PhaseCa/As Molar RatiopH RangeReference
Ca₃(AsO₄)₂·4H₂O1.50 - 2.007.00 - 12.00[1]
Ca₄(OH)₂(AsO₄)₂·4H₂O2.00 - 2.50High pH[1]
Ca₅(AsO₄)₃OH1.67 - 1.909.50 - 12.65[1]
Ca₃(AsO₄)₂·xH₂O1.53 - 7[3]
CaHAsO₄---5[4]

Table 2: Thermodynamic Data for Selected this compound Phases at 25°C

This compound PhaseSolubility Product (Ksp)Standard Gibbs Free Energy of Formation (ΔGf°)Reference
Ca₃(AsO₄)₂·3H₂O10⁻²¹.¹⁴-3787.87 kJ/mol[3]
Ca₃(AsO₄)₂·21/4H₂O10⁻²¹.¹⁴⁰-3611.50 kJ/mol[3]
Ca₅(AsO₄)₃(OH)10⁻⁴⁰.¹²-5096.47 kJ/mol[3]
Ca₄(OH)₂(AsO₄)₂·4H₂O10⁻²⁷.¹⁴⁹-4928.86 kJ/mol[3]

Table 3: Equilibrium Arsenic Concentrations for Selected this compound Phases

This compound PhasepHEquilibrium Arsenic Concentration (mg/L)Reference
Ca₄(OH)₂(AsO₄)₂·4H₂O~12.500.01[1]
Ca₅(AsO₄)₃OH~12.50<0.5[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of specific this compound phases.

This protocol is adapted from studies focusing on the precipitation of various this compound hydrates.[1][3]

Objective: To synthesize different this compound phases by controlling the Ca/As molar ratio and pH.

Materials:

  • Calcium hydroxide (B78521) (Ca(OH)₂)

  • Ortho-arsenic acid (H₃AsO₄)

  • Deionized water

  • Potassium hydroxide (KOH) or nitric acid (HNO₃) for pH adjustment

  • High-density polyethylene (B3416737) (HDPE) bottles

  • Zirconia milling media (optional, for mixing)

Procedure:

  • Prepare a series of suspensions by mixing Ca(OH)₂ powder with an aqueous solution of H₃AsO₄ in HDPE bottles.

  • Vary the amounts of Ca(OH)₂ and H₃AsO₄ to achieve desired molar Ca/As ratios (e.g., ranging from 0.80 to 4.0).[1]

  • Adjust the initial pH of the suspensions to target values using KOH or HNO₃ solutions.

  • Maintain a liquid-to-solids weight ratio of approximately 10.[1]

  • If desired, add zirconia milling media to facilitate mixing.

  • Seal the bottles to minimize exposure to atmospheric CO₂ and agitate them periodically.[3]

  • Allow the suspensions to equilibrate for an extended period (e.g., over 90 days at 25°C) to ensure the formation of stable phases.[3]

  • After equilibration, separate the solid precipitate from the solution by filtration.

  • Wash the precipitate with deionized water and then with absolute ethanol.

  • Dry the final product in an oven at a low temperature (e.g., 50°C for 24 hours).[3]

Objective: To identify the crystal structure, morphology, and thermal properties of the synthesized this compound phases.

Methods:

  • X-Ray Diffraction (XRD): To determine the crystalline phases present in the precipitate. Samples are scanned over a relevant 2θ range and the resulting diffraction patterns are compared with reference patterns from databases like the Powder Diffraction File.[1]

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the precipitated particles.[1][3]

  • Thermogravimetric Analysis (TGA): To determine the water content of the hydrated this compound phases by measuring the weight loss as a function of temperature.[1][3]

  • Chemical Analysis: To determine the final concentrations of calcium and arsenic in the equilibrium solution using techniques such as inductively coupled plasma atomic emission spectrometry (ICP-AES). The pH of the final solution should also be measured.[8]

Visualizations

The following diagrams illustrate the logical relationships in the formation of this compound phases and a typical experimental workflow.

CalciumArsenateFormation cluster_inputs Initial Conditions cluster_phases Resulting this compound Phases Ca_As_Ratio Ca/As Molar Ratio Phase1 Ca₃(AsO₄)₂·xH₂O Ca_As_Ratio->Phase1 1.5 - 2.0 Phase2 Ca₄(OH)₂(AsO₄)₂·4H₂O Ca_As_Ratio->Phase2 2.0 - 2.5 Phase3 Ca₅(AsO₄)₃OH Ca_As_Ratio->Phase3 1.67 - 1.90 pH Solution pH pH->Phase1 7.0 - 12.0 pH->Phase2 High pH pH->Phase3 9.5 - 12.65

Caption: Influence of Ca/As ratio and pH on the formation of different this compound phases.

ExperimentalWorkflow arrow arrow start Reactant Mixing (Ca(OH)₂ + H₃AsO₄) equilibration Equilibration (e.g., >90 days at 25°C) start->equilibration separation Solid-Liquid Separation (Filtration) equilibration->separation washing Washing (Deionized water, Ethanol) separation->washing liquid_char Aqueous Phase Analysis (ICP-AES for Ca, As; pH meter) separation->liquid_char drying Drying (e.g., 50°C) washing->drying final_product Characterized Calcium Arsenate Phase drying->final_product solid_char Solid Phase Characterization (XRD, SEM, TGA) final_product->solid_char

Caption: General experimental workflow for the synthesis and characterization of this compound phases.

Conclusion

The chemistry of calcium arsenates in aqueous solutions is complex, with multiple hydrated phases forming under different conditions. The Ca/As molar ratio and pH are the primary determinants of the resulting solid phase. A thorough understanding of the formation, stability, and solubility of these compounds, as outlined in this guide, is essential for applications ranging from environmental remediation to materials science. The provided experimental protocols and visualizations serve as a practical resource for researchers in this field.

References

Regulatory Trajectory of Calcium Arsenate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Environmental Protection Agency's (EPA) regulatory history concerning the use of calcium arsenate. This inorganic arsenical pesticide, once widely employed as an insecticide and herbicide, underwent significant scrutiny due to its toxicological profile, ultimately leading to the cancellation of its registrations. This document details the key regulatory milestones, quantitative data on its use and toxicity, and the scientific rationale behind the EPA's decisions.

Introduction to this compound

This compound, with the chemical formula Ca₃(AsO₄)₂, is an inorganic compound that was historically used as a broad-spectrum pesticide. Its primary applications included the control of the boll weevil on cotton crops and as a herbicide for turf management, particularly on golf courses to control annual grasses like Poa annua and crabgrass.[1][2] Its high toxicity and the classification of inorganic arsenic as a human carcinogen led to its eventual removal from the market.[1][2]

Regulatory History and Key EPA Actions

Early Use and Growing Concerns:

This compound was used extensively in the early to mid-20th century. By 1942, an estimated 38 million kilograms were produced, primarily for cotton crop protection.[3] The development of synthetic organic pesticides like DDT following World War II led to a decline in its use.[3]

EPA's Special Review (Mid-1980s):

In December 1986, the EPA initiated a Special Review for this compound due to concerns about its oncogenic (cancer-causing) potential.[1][2] Inorganic arsenical compounds, including this compound, were classified as Class A oncogens , based on sufficient human epidemiological evidence.[1][2] The Special Review weighed the risks and benefits of its continued use.

The EPA's review highlighted several key toxicological concerns:

  • Oncogenicity: Positive oncogenic effects based on human epidemiological studies.

  • Mutagenicity: Evidence suggesting that inorganic arsenical compounds are mutagenic.

  • Teratogenicity and Fetotoxicity: Potential for developmental and fetal toxicity.

  • Acute Toxicity: Known to be acutely toxic, with oral exposure leading to severe gastrointestinal damage and potentially death.[1]

During the Special Review, the EPA considered mitigation measures such as the use of dust masks and respirators by applicators. However, the agency determined that these measures would not sufficiently reduce the risks to an acceptable level, especially in light of the limited benefits of its continued registration for most uses.[2]

Proposed Cancellation and Deferred Decision for Turf Use (1986):

As a result of the Special Review, the EPA proposed to cancel all existing registrations of this compound, with one notable exception: the flowable formulation for use on turf.[2] The decision on the turf use was deferred pending further evaluation by the EPA's Risk Assessment Forum on the carcinogenic potency of inorganic arsenic from dermal and dietary exposure.[2] For all other non-wood uses, the EPA concluded that the toxicological risks outweighed the limited benefits.[2]

Voluntary Cancellation of Turf Use (1989):

On March 15, 1989, the EPA canceled the registration of this compound for use on turf at the request of the registrant.[1] This voluntary cancellation marked a significant step towards the complete phasing out of this compound. The timeline for this phase-out was as follows:

  • Sale by Registrant: Permitted to sell existing stocks until February 28, 1990.

  • Sale and Use by Others: Dealers and end-users could sell and use existing stocks until December 31, 1991.[1]

A Federal Register notice on December 8, 1993, officially concluded the Special Review for the remaining non-wood preservative uses of several inorganic arsenicals, including this compound.[1] By this time, all registrations for this compound had been voluntarily canceled.

Quantitative Data

The following tables summarize the available quantitative data regarding the use, properties, and toxicity of this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Chemical Name Calcium Orthoarsenate
CAS Number 7778-44-1
Molecular Formula Ca₃(AsO₄)₂
Molecular Weight 398.08 g/mol
Appearance Colorless amorphous powder
Odor Odorless
Arsenic Content 38%
Melting Point 1455°C
Density 3.62 g/cm³
Solubility in Water Slightly soluble

Source: EPA Pesticide Fact Sheet, 1986[1][2]

Table 2: Historical Application Rates
Use SiteApplication RateMethod of Application
Turf (Herbicide) 4.5 lbs active ingredient per acreGround boom (flowable liquid suspension)
Cotton (Insecticide) 6 to 7 pounds per acre per applicationDusting

Source: EPA Pesticide Fact Sheet, 1986; Auburn University, 2018

Table 3: Toxicological Data
EndpointValueSpecies
Oral LD₅₀ 20 mg/kgRat
Oncogenicity Classification Class A (Human Carcinogen)Human
Ecological Toxicity Moderately toxic to birds, slightly toxic to fish, and moderately toxic to aquatic invertebrates.Various

Source: EPA Pesticide Fact Sheet, 1986; Wikipedia[1][2][3]

Experimental Protocols

The EPA's 1988 Special Report on Ingested Inorganic Arsenic provides insight into the types of studies considered. The risk assessment for skin cancer was primarily based on a large prevalence study conducted in southwestern Taiwan where the population was exposed to high concentrations of arsenic in drinking water. This and other confirmatory studies formed the basis for classifying inorganic arsenic as a Group A human carcinogen. The methodologies of these epidemiological studies would have involved:

  • Cohort or Case-Control Design: Identifying populations with known exposure to inorganic arsenic and comparing their health outcomes to unexposed or less-exposed populations.

  • Exposure Assessment: Quantifying the level and duration of arsenic exposure, often through analysis of drinking water sources.

  • Health Outcome Assessment: Diagnosing and documenting the incidence of various health effects, particularly skin, bladder, and lung cancers.

  • Statistical Analysis: Using statistical models to determine the association between arsenic exposure and the observed health outcomes, while controlling for other potential confounding factors.

For animal toxicology studies, standard protocols of the time, likely predecessors to current OECD guidelines, would have been followed. These would have involved administering varying doses of this compound to laboratory animals (e.g., rats, mice) via different routes of exposure (oral, dermal, inhalation) and observing for signs of toxicity, carcinogenicity, and other adverse effects over different time periods (acute, subchronic, and chronic).

EPA's Regulatory Process for this compound

The following diagram illustrates the key stages in the EPA's regulatory review and eventual cancellation of this compound registrations.

EPA_Calcium_Arsenate_Regulation cluster_0 Pre-EPA and Early EPA Era cluster_1 Regulatory Scrutiny cluster_2 Regulatory Actions Initial_Registration Initial Registration and Widespread Use (Pre-1970s) Growing_Concerns Growing Scientific Concern over Inorganic Arsenic Toxicity Initial_Registration->Growing_Concerns Special_Review Special Review Initiated (1986) - Oncogenicity Concerns (Class A Carcinogen) Growing_Concerns->Special_Review Risk_Assessment Risk Assessment Conducted - Risks Outweigh Benefits for Most Uses Special_Review->Risk_Assessment Proposed_Cancellation Proposed Cancellation of All Uses Except Turf (1986) Risk_Assessment->Proposed_Cancellation Deferred_Decision Decision on Turf Use Deferred - Further Risk Assessment Required Proposed_Cancellation->Deferred_Decision Voluntary_Cancellation Voluntary Cancellation of Turf Use (1989) Deferred_Decision->Voluntary_Cancellation Conclusion_SR Conclusion of Special Review (1993) - All Registrations Canceled Voluntary_Cancellation->Conclusion_SR

EPA's Regulatory Pathway for this compound

Conclusion

The regulatory history of this compound by the EPA serves as a clear example of the agency's evolving approach to pesticide regulation based on scientific advancements. The identification of inorganic arsenic as a human carcinogen was the primary driver for the initiation of a Special Review and the subsequent actions that led to the complete cancellation of all its registered uses. While detailed historical experimental protocols are not easily accessible, the EPA's decisions were rooted in a comprehensive evaluation of the available toxicological and epidemiological data, prioritizing public health and environmental protection.

References

Unraveling the Molecular Landscape of Commercial Calcium Arsenate Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular composition of commercial calcium arsenate formulations, providing a comprehensive overview for researchers, scientists, and professionals in drug development. Historically utilized as a pesticide, understanding the precise chemical makeup of these formulations is critical for environmental assessment, toxicological studies, and the development of potential remediation strategies. This document summarizes quantitative data, outlines detailed experimental protocols for analysis, and presents visual workflows to elucidate the complex nature of these compounds.

Molecular Composition of Commercial this compound

Commercial this compound is not a single, pure compound but rather a technical-grade mixture. The primary active ingredient is trithis compound , with the chemical formula Ca₃(AsO₄)₂. However, manufacturing processes and storage conditions contribute to a heterogeneous composition, including various impurities and byproducts.

A typical formulation consists of 80-85% trithis compound.[1] Other significant components can include a basic arsenate, likely with a composition of 4CaO·As₂O₅, as well as unreacted starting materials like calcium hydroxide (B78521) (slaked lime) and calcium carbonate (limestone).[1][2] Some analyses have reported commercial this compound to contain 61% this compound and 9% calcium arsenite, with the remainder being excess lime and calcium carbonate. One specific commercial product, Turf-Cal, reportedly contains 26% trithis compound. The presence of these impurities can significantly impact the solubility, toxicity, and environmental fate of the formulation.

The manufacturing process, which historically involved the reaction of arsenic acid with calcium hydroxide or the mixing of calcium oxide and arsenic oxide, is a key determinant of the final product's composition.[1] Incomplete reactions can lead to residual starting materials, while side reactions can produce various this compound species and other inorganic salts.

Below is a summary of the typical molecular components found in commercial this compound formulations:

ComponentChemical FormulaTypical Percentage RangeNotes
Trithis compoundCa₃(AsO₄)₂61% - 85%The primary active ingredient.
Calcium ArseniteCa₃(AsO₃)₂~9%A common impurity resulting from the use of arsenic trioxide in the manufacturing process.
Basic this compounde.g., 4CaO·As₂O₅VariableFormed from reactions with excess calcium oxide or hydroxide.
Calcium HydroxideCa(OH)₂VariableUnreacted starting material, also known as slaked lime.
Calcium CarbonateCaCO₃VariableAn impurity from the lime source or from the reaction of calcium hydroxide with atmospheric CO₂.
Hydrated Calcium Arsenatese.g., Ca₃(AsO₄)₂·xH₂OVariableVarious hydrated forms can exist depending on moisture content.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of commercial this compound formulations. The following sections detail the methodologies for key analytical techniques.

Sample Preparation for Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible results. Due to the heterogeneous nature of the powder, the following steps should be taken:

  • Homogenization: A representative bulk sample should be thoroughly mixed and ground to a fine, uniform powder (typically < 75 µm) using an agate mortar and pestle to minimize contamination.

  • Drying: The homogenized sample should be dried in a desiccator over a suitable drying agent to remove adsorbed moisture, which can interfere with certain analyses.

  • Digestion for Elemental Analysis: For techniques requiring a liquid sample, such as atomic absorption spectroscopy or inductively coupled plasma-optical emission spectrometry (ICP-OES), a complete digestion of the solid is necessary. A common method involves microwave-assisted acid digestion with a mixture of nitric acid and hydrochloric acid.

Diagram: General Sample Preparation Workflow

G A Bulk Commercial This compound Sample B Homogenization (Grinding to < 75 µm) A->B C Drying (Desiccator) B->C D Homogenized & Dried Powder Sample C->D E Acid Digestion (e.g., HNO3/HCl) D->E G Direct Powder Analysis D->G F Aqueous Solution for Elemental Analysis E->F H XRD, FTIR, Raman G->H

Caption: General workflow for the preparation of commercial this compound samples for analysis.

Titrimetric Determination of Total Arsenic and Calcium

Titration methods provide a cost-effective and accurate means of quantifying the total arsenic and calcium content.

2.2.1. Determination of Total Arsenic

This method involves the reduction of arsenate (As⁵⁺) to arsenite (As³⁺) followed by titration with a standard oxidizing agent.

  • Principle: The sample is dissolved in acid, and the arsenate is reduced to arsenite using a suitable reducing agent (e.g., hydrazine (B178648) sulfate). The arsenite is then titrated with a standardized solution of potassium bromate (B103136) in the presence of a redox indicator.

  • Procedure:

    • Accurately weigh approximately 0.5 g of the prepared sample into a conical flask.

    • Add 25 mL of concentrated hydrochloric acid and heat gently to dissolve the sample.

    • Add 1 g of hydrazine sulfate (B86663) and boil the solution gently to reduce the arsenate to arsenite.

    • Cool the solution and add a few drops of methyl orange indicator.

    • Titrate with a standardized 0.1 N potassium bromate solution until the red color of the indicator disappears.

    • The total arsenic content is calculated from the volume of potassium bromate solution consumed.

2.2.2. Determination of Total Calcium

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for determining calcium concentration.

  • Principle: The sample is dissolved, and the pH is adjusted to a level where calcium forms a stable complex with EDTA. A metallochromic indicator is used to detect the endpoint of the titration.

  • Procedure:

    • Accurately weigh approximately 0.5 g of the prepared sample into a beaker.

    • Dissolve the sample in a minimum amount of dilute hydrochloric acid.

    • Dilute the solution with deionized water and adjust the pH to approximately 12 with a sodium hydroxide solution.

    • Add a suitable indicator, such as hydroxynaphthol blue.

    • Titrate with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue.

    • The total calcium content is calculated from the volume of EDTA solution used.

Diagram: Titrimetric Analysis Workflow

G cluster_0 Total Arsenic Determination cluster_1 Total Calcium Determination A Sample Dissolution (HCl) B Reduction of As(V) to As(III) (Hydrazine Sulfate) A->B C Titration with KBrO₃ (Methyl Orange Indicator) B->C D Calculate % Arsenic C->D E Sample Dissolution (HCl) F pH Adjustment (~12 with NaOH) E->F G Titration with EDTA (Hydroxynaphthol Blue) F->G H Calculate % Calcium G->H

Caption: Workflow for the titrimetric determination of total arsenic and calcium.

X-ray Diffraction (XRD) for Phase Identification

XRD is a powerful non-destructive technique for identifying the crystalline phases present in the formulation.

  • Principle: X-rays are diffracted by the crystalline lattice of each component, producing a unique diffraction pattern that serves as a "fingerprint" for that substance.

  • Sample Preparation: A thin, uniform layer of the finely ground powder is mounted on a sample holder. Care must be taken to minimize preferred orientation of the crystallites, which can be achieved by back-loading the sample holder or using a low-background sample holder.

  • Instrumental Parameters (Typical):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° to 70°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. Quantitative analysis can be performed using methods like Rietveld refinement.

Spectroscopic Analysis

Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the molecular structure and bonding of the components.

2.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: Infrared radiation is absorbed by the sample at specific frequencies corresponding to the vibrational modes of its molecular bonds.

  • Sample Preparation: The finely ground sample is typically mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the powder.

  • Data Acquisition: The FTIR spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Interpretation: The positions and intensities of the absorption bands are characteristic of specific functional groups and chemical bonds, allowing for the identification of the different arsenate, arsenite, carbonate, and hydroxide species.

2.4.2. Raman Spectroscopy

  • Principle: This technique involves inelastic scattering of monochromatic light, usually from a laser source. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide for analysis.

  • Data Acquisition: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) is used.

  • Interpretation: Raman spectroscopy is particularly useful for distinguishing between different arsenate and arsenite species due to their distinct vibrational signatures. It can also provide information on the crystalline structure and presence of different polymorphs.

Conclusion

The molecular composition of commercial this compound formulations is complex and variable, consisting of the primary active ingredient, trithis compound, along with a range of impurities and byproducts such as calcium arsenite, basic calcium arsenates, calcium hydroxide, and calcium carbonate. A comprehensive understanding of this composition requires a multi-faceted analytical approach. The detailed experimental protocols provided in this guide, encompassing sample preparation, titrimetric analysis, X-ray diffraction, and spectroscopic techniques, offer a robust framework for the thorough characterization of these materials. Such detailed analysis is indispensable for assessing the environmental and health impacts of these legacy pesticides and for developing effective remediation strategies.

References

Methodological & Application

Application Notes and Protocols for the Precipitation of Arsenic with Calcium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the precipitation of arsenic from aqueous solutions using calcium hydroxide (B78521), commonly known as slaked lime or hydrated lime. This method is a widely applied technology in water treatment and industrial effluent management for the removal of arsenic.

Introduction

Arsenic contamination in water sources poses a significant environmental and health risk. Chemical precipitation is a robust and cost-effective method for arsenic removal. The use of calcium hydroxide is effective in precipitating arsenic, primarily in its pentavalent state (As(V)), as insoluble calcium arsenate compounds. The efficiency of this process is highly dependent on several key parameters, including pH, the dosage of calcium hydroxide, initial arsenic concentration, and the presence of other ions.

The underlying principle of this method involves the reaction of calcium ions (Ca²⁺) with arsenate ions (AsO₄³⁻) in an alkaline environment to form this compound precipitates, most notably Ca₃(AsO₄)₂.[1][2][3] The high pH environment, created by the addition of calcium hydroxide, facilitates this reaction. Optimal arsenic removal is typically achieved at a pH between 10.6 and 11.4.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the removal of arsenic using calcium hydroxide. This data highlights the typical efficiencies and conditions for the precipitation process.

ParameterValue/RangeInitial Arsenic ConcentrationFinal Arsenic ConcentrationRemoval Efficiency (%)Reference
pH 10.6 - 11.4Not specifiedNot specified40 - 70%[4]
pH > 12Not specified< 1 mg/L> 99% (short term)[3]
Calcium Hydroxide Dosage 0.5 - 2 wt.% (in soil)78-104 ppb< 110 ppb57% (volatilization reduction)[1]
Calcium Hydroxide Dosage > 250 mg/LNot specifiedIncreased arsenic concentration notedNot applicable[5]
Lime Softening pH 10.5 - 11Not specifiedNot specifiedup to 90%[6]

Experimental Protocols

This section outlines a detailed methodology for the precipitation of arsenic from an aqueous solution using calcium hydroxide in a laboratory setting.

Materials and Reagents
  • Arsenic-contaminated water sample or a standard solution of sodium arsenate (Na₃AsO₄)

  • Calcium hydroxide (Ca(OH)₂) powder, analytical grade

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • pH meter

  • Jar testing apparatus

  • Beakers (1 L)

  • Magnetic stirrers and stir bars

  • Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic analysis

Pre-treatment: Oxidation of Arsenite (As(III)) to Arsenate (As(V))

For optimal removal, it is crucial to ensure that arsenic is in its pentavalent state (arsenate), as it precipitates more effectively with calcium hydroxide than its trivalent form (arsenite).[3]

  • Speciation Analysis: Determine the initial concentrations of As(III) and As(V) in the sample.

  • Oxidation: If a significant amount of As(III) is present, pre-oxidize the sample. Common oxidizing agents include chlorine (as sodium hypochlorite) or potassium permanganate. The oxidant should be added and mixed for a sufficient contact time (e.g., 30 minutes) to ensure complete conversion of As(III) to As(V).

Precipitation Procedure
  • Sample Preparation: Place a known volume (e.g., 500 mL) of the arsenic-containing water into a 1 L beaker.

  • Initial pH Measurement: Measure and record the initial pH of the water sample.

  • Calcium Hydroxide Dosing: Prepare a slurry of calcium hydroxide in deionized water. Add the required dose of the calcium hydroxide slurry to the arsenic-containing water while stirring. The dosage will depend on the initial arsenic concentration and the desired final concentration, and may require optimization through preliminary jar tests.

  • Rapid Mixing: Immediately after adding the calcium hydroxide, subject the solution to rapid mixing (e.g., 100-150 rpm) for 1-3 minutes to ensure uniform dispersion of the reagent.

  • pH Adjustment and Slow Mixing: Adjust the pH of the solution to the optimal range of 10.6-11.4 using either HCl or NaOH as needed.[4] Following pH adjustment, reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a flocculation period of 20-30 minutes. This allows the fine precipitate particles to agglomerate into larger flocs.

  • Sedimentation: Turn off the stirrer and allow the precipitate to settle for a period of 30-60 minutes.

  • Sample Collection and Filtration: Carefully collect a supernatant sample from the top of the beaker, avoiding disturbance of the settled sludge. Filter the collected sample through a 0.45 µm filter to remove any remaining suspended solids.

  • Final Analysis: Analyze the filtered sample for the final arsenic concentration using ICP-MS or AAS.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for arsenic precipitation with calcium hydroxide.

experimental_workflow cluster_pretreatment Pre-treatment cluster_precipitation Precipitation cluster_analysis Analysis start Arsenic-Contaminated Water oxidation Oxidation of As(III) to As(V) start->oxidation dosing Calcium Hydroxide Dosing oxidation->dosing rapid_mix Rapid Mixing dosing->rapid_mix slow_mix pH Adjustment & Slow Mixing rapid_mix->slow_mix sedimentation Sedimentation slow_mix->sedimentation filtration Filtration sedimentation->filtration analysis Arsenic Analysis (ICP-MS/AAS) filtration->analysis end Treated Water analysis->end

Caption: Experimental workflow for arsenic precipitation.

Chemical Reaction Pathway

This diagram outlines the chemical reaction pathway for the precipitation of arsenic (V) with calcium hydroxide.

chemical_reaction cluster_reactants Reactants in Solution cluster_dissociation Dissociation cluster_precipitation_reaction Precipitation Reaction (Alkaline pH) cluster_products Products ca_oh2 Calcium Hydroxide Ca(OH)₂ ca_ion Calcium Ions 3Ca²⁺ ca_oh2->ca_ion dissociates to oh_ion Hydroxide Ions OH⁻ ca_oh2->oh_ion dissociates to h2o Water H₂O aso4 Arsenate Ion AsO₄³⁻ precipitate This compound Precipitate Ca₃(AsO₄)₂(s) aso4->precipitate ca_ion->precipitate final_precipitate Solid Precipitate (Removed by filtration/sedimentation) precipitate->final_precipitate forms

Caption: Chemical reaction pathway for arsenic precipitation.

References

Application Notes and Protocols for Arsenic Immobilization in Wastewater Using Calcium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic contamination in wastewater is a significant environmental and health concern. One common method for the remediation of arsenic-contaminated water is through chemical precipitation to form insoluble and stable arsenic compounds. The use of lime (calcium oxide) or other calcium salts to precipitate arsenic as calcium arsenate is a widely practiced technique due to its cost-effectiveness.[1] This document provides detailed application notes and experimental protocols for the immobilization of arsenic from wastewater through the formation of this compound. It also explores an advanced method of coating this compound with iron arsenate to enhance its stability.[2][3]

The primary mechanism of arsenic removal using calcium involves the precipitation of various this compound species, the specific form of which is highly dependent on factors such as pH and the calcium-to-arsenic (Ca/As) molar ratio.[4] While effective in reducing dissolved arsenic concentrations, the stability of this compound precipitates can be a concern, as they are susceptible to re-dissolution under certain environmental conditions.[3] Research has shown that coating this compound with a layer of iron arsenate significantly improves its stability and resistance to leaching.[2][3]

Chemical Principles of Arsenic Immobilization

The reaction of calcium ions (Ca²⁺) with arsenate ions (AsO₄³⁻) in aqueous solutions leads to the formation of various this compound precipitates. The specific stoichiometry of the precipitate is influenced by the pH of the solution. At elevated pH levels, the formation of less soluble calcium arsenates is favored, leading to lower equilibrium arsenic concentrations.[4]

Commonly formed this compound species include:

  • Trithis compound: Ca₃(AsO₄)₂

  • Calcium hydroxylapatite analog: Ca₄(OH)₂(AsO₄)₂·4H₂O

  • Arsenate apatite: Ca₅(AsO₄)₃OH[4]

The general precipitation reaction can be represented as: 3Ca²⁺(aq) + 2AsO₄³⁻(aq) → Ca₃(AsO₄)₂(s)

However, the formation of more complex and stable apatite-like structures is often observed under optimized conditions.[4]

A significant challenge with this compound is its potential instability and the risk of arsenic leaching back into the environment, particularly under acidic conditions or in the presence of carbon dioxide.[1][3] To address this, a method involving the coating of this compound with a more stable iron arsenate (FeAsO₄) shell has been developed. This coating encapsulates the this compound, significantly reducing arsenic mobility.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on arsenic immobilization using this compound and iron-coated this compound.

Table 1: Arsenic Immobilization Performance of Different this compound Species

This compound SpeciesOptimal pH for FormationMinimum Equilibrium Arsenic Concentration (mg/L)Reference
Ca₄(OH)₂(AsO₄)₂·4H₂O> 12.00.01[4]
Ca₅(AsO₄)₃OH (Arsenate Apatite)~ 12.50.5[4]
Ca₃(AsO₄)₂·3²/₃H₂O> 11.0Significantly lower than Ca₃(AsO₄)₂·4¹/₄H₂O[4]

Table 2: Leaching of Arsenic from this compound and Iron-Coated this compound

MaterialLeached Arsenic Concentration (mg/L) via TCLPReference
CaHAsO₄744[2][3]
Ca₃(AsO₄)₂302.2[2][3]
CaHAsO₄@FeAsO₄Not Detected[2][3]
Ca₃(AsO₄)₂@FeAsO₄Not Detected[2][3]

Table 3: Optimal Conditions for Iron Arsenate Coating of this compound

ParameterOptimal ValueReference
Fe/As Molar Ratio4:1[2][3]
pH4[2][3]
Temperature50 °C[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound for Arsenic Immobilization

This protocol describes the general procedure for precipitating arsenic from an aqueous solution using a calcium source.

Materials:

  • Arsenic-containing wastewater or a standard solution of sodium arsenate (Na₂HAsO₄)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium Chloride (CaCl₂)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Drying oven

Procedure:

  • Preparation of Arsenic Solution: Prepare a known concentration of arsenic solution in a beaker. For synthetic wastewater, dissolve a calculated amount of sodium arsenate in deionized water.

  • pH Adjustment (Optional but Recommended): Adjust the initial pH of the arsenic solution to a desired alkaline range (e.g., pH 11-12.5) using NaOH.[4]

  • Addition of Calcium Source: While stirring, slowly add a slurry of calcium hydroxide or a solution of calcium chloride to the arsenic solution. The amount to be added should be calculated to achieve a specific Ca/As molar ratio (e.g., 1.5 to 2.5).[4]

  • Precipitation Reaction: Continue stirring the mixture for a predetermined reaction time (e.g., 2-4 hours) to allow for complete precipitation of this compound. Monitor and maintain the pH during the reaction, adjusting as necessary with NaOH.

  • Solid-Liquid Separation: Separate the this compound precipitate from the solution by filtration.

  • Washing and Drying: Wash the precipitate with deionized water to remove any soluble impurities and then dry it in an oven at a specified temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Analysis: Analyze the filtrate for residual arsenic concentration to determine the removal efficiency. The solid precipitate can be characterized using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Protocol 2: Synthesis of Iron-Coated this compound (Ca-As@FeAsO₄)

This protocol details the method for coating pre-synthesized this compound with a protective layer of iron arsenate for enhanced stability.[2][3]

Materials:

  • Pre-synthesized this compound (from Protocol 1)

  • Ferric chloride (FeCl₃) solution

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel with temperature control (e.g., water bath)

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Suspension of this compound: Suspend a known amount of the synthesized this compound powder in deionized water in a reaction vessel.

  • Addition of Ferric Chloride: While stirring, add a solution of ferric chloride to the this compound suspension. The amount of FeCl₃ should be calculated to achieve an Fe/As molar ratio of 4:1.[2][3]

  • pH and Temperature Adjustment: Adjust the pH of the suspension to 4 using HCl or NaOH and raise the temperature of the mixture to 50 °C.[2][3]

  • Coating Reaction: Maintain the reaction at the specified pH and temperature with continuous stirring for a set duration (e.g., 2 hours) to allow for the formation of the iron arsenate coating.

  • Solid-Liquid Separation, Washing, and Drying: After the reaction, filter the coated precipitate, wash it with deionized water, and dry it in an oven.

  • Stability Testing (TCLP): The stability of the final product can be evaluated using the Toxicity Characteristic Leaching Procedure (TCLP) to determine the concentration of leached arsenic.[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Precipitation Reaction cluster_separation Processing cluster_coating Optional Coating for Enhanced Stability As_Wastewater Arsenic-Containing Wastewater Mixing Mixing and pH Adjustment (pH > 11) As_Wastewater->Mixing Ca_Source Calcium Source (e.g., Ca(OH)₂) Ca_Source->Mixing Precipitation This compound Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Ca_Arsenate_Solid This compound Solid Drying->Ca_Arsenate_Solid FeCl3_Addition Addition of FeCl₃ (Fe/As = 4:1) Ca_Arsenate_Solid->FeCl3_Addition Coating_Reaction Coating Reaction (pH 4, 50°C) FeCl3_Addition->Coating_Reaction Coated_Product Iron-Coated This compound Coating_Reaction->Coated_Product

Caption: Experimental workflow for arsenic immobilization.

chemical_pathway AsO4 AsO₄³⁻ (in wastewater) Ca3AsO42 Ca₃(AsO₄)₂ (Precipitate) AsO4->Ca3AsO42 Ca Ca²⁺ (from lime) Ca->Ca3AsO42 Leaching Potential Leaching Ca3AsO42->Leaching Unstable FeAsO4_Coating FeAsO₄ Coating Ca3AsO42->FeAsO4_Coating Fe Fe³⁺ Fe->FeAsO4_Coating Stable_Product Stable Immobilized Arsenic FeAsO4_Coating->Stable_Product Stable

Caption: Chemical pathway for arsenic immobilization.

References

Application Notes and Protocols for the Quantification of Calcium Arsenate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium arsenate (Ca₃(AsO₄)₂) is an inorganic arsenical pesticide that was extensively used in agriculture during the 20th century. Due to its persistence, arsenic from these applications can remain in the soil for decades, posing a significant risk to the environment and human health. Accurate quantification of arsenic in soil, and specifically the identification of its chemical form (speciation), is crucial for assessing site contamination, understanding its bioavailability, and designing effective remediation strategies.

These application notes provide detailed protocols for the quantification of total arsenic and the speciation of arsenate (AsV), the primary anionic component of this compound, in soil samples. The methods described range from rapid field screening to highly sensitive laboratory-based speciation analysis.

Part 1: Total Arsenic Analysis

The initial step in assessing contamination is typically the determination of the total arsenic concentration. This provides a baseline for the overall level of contamination. Two primary methods are detailed here: a rapid screening technique (XRF) and a highly sensitive laboratory technique (ICP-MS).

Protocol 1.1: Soil Sample Preparation for Total Arsenic Analysis (Acid Digestion)

This protocol is based on U.S. EPA Method 3050B and is designed to solubilize arsenic from the soil matrix for analysis by ICP-MS.[1][2]

Principle: Hot acid digestion with nitric acid and hydrogen peroxide is used to break down the soil matrix and release the bound arsenic into an aqueous solution.[3]

Reagents and Materials:

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Concentrated Hydrochloric Acid (HCl), trace metal grade

  • Digestion vessels (Teflon or glass)

  • Hot block or water bath capable of maintaining 95°C ± 5°C[3]

  • Whatman No. 41 filter paper (or equivalent)

  • Volumetric flasks (Class A)

Procedure:

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm (USS #10) sieve to remove large debris.[4] Mix the sieved sample thoroughly to ensure homogeneity.

  • Weighing: Weigh 1-2 g of the homogenized soil sample into a clean digestion vessel.[4]

  • Initial Digestion: In a fume hood, add 10 mL of 1:1 HNO₃ to the sample. Swirl to mix and cover the vessel with a watch glass. Heat the sample to 95°C and reflux for 10-15 minutes without boiling.[5]

  • Continued Digestion: Allow the sample to cool, then add another 5 mL of concentrated HNO₃. Replace the watch glass and reflux for an additional 30 minutes. Repeat this step until no brown fumes are generated, indicating the complete reaction of HNO₃ with the sample.[5]

  • Peroxide Oxidation: After the sample has cooled, add 2 mL of DI water and 3 mL of 30% H₂O₂. Be cautious as this reaction can be vigorous. Heat the sample until effervescence subsides.

  • Final Digestion: Continue adding 1 mL aliquots of 30% H₂O₂ until the sample remains unchanged in appearance. Do not add more than 10 mL total of H₂O₂. Heat at 95°C for an additional 2 hours.

  • Final Preparation: For ICP-MS analysis, add 10 mL of concentrated HCl and heat for another 15 minutes.[4] After cooling, filter the digestate through Whatman No. 41 filter paper into a 100 mL volumetric flask.[4] Dilute to volume with DI water. The sample is now ready for analysis.

Protocol 1.2: Analysis of Total Arsenic by ICP-MS

This protocol is based on U.S. EPA Method 6020A/B for the determination of trace elements in solution.[6]

Principle: The prepared sample digest is introduced into an inductively coupled plasma, which atomizes and ionizes the arsenic. A mass spectrometer then separates the arsenic ions based on their mass-to-charge ratio (m/z 75 for arsenic), and a detector quantifies them.[7]

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) system.

  • Autosampler.

Procedure:

  • Instrument Calibration: Calibrate the ICP-MS using a series of arsenic standard solutions of known concentrations, typically ranging from sub-µg/L to 100 µg/L.

  • Interference Correction: Arsenic analysis at m/z 75 is subject to a significant polyatomic interference from argon chloride (⁴⁰Ar³⁵Cl⁺).[7] The instrument's software or a collision/reaction cell must be used to correct for this. A common mathematical correction uses the signal at m/z 77 (from ⁴⁰Ar³⁷Cl⁺) to calculate and subtract the interference at m/z 75.[6]

  • Internal Standard: Use an internal standard, such as Indium (¹¹⁵In) or Rhodium (¹⁰³Rh), to compensate for instrument drift and matrix effects.[8]

  • Sample Analysis: Analyze the prepared sample digests along with calibration blanks, laboratory control samples, and matrix spikes to ensure data quality.

  • Quantification: Determine the arsenic concentration in the unknown samples by comparing their signal intensity to the calibration curve, accounting for all dilution factors from the digestion step.

Protocol 1.3: Field Screening by Portable X-Ray Fluorescence (XRF)

This protocol is based on U.S. EPA Method 6200 for rapid, on-site screening of metals in soil.[9]

Principle: The XRF analyzer emits X-rays that strike the soil sample, causing elements within it to fluoresce and emit secondary X-rays at characteristic energies. The instrument's detector measures these emitted X-rays to identify and quantify the elements present.[10]

Instrumentation:

  • Handheld or portable XRF analyzer.

Procedure:

  • Sample Preparation (Recommended): For the most accurate results, soil samples should be dried and sieved.[11] Place approximately 5-10 g of prepared soil into a sample cup with a thin Mylar film window. While in-situ analysis of unprepared soil is possible for rapid screening, it is less accurate.[11]

  • Instrument Check: Perform daily instrument checks using the manufacturer-supplied calibration check samples to ensure the analyzer is functioning correctly.

  • Sample Analysis: Place the analyzer window directly onto the sample cup or ground surface for in-situ measurements. Initiate the measurement. A typical test time is 60-120 seconds.

  • Data Interpretation: The analyzer will provide a direct reading of the total arsenic concentration in parts per million (ppm) or mg/kg.

  • Considerations: Be aware that high concentrations of lead (Pb) can interfere with arsenic detection because the lead Lα X-ray peak (10.5 keV) overlaps with the arsenic Kα peak (10.5 keV).[9][12] The instrument's software is designed to deconvolve these peaks, but performance should be verified.

Data Presentation: Total Arsenic Methods

Table 1: Comparison of Performance Characteristics for Total Arsenic Analysis Techniques.

Parameter Portable XRF ICP-MS
Principle X-Ray Fluorescence Inductively Coupled Plasma-Mass Spectrometry
Sample State Solid (minimal prep) Liquid (acid digestion required)
Typical Detection Limit 7 - 15 ppm[12] Sub-µg/L (ppb)[6]
Primary Use Field screening, site characterization Definitive laboratory quantification

| Key Considerations | Fast, on-site results.[9] Potential for Pb interference.[12] Accuracy depends on soil prep.[11] | Highly sensitive and accurate. Requires extensive sample prep and laboratory setting. Corrects for interferences.[7] |

Part 2: Arsenic Speciation Analysis

While total arsenic analysis is useful, it does not distinguish between different arsenic compounds, which vary greatly in toxicity. Speciation analysis is required to specifically quantify arsenate (AsV), the form present in this compound.

Protocol 2.1: Arsenic Speciation by HPLC-ICP-MS

This protocol combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive, element-specific detection of ICP-MS. It is the benchmark method for arsenic speciation.[13]

Principle: First, arsenic species are gently extracted from the soil into a liquid phase. The extract is then injected into an HPLC system, where an anion-exchange column separates the negatively charged arsenic species (like arsenate, AsV) from other forms. The separated species flow directly into an ICP-MS, which quantifies the arsenic in each chromatographic peak.[14][15]

Reagents and Materials:

  • Extraction Solution: 100 mM Orthophosphoric acid (H₃PO₄) with 0.5% (w/v) L-cysteine.

  • HPLC Mobile Phase: Ammonium carbonate or phosphate (B84403) buffers are commonly used.[14] For example, a gradient elution using two mobile phases: (A) 1.25 mmol/L Na₂HPO₄ and 11.0 mmol/L KH₂PO₄ and (B) 2.5 mmol/L Na₂HPO₄ and 22.0 mmol/L KH₂PO₄.[15]

  • Arsenic Speciation Standards: Certified standards for arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA).[14]

  • Mechanical shaker or sonicator.

  • Centrifuge and 0.22 µm syringe filters.

Procedure:

  • Extraction:

    • Weigh 1 g of homogenized soil into a centrifuge tube.

    • Add 10 mL of the phosphoric acid extraction solution.

    • Shake or sonicate the mixture for 1-2 hours.

    • Centrifuge the sample at ~5000 rpm for 10 minutes.[14]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[14]

  • HPLC Separation:

    • Equip the HPLC with an anion-exchange column (e.g., Hamilton PRP-X100).[15]

    • Set up a gradient elution program to separate the arsenic species. A typical elution order is AsIII, DMA, MMA, and finally the most retained species, AsV.[16]

    • The outlet of the HPLC column is connected directly to the nebulizer of the ICP-MS.[14]

  • ICP-MS Detection:

    • Set the ICP-MS to monitor m/z 75 for arsenic.

    • Calibrate the system by injecting the mixed arsenic species standards to determine the retention time and response factor for each species.

  • Quantification:

    • Inject the filtered soil extract.

    • Identify the arsenate (AsV) peak in the resulting chromatogram based on its retention time.

    • Integrate the peak area for the AsV peak and quantify its concentration using the calibration curve. The result represents the concentration of the arsenate species in the soil.

Data Presentation: Arsenic Speciation

Table 2: Performance Characteristics for HPLC-ICP-MS Arsenic Speciation in Soil.

Parameter Value Reference
Technique High-Performance Liquid Chromatography - Inductively Coupled Plasma-Mass Spectrometry [16]
Quantification Limit (AsV) 0.167 µg/g (or ppm) [16]
Quantification Limit (AsIII) 0.047 µg/g (or ppm) [16]
Quantification Limit (DMA) 0.082 µg/g (or ppm) [16]
Spike Recovery 72% - 110% [14]

| Key Advantage | Accurately distinguishes and quantifies different arsenic chemical forms, essential for toxicity and risk assessment. |[17] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Pathways cluster_total Total As cluster_screen Screening cluster_spec As Speciation cluster_data Data Reporting Collection 1. Soil Sample Collection Homogenize 2. Air Dry, Sieve & Homogenize Collection->Homogenize Digestion 3a. Acid Digestion (EPA 3050B) Homogenize->Digestion XRF 3b. XRF Analysis (EPA 6200) Homogenize->XRF Extraction 3c. Mild Extraction (e.g., H₃PO₄) Homogenize->Extraction ICPMS 4a. ICP-MS Analysis (EPA 6020B) Digestion->ICPMS Report_Total Total Arsenic Concentration (mg/kg) ICPMS->Report_Total Report_Screen Screening Level As Data (mg/kg) XRF->Report_Screen HPLC 4c. HPLC-ICP-MS Analysis Extraction->HPLC Report_Spec Arsenate (AsV) Concentration (mg/kg) HPLC->Report_Spec G cluster_methods center_node Analytical Requirement XRF XRF center_node->XRF  Rapid Screening  Lower Sensitivity  No Speciation ICPMS ICP-MS (Total As) center_node->ICPMS  High Sensitivity  Lab-based  No Speciation HPLC_ICPMS HPLC-ICP-MS (Speciation) center_node->HPLC_ICPMS  High Sensitivity  Lab-based  Speciation Capable

References

Application Notes and Protocols for the Synthesis of Stabilized Calcium Arsenate Coated with Iron Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a more stable form of calcium arsenate by encapsulating it with a protective layer of iron arsenate. This process significantly enhances the stability of this compound, a material of interest in various fields, including environmental remediation and potentially as a component in certain industrial applications. The instability of this compound, particularly its tendency to release arsenic under certain environmental conditions, is a significant drawback.[1][2] The iron arsenate coating provides a robust barrier, mitigating the risk of arsenic leaching.[1][2]

Introduction

This compound is a compound that has been utilized in applications such as wastewater treatment to remove arsenic.[1][2] However, its susceptibility to dissolution, especially in acidic environments or in the presence of carbon dioxide, can lead to the re-release of toxic arsenic into the environment.[2][3] Iron arsenate, in contrast, exhibits greater stability and resistance to acidic conditions.[1][2] By creating a core-shell structure of this compound coated with iron arsenate (CaHAsO₄@FeAsO₄ or Ca₃(AsO₄)₂@FeAsO₄), the overall stability of the material is significantly improved.[1][2] This protocol details the synthesis of two primary phases of this compound and the subsequent iron arsenate coating process.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of uncoated this compound and the subsequent iron arsenate coating.

Synthesis of Uncoated this compound

Two common phases of this compound, Calcium Hydrogen Arsenate (CaHAsO₄) and this compound (Ca₃(AsO₄)₂), are synthesized as the core materials.[2]

2.1.1. Materials and Reagents:

  • Calcium Chloride (CaCl₂)

  • Sodium Arsenate (Na₂HAsO₄)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

2.1.2. Protocol for CaHAsO₄ Synthesis:

  • Prepare aqueous solutions of CaCl₂ and Na₂HAsO₄.

  • Mix the solutions in a stoichiometric ratio to allow for the precipitation of CaHAsO₄.

  • Adjust the pH of the solution as necessary to optimize precipitation.

  • Filter the resulting precipitate and wash thoroughly with deionized water to remove any unreacted ions.

  • Dry the collected CaHAsO₄ solid at an appropriate temperature.

2.1.3. Protocol for Ca₃(AsO₄)₂ Synthesis:

  • Prepare aqueous solutions of CaCl₂ and Na₂HAsO₄.

  • Mix the solutions and adjust the pH to a more alkaline condition using NaOH to favor the formation of Ca₃(AsO₄)₂.

  • Filter the precipitate and wash it extensively with deionized water.

  • Dry the final Ca₃(AsO₄)₂ product.

Synthesis of Iron Arsenate Coated this compound

This protocol describes the coating of the synthesized this compound particles with a layer of iron arsenate.

2.2.1. Materials and Reagents:

  • Synthesized this compound (CaHAsO₄ or Ca₃(AsO₄)₂)

  • Ferric Chloride (FeCl₃)

  • Deionized Water

  • pH adjustment solution (e.g., NaOH or HCl)

2.2.2. Coating Protocol:

  • Disperse a known quantity of the synthesized this compound powder in deionized water.

  • Add an aqueous solution of FeCl₃ to the suspension. The optimal condition for the coating process is an Fe/As molar ratio of 4:1.[1][2]

  • Adjust the pH of the mixture to 4.[1][2]

  • Heat the suspension to a temperature of 50 °C and maintain it for a specified reaction time to allow for the formation of the iron arsenate coating.[1][2]

  • After the reaction is complete, filter the coated particles.

  • Wash the product with deionized water to remove any residual reactants.

  • Dry the final iron arsenate coated this compound product.

Data Presentation: Stability Analysis

The stability of the uncoated and coated this compound materials was evaluated using the Toxicity Characteristic Leaching Procedure (TCLP). This standardized test measures the potential for a solid material to leach hazardous constituents into the environment. The results clearly demonstrate the enhanced stability of the iron arsenate coated materials.

Table 1: TCLP Leaching Results for Uncoated and Coated this compound

MaterialArsenic Concentration in Leachate (mg L⁻¹)
CaHAsO₄744
Ca₃(AsO₄)₂302.2
CaHAsO₄@FeAsO₄Not Detected
Ca₃(AsO₄)₂@FeAsO₄Not Detected

Data sourced from studies by Wang et al. (2020)[1][2]

The data indicates that while both forms of uncoated this compound leached significant amounts of arsenic, the iron arsenate coated versions showed no detectable arsenic in the leachate under the TCLP test conditions.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of iron arsenate coated this compound.

G cluster_synthesis This compound Synthesis cluster_coating Iron Arsenate Coating start_synthesis Prepare CaCl₂ and Na₂HAsO₄ solutions mix_reactants Mix Reactants start_synthesis->mix_reactants ph_adjust_synthesis pH Adjustment mix_reactants->ph_adjust_synthesis precipitate Precipitation ph_adjust_synthesis->precipitate filter_wash_synthesis Filter and Wash precipitate->filter_wash_synthesis dry_synthesis Dry filter_wash_synthesis->dry_synthesis ca_arsenate This compound (CaHAsO₄ or Ca₃(AsO₄)₂) dry_synthesis->ca_arsenate disperse Disperse this compound in Water ca_arsenate->disperse add_fecl3 Add FeCl₃ Solution (Fe/As = 4:1) disperse->add_fecl3 ph_adjust_coating Adjust pH to 4 add_fecl3->ph_adjust_coating heat Heat to 50°C ph_adjust_coating->heat filter_wash_coating Filter and Wash heat->filter_wash_coating dry_coating Dry filter_wash_coating->dry_coating coated_product FeAsO₄ Coated this compound dry_coating->coated_product

Caption: Synthesis and coating workflow for stabilized this compound.

Stability Improvement Logic

This diagram illustrates the logical relationship between the components and the resulting stability.

G cluster_components Components cluster_properties Properties Ca_Arsenate This compound Core (CaHAsO₄ or Ca₃(AsO₄)₂) Ca_Arsenate_Prop Unstable (High As Leaching) Ca_Arsenate->Ca_Arsenate_Prop Coating Coating Process Ca_Arsenate->Coating Fe_Arsenate Iron Arsenate Shell (FeAsO₄) Fe_Arsenate_Prop Stable (Low Solubility) Fe_Arsenate->Fe_Arsenate_Prop Fe_Arsenate->Coating Result Enhanced Stability (No Detectable As Leaching) Coating->Result

Caption: Logic of stability enhancement through iron arsenate coating.

References

Application of Calcium Arsenate in Controlling Poa annua on Turfgrass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium arsenate, an inorganic arsenical herbicide, has historically been used for the selective control of annual bluegrass (Poa annua) in various turfgrass species. Its efficacy is attributed to its action as a metabolic inhibitor, specifically targeting phosphorus-related energy production pathways within the plant. These application notes and protocols provide a comprehensive overview of the use of this compound for Poa annua control, including detailed methodologies for research applications, a summary of quantitative data, and a visualization of its mechanism of action. Although historically used, it is important to note that the use of arsenical pesticides is now heavily regulated or banned in many regions due to environmental and health concerns.[1]

Data Presentation

Table 1: Application Rates and Timing for Poa annua Control
FormulationApplication TimingRate per 1000 sq. ft.Total Arsenic (As) per Hectare (kg)Notes
48% Trithis compound (Granular)Spring and Fall6 to 10 poundsVariesInitial applications to build up toxicity. Total cumulative application for control may range from 141 to 263 kg As/ha.[2][3]
48% Trithis compound (Granular)Annual Maintenance2 to 4 poundsVariesTo maintain arsenic toxicity in the rootzone after initial control is achieved.[2]
85% Trithis compound (Powder)Not Specified2 poundsVariesPowdered formulations may result in higher initial soil arsenic activity and better control compared to granular forms at the same rate.[2][3]
Table 2: Efficacy of this compound on Poa annua
FormulationApplication Rate (As kg/ha )Growth Reduction (Compared to Control)Time to EffectKey Findings
Powdered Trithis compound8853% - 73%First 62 daysHigher initial soil As activity and significantly better control in one study.[3]
Granular Trithis compound88Not specifiedNot specifiedBoth formulations reduced clipping yields.[3][4]
Powdered Trithis compound17614% - 41%117 to 150 daysGrowth reduction observed over a longer period.[3]
Table 3: Turfgrass Tolerance to this compound
Turfgrass SpeciesTolerance LevelNotes
BluegrassTolerantMajor fine turfgrasses are generally tolerant to arsenical levels that control weedy grasses.[2]
BentgrassTolerantTolerant to levels effective for Poa annua control.[2]
BermudagrassTolerantTolerant to arsenical levels that control weedy grasses.[2]
ZoysiaTolerantTolerant to arsenical levels that control weedy grasses.[2]

Experimental Protocols

Protocol 1: Efficacy and Phytotoxicity of this compound on Poa annua in a Research Setting

1. Objective: To evaluate the efficacy of different formulations and rates of this compound for the control of Poa annua and to assess the phytotoxicity to desirable turfgrass species.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: 1.5m x 3m.

  • Treatments:

    • Untreated Control.

    • This compound (Powder formulation) at 88 kg As/ha.

    • This compound (Powder formulation) at 176 kg As/ha.

    • This compound (Granular formulation) at 88 kg As/ha.

    • This compound (Granular formulation) at 176 kg As/ha.

    • Standard commercial herbicide for Poa annua control (for comparison).

3. Materials and Methods:

  • Site Selection: A uniform stand of mature turfgrass (e.g., Kentucky bluegrass or creeping bentgrass) with a natural, uniform infestation of Poa annua.

  • Application:

    • Herbicides should be applied using a calibrated CO2-pressurized backpack sprayer with appropriate nozzles to ensure uniform coverage.

    • Granular formulations should be applied using a calibrated broadcast spreader.

    • Applications can be made pre-emergence (late summer/early fall before Poa annua germination) or post-emergence to mature plants.[3][4]

  • Irrigation: Irrigate the plots with 0.25 inches of water immediately after application to incorporate the herbicide into the soil.

  • Maintenance: Maintain the plots according to standard turfgrass management practices for the specific species, with the exception of any practices that may interfere with the treatments (e.g., use of fertilizers containing high levels of phosphorus).[2]

4. Data Collection:

  • Poa annua Control:

    • Visual ratings of Poa annua control on a percentage scale (0% = no control, 100% = complete control) at 7, 14, 28, and 56 days after treatment (DAT).

    • Poa annua population counts (number of plants per square meter) at the beginning and end of the study.

    • Clipping yields of Poa annua (if it can be separated from the desirable turf) at regular intervals.[3]

  • Turfgrass Phytotoxicity:

    • Visual ratings of turfgrass injury on a percentage scale (0% = no injury, 100% = complete necrosis) at 7, 14, 28, and 56 DAT.

    • Measurements of turfgrass color and quality using a visual rating scale or a turf colorimeter.

  • Soil Analysis:

    • Collect soil samples before and after the treatment period to measure extractable arsenic levels.

5. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Treatment means should be separated using a protected least significant difference (LSD) test at a significance level of P ≤ 0.05.

Signaling Pathways and Logical Relationships

Mechanism of Action: Arsenate as a Phosphate (B84403) Analog

Arsenate (As(V)), the form of arsenic in this compound, is a chemical analog of phosphate (Pi).[2][4] Due to this similarity, it can enter plant cells through phosphate transport systems in the root plasma membrane.[3] Once inside the cell, arsenate disrupts essential energy-producing metabolic pathways that are dependent on phosphate.

The primary mechanism of toxicity is the uncoupling of phosphorylation.[5] In both photosynthesis (photophosphorylation) and cellular respiration (oxidative phosphorylation), arsenate can substitute for phosphate in the synthesis of ATP. This results in the formation of an unstable ADP-arsenate molecule, which readily hydrolyzes, preventing the formation of ATP and dissipating the energy that would have been stored.[6] This lack of ATP slowly leads to cell death.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Mitochondria Phosphate_Transporter Phosphate Transporter Arsenate Arsenate (AsV) Phosphate_Transporter->Arsenate Transport into cell Glycolysis Glycolysis Oxidative_Phosphorylation Oxidative Phosphorylation ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Normal Reaction ADP_Arsenate ADP-Arsenate (Unstable) ATP_Synthase->ADP_Arsenate Aberrant Reaction ADP ADP ADP->ATP_Synthase Phosphate Phosphate (Pi) Phosphate->ATP_Synthase Normal Substrate Arsenate->ATP_Synthase Competes with Pi Hydrolysis Spontaneous Hydrolysis ADP_Arsenate->Hydrolysis Hydrolysis->ADP Hydrolysis->Arsenate Energy_Loss Energy Loss Hydrolysis->Energy_Loss Cell_Death Cell Death Energy_Loss->Cell_Death Leads to Arsenate_ext This compound (External) Arsenate_ext->Phosphate_Transporter Uptake

Caption: Arsenate uncoupling of oxidative phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of this compound for Poa annua control.

G Start Start Site_Selection Site Selection (Uniform Poa annua infestation) Start->Site_Selection Experimental_Design Experimental Design (Randomized Complete Block) Site_Selection->Experimental_Design Plot_Layout Plot Layout and Marking Experimental_Design->Plot_Layout Pre_Treatment_Data Pre-Treatment Data Collection (Poa counts, Turf Quality) Plot_Layout->Pre_Treatment_Data Herbicide_Application Herbicide Application (Calibrated Sprayer/Spreader) Pre_Treatment_Data->Herbicide_Application Post_Application_Care Post-Application Care (Irrigation, Mowing) Herbicide_Application->Post_Application_Care Data_Collection Data Collection (Visual Ratings, Counts) at 7, 14, 28, 56 DAT Post_Application_Care->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results End End Results->End

Caption: Experimental workflow for herbicide efficacy trial.

Logical Relationship: Factors Influencing this compound Efficacy

Several factors can influence the effectiveness of this compound for Poa annua control. Understanding these relationships is crucial for optimizing application strategies.

G Efficacy Poa annua Control Efficacy App_Rate Application Rate App_Rate->Efficacy Directly proportional Formulation Formulation (Powder vs. Granular) Formulation->Efficacy Powder may be more effective initially Timing Application Timing (Pre- vs. Post-emergent) Timing->Efficacy Effective at both stages Soil_P Soil Phosphorus Level Soil_P->Efficacy Low P enhances toxicity Turf_Stress Turfgrass Stress Turf_Stress->Efficacy Stressed Poa is more susceptible

Caption: Factors influencing this compound efficacy.

References

Application Notes and Protocols for Morphological Analysis of Calcium Arsenate Crystals using Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium arsenate (Ca₃(AsO₄)₂) is an inorganic compound that has seen historical use as a pesticide and herbicide.[1] In pharmaceutical research and development, the characterization of crystalline structures is crucial as the morphology, particle size, and elemental composition can significantly influence a compound's bioavailability, stability, and manufacturing properties.[2][3][4] Scanning Electron Microscopy (SEM) is a powerful and versatile technique for the high-resolution imaging and analysis of the surface topography and morphology of such crystalline materials.[4] Coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM provides both visual and elemental information, making it an invaluable tool for the comprehensive characterization of this compound crystals.[2][5][6]

This document provides detailed application notes and protocols for the morphological analysis of this compound crystals using SEM.

Data Presentation: Morphological Characteristics of this compound Crystals

The morphology of this compound crystals can vary depending on the synthesis conditions such as pH and the molar ratio of calcium to arsenic. The following table summarizes quantitative data on the morphology of this compound crystals as observed by SEM in various studies.

Crystal MorphologyCrystal Size (diameter)Synthesis ConditionsReference
Leafy10 - 20 µmpH = 4.08, Ca/As ratio = 1.25(Zhu et al., 2006)
Smaller Leafy1 - 5 µmpH = 7.22, Ca/As ratio = 1.5(Zhu et al., 2006)
Needle-likeNot specifiedObserved in sediment samples(Castillo-Rivera et al., 2015)
Fine granular< 1 µmNot specified(Zhu et al., 2006)

Experimental Protocols

Sample Preparation for SEM Analysis

Proper sample preparation is a critical step to obtain high-quality SEM images. For powdered this compound crystals, the following protocol is recommended:

Materials:

  • This compound crystal powder

  • SEM stubs (aluminum is common)

  • Double-sided conductive carbon adhesive tabs or conductive paint

  • Spatula

  • Tweezers

  • Source of dry, inert gas (e.g., nitrogen) for cleaning (optional)

  • Sputter coater with a conductive target (e.g., gold, platinum, or carbon)

Protocol:

  • Stub Preparation: Using tweezers, place a double-sided conductive carbon adhesive tab onto the surface of a clean SEM stub. Press firmly to ensure good adhesion. Alternatively, apply a small, thin, and even layer of conductive paint to the stub surface.

  • Sample Mounting:

    • Using a clean spatula, carefully take a small, representative amount of the this compound powder.

    • Gently sprinkle a thin layer of the powder onto the adhesive tab or into the wet conductive paint. The goal is to achieve a monolayer of particles to minimize charging effects and ensure good conductivity.[7]

    • To remove excess and loosely adhered particles, gently tap the side of the stub on a clean surface or use a gentle stream of dry, inert gas.[8] This prevents contamination of the SEM chamber.

  • Coating for Non-Conductive Samples: this compound is a poor electrical conductor. To prevent charging artifacts during SEM imaging, the sample must be coated with a thin layer of a conductive material.

    • Place the mounted sample into a sputter coater.

    • Coat the sample with a thin layer of gold, platinum, or carbon. A typical coating thickness is 5-10 nm. This conductive layer allows the electron beam to be grounded, preventing charge build-up on the sample surface.

SEM Imaging Protocol

The following are general guidelines for SEM imaging of this compound crystals. Optimal parameters may vary depending on the specific instrument and the desired information.

Instrumentation:

  • Scanning Electron Microscope (SEM)

  • Secondary Electron (SE) detector for topographic imaging

  • Backscattered Electron (BSE) detector for compositional contrast. A BSE detector is particularly useful for localizing this compound specimens, especially in mixed samples, due to the higher atomic number of arsenic providing good contrast.

Imaging Parameters:

ParameterRecommended RangePurpose
Accelerating Voltage 5 - 20 kVA lower voltage (5-10 kV) is often preferred for delicate, non-conductive samples to reduce beam penetration and charging, enhancing surface detail.[8][9] A higher voltage (15-20 kV) can provide better signal-to-noise for EDS analysis.[9]
Working Distance (WD) 8 - 12 mmThis is the distance between the final lens and the sample. A shorter WD generally provides higher resolution images. An optimal WD needs to be determined for the specific instrument and analysis.[10]
Spot Size Small as possibleA smaller electron beam spot size results in higher resolution images.
Magnification 500x - 20,000xStart at a low magnification to get an overview of the sample and then increase to observe individual crystal morphology in detail.
Detector SE and BSEUse the SE detector for detailed surface topography of the crystals. Use the BSE detector to highlight areas with different elemental compositions.

Imaging Procedure:

  • Load the prepared sample stub into the SEM chamber.

  • Pump the chamber down to the required vacuum level.

  • Turn on the electron beam and set the initial accelerating voltage (e.g., 10 kV).

  • Navigate to an area of interest on the sample at low magnification.

  • Adjust the focus, stigmation, and brightness/contrast to obtain a sharp image.

  • Increase the magnification to the desired level for morphological analysis.

  • Capture images using both the SE and BSE detectors to obtain complementary information on topography and composition.

Energy Dispersive X-ray Spectroscopy (EDS) Protocol

EDS is used to determine the elemental composition of the this compound crystals.

Protocol:

  • After obtaining a clear SEM image of the crystal(s) of interest, select the EDS analysis mode on the SEM software.

  • Position the electron beam on a specific crystal or a larger area for analysis.

  • Acquire the EDS spectrum. A longer acquisition time will improve the signal-to-noise ratio and the accuracy of the elemental analysis.

  • The resulting spectrum will show peaks corresponding to the characteristic X-ray energies of the elements present in the sample. For this compound, prominent peaks for Calcium (Ca), Arsenic (As), and Oxygen (O) are expected. Peaks for the conductive coating material (e.g., Au, Pt, C) will also be present.

  • Utilize the software to perform qualitative (elemental identification) and quantitative (elemental composition) analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the morphological analysis of this compound crystals using SEM.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_data Data Interpretation Sample This compound Powder Mount Mount on SEM Stub (Carbon Tape/Paint) Sample->Mount Coat Sputter Coat (e.g., Gold) Mount->Coat Load Load Sample into SEM Coat->Load Image Acquire SEM Images (SE and BSE detectors) Load->Image EDS Perform EDS Analysis Image->EDS Morphology Analyze Crystal Morphology (Size, Shape, Habit) EDS->Morphology Composition Determine Elemental Composition EDS->Composition Report Generate Report Morphology->Report Composition->Report

Caption: Workflow for SEM analysis of this compound crystals.

References

Application Note and Protocol: Toxicity Characteristic Leaching Procedure (TCLP) for Calcium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Toxicity Characteristic Leaching Procedure (TCLP) is a crucial regulatory test designed by the U.S. Environmental Protection Agency (EPA) to simulate the leaching of contaminants from solid waste in a landfill environment.[1][2][3] This application note provides a detailed protocol for conducting the TCLP test, specifically focusing on calcium arsenate (Ca₃(AsO₄)₂), a compound that has seen historical use as a pesticide and herbicide.[4][5] Due to its arsenic content, determining the leaching potential of this compound-containing waste is critical for environmental risk assessment and proper waste management. The regulatory limit for arsenic in the TCLP leachate is 5.0 mg/L; exceeding this concentration classifies the waste as hazardous.[6][7][8]

This compound is known for its high solubility in water, which can lead to significant leaching of arsenic during the TCLP test.[4][9] Studies have shown that untreated this compound can result in TCLP filtrate concentrations as high as 3500 mg/L of arsenic, far exceeding the regulatory limit.[9] This underscores the importance of accurate and standardized testing for any waste containing this compound.

Data Presentation

The following tables summarize key quantitative data relevant to the TCLP test for arsenic.

Table 1: TCLP Regulatory Limit for Arsenic

ContaminantEPA Hazardous Waste No.Regulatory Limit (mg/L)
ArsenicD0045.0
Source: U.S. EPA[7][8]

Table 2: Composition of TCLP Extraction Fluids

Extraction FluidCompositionFinal pH
Fluid #15.7 mL glacial acetic acid + 64.3 mL 1.0 N NaOH, diluted to 1 L with reagent water.4.93 ± 0.05
Fluid #25.7 mL glacial acetic acid, diluted to 1 L with reagent water.2.88 ± 0.05
Source: EPA Method 1311[10][11]

Table 3: Preliminary Sample Evaluation for Extraction Fluid Selection

pH of Water/Sample MixtureExtraction Fluid to Use
< 5.0Fluid #1
> 5.0Fluid #1 (after adding 3.5 mL 1N HCl and re-testing) or Fluid #2 if pH remains > 5.0
Source: EPA Method 1311[10][11]

Experimental Protocol

This protocol is based on the EPA SW-846 Method 1311 for the Toxicity Characteristic Leaching Procedure.[11][12]

1.0 Scope and Application

This method is designed to determine the mobility of arsenic from solid waste containing this compound.[11][12] If a total analysis of the waste shows that the arsenic concentration is less than 100 mg/kg (applying the "Rule of 20," where 20 times the regulatory limit of 5.0 mg/L is 100 mg/L), the TCLP test may not be necessary.[6][13]

2.0 Apparatus and Reagents

  • Agitation Apparatus: Must be capable of rotating the extraction vessels end-over-end at 30 ± 2 rpm.[10]

  • Extraction Vessels: Glass or polyethylene (B3416737) bottles with sufficient capacity to hold the sample and extraction fluid. For volatile organic analysis, a zero-headspace extraction vessel (ZHE) is required.

  • Filtration Device: A filter holder capable of withstanding the pressures required to separate the solid and liquid phases.

  • Filters: Glass fiber filters with a pore size of 0.6 to 0.8 µm.[11]

  • pH Meter: Accurate to ± 0.05 pH units.[10]

  • Analytical Balance: Accurate to ± 0.01 g.[10]

  • Reagents:

    • Reagent Water (ASTM Type II or equivalent)

    • Glacial Acetic Acid (ACS grade)[10]

    • 1.0 N Sodium Hydroxide (NaOH)[10]

    • 1.0 N Hydrochloric Acid (HCl)[10]

    • Nitric Acid (for preserving the final leachate)[10]

3.0 Sample Preparation

  • Determine Percent Solids: For waste with a liquid component, determine the percent of dry solids. If the sample contains less than 0.5% dry solids, the filtered liquid is considered the TCLP extract, and the extraction procedure is not necessary.[11]

  • Particle Size Reduction: The solid portion of the sample must be able to pass through a 9.5 mm sieve. If necessary, crush, cut, or grind the sample to meet this requirement.[2][10]

4.0 Extraction Fluid Selection

  • Weigh 5.0 g of the solid material into a 500 mL beaker.[11]

  • Add 96.5 mL of reagent water, cover with a watch glass, and stir vigorously for 5 minutes.[11]

  • Measure the pH of the slurry.

  • If the pH is less than 5.0, use Extraction Fluid #1.[10][11]

  • If the pH is greater than 5.0, add 3.5 mL of 1 N HCl, slurry briefly, and heat to 50°C for 10 minutes. Cool to room temperature and re-measure the pH. If the pH is now less than 5.0, use Extraction Fluid #1. If it is still greater than 5.0, use Extraction Fluid #2.[10]

5.0 Extraction Procedure

  • Weigh out a representative sample of the solid waste. A minimum of 100 g is recommended.[11]

  • Place the sample in the extraction vessel.

  • Add an amount of the selected extraction fluid equal to 20 times the weight of the solid sample. The formula is: Weight of Extraction Fluid = 20 x Weight of Solid Sample[2][11]

  • Securely cap the extraction vessel.

  • Place the vessel in the agitation apparatus and rotate end-over-end at 30 ± 2 rpm for 18 ± 2 hours.[10]

6.0 Post-Extraction Filtration

  • After agitation, separate the liquid extract from the solid phase by filtering through a new glass fiber filter.

  • The filtrate is the TCLP extract.

7.0 Leachate Analysis

  • Preserve the TCLP extract for arsenic analysis by acidifying with nitric acid to a pH of less than 2.[10]

  • Analyze the arsenic concentration in the extract using a suitable analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[3][14]

  • Compare the analytical result to the regulatory limit of 5.0 mg/L for arsenic.

Mandatory Visualization

TCLP_Workflow_for_Calcium_Arsenate TCLP Experimental Workflow for this compound start Start: Receive this compound Waste Sample prelim_eval Preliminary Evaluation (<0.5% solids?) start->prelim_eval liquid_waste Filter Liquid (This is the TCLP Extract) prelim_eval->liquid_waste Yes solid_waste Separate Solid and Liquid Phases prelim_eval->solid_waste No analysis Analyze Leachate for Arsenic (e.g., ICP-MS) liquid_waste->analysis particle_size Particle Size Reduction (Pass 9.5 mm Sieve) solid_waste->particle_size ph_test Determine Extraction Fluid (pH Test on 5g Subsample) particle_size->ph_test extraction Extraction (20:1 Fluid:Solid Ratio, 18h Agitation) ph_test->extraction filtration Post-Extraction Filtration (0.6-0.8 µm Glass Fiber Filter) extraction->filtration filtration->analysis comparison Compare Result to Regulatory Limit (5.0 mg/L) analysis->comparison hazardous Waste is Hazardous comparison->hazardous > 5.0 mg/L non_hazardous Waste is Non-Hazardous comparison->non_hazardous <= 5.0 mg/L end End hazardous->end non_hazardous->end

Caption: TCLP Workflow for this compound Waste.

References

Application Notes and Protocols: Synthesis of Hydrated Calcium Arsenate Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various hydrated forms of calcium arsenate. The protocols outlined below are based on established precipitation and hydrothermal methods, offering a guide to obtaining specific this compound hydrates such as haidingerite, pharmacolite, and guérite. The formation of distinct hydrated phases is critically dependent on parameters such as pH, the molar ratio of calcium to arsenic (Ca/As), and reaction temperature.

Logical Relationship of Synthesis Parameters

The synthesis of specific this compound hydrates is governed by key reaction conditions. The following diagram illustrates the general relationship between the Ca/As molar ratio, pH, and the resulting primary this compound product. Lower pH conditions tend to favor the formation of monothis compound hydrates, while higher pH and Ca/As ratios lead to tricalcium and other more complex arsenates.

G cluster_conditions Synthesis Conditions cluster_products Primary Products Low pH Low pH Haidingerite Haidingerite/Pharmacolite (Ca(HAsO4)·nH2O) Low pH->Haidingerite High pH High pH Guerinite Guérinite (Ca5(HAsO4)2(AsO4)2·9H2O) High pH->Guerinite TricalciumArsenate Trithis compound Hydrates (Ca3(AsO4)2·xH2O) High pH->TricalciumArsenate Low Ca/As Ratio Low Ca/As Ratio Low Ca/As Ratio->Haidingerite High Ca/As Ratio High Ca/As Ratio High Ca/As Ratio->Guerinite High Ca/As Ratio->TricalciumArsenate

Caption: Influence of pH and Ca/As ratio on this compound hydrate (B1144303) formation.

Summary of Synthesis Methods and Products

The following table summarizes the key synthesis parameters for obtaining different hydrated forms of this compound.

Target ProductFormulaSynthesis MethodCa/As Molar RatiopHTemperature (°C)
HaidingeriteCa(HAsO₄)·H₂OPrecipitation~1< 7Ambient
PharmacoliteCa(HAsO₄)·2H₂OPrecipitation~1~620
GuériniteCa₅(HAsO₄)₂(AsO₄)₂·9H₂OPrecipitation1.25 - 1.5> 750
Trithis compound HydrateCa₃(AsO₄)₂·xH₂OPrecipitation1.53 - 750
Calcium Hydroxyarsenate HydrateCa₄(OH)₂(AsO₄)₂·4H₂OPrecipitation2.0 - 2.5Not SpecifiedAmbient

Experimental Protocols

Protocol 1: Synthesis of Haidingerite/Pharmacolite (Precipitation Method)

This protocol describes the synthesis of haidingerite and pharmacolite by controlling the pH at near-neutral to slightly acidic conditions. The degree of hydration is sensitive to the reaction temperature.

Materials:

  • Disodium (B8443419) hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O)

  • Calcium hydroxide (B78521) (Ca(OH)₂)

  • Deionized water

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Workflow Diagram:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Isolation A Prepare Na2HAsO4·7H2O solution (e.g., 85.9 mM) C Mix solutions with stirring A->C B Prepare Ca(OH)2 slurry (e.g., 0.93% w/v) B->C D Adjust pH to < 7 (e.g., pH 6) C->D E React at controlled temperature D->E F Filter precipitate E->F G Wash with deionized water F->G H Dry at low temperature (e.g., 50°C) G->H

Caption: Workflow for the synthesis of Haidingerite/Pharmacolite.

Procedure:

  • Prepare an 85.9 mM solution of disodium hydrogen arsenate heptahydrate in deionized water.

  • Prepare a 0.93% (w/v) slurry of calcium hydroxide in deionized water.

  • Slowly add the calcium hydroxide slurry to the sodium arsenate solution while stirring continuously.

  • Monitor the pH of the mixture and adjust to a value below 7 (e.g., pH 6) using dilute nitric acid or hydrochloric acid.[1]

  • Maintain the reaction at the desired temperature. For pharmacolite, a temperature of 20°C is suitable, while slightly warmer conditions may favor the formation of haidingerite.[1]

  • Allow the reaction to proceed for 24 hours to ensure complete precipitation.

  • Collect the white precipitate by filtration.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the product in an oven at a low temperature (e.g., 50°C) to avoid dehydration.[2]

Protocol 2: Synthesis of Guérinite (Precipitation Method)

This protocol outlines the synthesis of guérinite, which is favored at a higher pH and a slightly higher Ca/As molar ratio compared to haidingerite.

Materials:

  • Disodium hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus

  • Drying oven

Workflow Diagram:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Isolation A Prepare Na2HAsO4·7H2O solution (e.g., 114.4 mM) C Mix solutions with stirring A->C B Prepare Ca(OH)2 slurry (e.g., 0.97% w/v) B->C D Adjust pH to > 7 (e.g., pH 8) C->D E React at 50°C D->E F Filter precipitate E->F G Wash with deionized water F->G H Dry at 60°C G->H

Caption: Workflow for the synthesis of Guérinite.

Procedure:

  • Prepare a 114.4 mM solution of disodium hydrogen arsenate heptahydrate in deionized water.[3]

  • Prepare a 0.97% (w/v) slurry of calcium hydroxide in deionized water.[3]

  • Combine the two solutions with vigorous stirring.

  • Adjust the pH of the mixture to a value above 7 (e.g., pH 8) using a sodium hydroxide solution.[1]

  • Heat the reaction mixture to 50°C and maintain this temperature for 24 hours.[2]

  • After the reaction is complete, filter the precipitate.

  • Wash the collected solid with deionized water.

  • Dry the final product in an oven at 60°C.[4]

Protocol 3: Synthesis of Trithis compound Hydrates (Precipitation from Ortho-Arsenic Acid)

This protocol describes a method for synthesizing trithis compound hydrates by direct reaction of ortho-arsenic acid with calcium hydroxide.

Materials:

  • Ortho-arsenic acid (H₃AsO₄)

  • Calcium hydroxide (Ca(OH)₂) powder

  • Deionized water

  • High-density polyethylene (B3416737) (HDPE) bottles

  • Zirconia milling media (optional, for improved mixing)

  • Shaker or rotator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a series of suspensions by mixing Ca(OH)₂ powder with an aqueous solution of H₃AsO₄ in HDPE bottles. The amounts should be calculated to achieve a Ca/As molar ratio of 1.5.[2][5]

  • Add deionized water to achieve a liquid-to-solids weight ratio of approximately 10.[5]

  • (Optional) Add zirconia milling media to facilitate mixing.

  • Seal the bottles and place them on a shaker or rotator to ensure continuous agitation.

  • Allow the suspensions to equilibrate for an extended period (several days may be required for well-crystallized products).

  • Monitor the pH, which should be in the range of 3-7 for the formation of Ca₃(AsO₄)₂·xH₂O.[2]

  • Once equilibrium is reached, collect the solid product by filtration.

  • Wash the precipitate with deionized water and then with absolute ethanol.[2]

  • Dry the product in an oven at 50°C for 24 hours.[2]

Characterization Data

The synthesized this compound hydrates can be characterized by various analytical techniques. Below is a summary of expected X-ray diffraction and Raman spectroscopy data for selected phases.

Table 1: X-ray Diffraction Data for Selected this compound Hydrates

MineralFormulaKey 2θ Peaks (Cu Kα)
HaidingeriteCa(HAsO₄)·H₂OData for specific peaks are found in crystallographic databases.
PharmacoliteCa(HAsO₄)·2H₂OCharacteristic peaks can be compared with reference patterns from databases like the Powder Diffraction File (PDF).
GuériniteCa₅(HAsO₄)₂(AsO₄)₂·9H₂OSynchrotron-based micro-XRD may be necessary for definitive identification in complex mixtures.[6]

Table 2: Raman Spectroscopy Data for Arsenate Species

Vibrational ModeWavenumber (cm⁻¹)AssignmentReference
ν₁(AsO₃) symmetric stretching862.4As-O symmetric stretch in HAsO₄²⁻[7]
δ(As-OH) in-plane bending1120.8In-plane bending of As-OH group in HAsO₄²⁻[7]
ν₁(AsO₄) symmetric stretching851, 831Symmetric stretching of AsO₄³⁻ in tilasite (related arsenate)[8]
ν₃(AsO₄) antisymmetric stretching812Antisymmetric stretching of AsO₄³⁻ in maxwellite (related arsenate)[8]

References

Application Notes and Protocols for Studying Calcium Arsenate Solubility at Different pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup to study the solubility of calcium arsenate across a range of pH values. Understanding the solubility of this compound is critical in various fields, including environmental science for assessing arsenic mobility in soil and water, and in pharmaceutical sciences where arsenic-containing compounds are investigated.

Introduction

This compound compounds are sparingly soluble salts whose solubility is significantly influenced by pH. In environmental contexts, the dissolution of naturally occurring or industrially produced calcium arsenates can lead to arsenic contamination of groundwater. Conversely, in controlled applications, the precipitation of this compound can be a method for arsenic removal. The stability and solubility of different this compound phases, such as Ca₃(AsO₄)₂·xH₂O, Ca₄(OH)₂(AsO₄)₂·4H₂O, and Ca₅(AsO₄)₃(OH) (arsenate apatite), are highly pH-dependent.[1][2][3] This document outlines the experimental procedures to quantify this pH-dependent solubility.

Theoretical Background: this compound Equilibria

The dissolution of this compound is governed by a complex set of equilibria that are a function of pH. The primary dissolution reaction for trithis compound is:

Ca₃(AsO₄)₂(s) ⇌ 3Ca²⁺(aq) + 2AsO₄³⁻(aq)

However, the arsenate ion (AsO₄³⁻) is the conjugate base of a weak triprotic acid, arsenic acid (H₃AsO₄). Therefore, the arsenate ion will participate in protonation equilibria in aqueous solution, influencing the overall solubility of the this compound salt. The speciation of arsenate in solution is pH-dependent, with H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻ being the predominant species at different pH values. Generally, the solubility of this compound increases as the pH decreases due to the protonation of the arsenate ion, which shifts the dissolution equilibrium to the right.

Experimental Protocols

Synthesis of this compound Solids

To ensure the study begins with a well-characterized solid phase, it is recommended to synthesize the this compound in the laboratory. Different phases of this compound can be precipitated by controlling the Ca/As molar ratio and the pH during synthesis.[2]

Materials:

  • Calcium hydroxide (B78521) (Ca(OH)₂) slurry (CO₂-free)

  • Arsenic acid (H₃AsO₄) solution

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel and vacuum flask)

  • Drying oven

Protocol:

  • Prepare a CO₂-free 0.5 M Ca(OH)₂ slurry and a 0.5 M H₃AsO₄ solution.

  • In a reaction vessel, combine the Ca(OH)₂ slurry and H₃AsO₄ solution to achieve the desired Ca/As molar ratio (e.g., 1.5 for Ca₃(AsO₄)₂).

  • Adjust the pH of the mixture to the target synthesis pH (e.g., pH 5-7 for Ca₃(AsO₄)₂·xH₂O) using dilute HNO₃ or NaOH while stirring continuously.[4]

  • Maintain the reaction at a constant temperature (e.g., 50°C) for 24 hours to allow for complete precipitation.[5]

  • After the reaction period, separate the white precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted ions.

  • Dry the synthesized this compound solid in an oven at a low temperature (e.g., 50°C) for 24 hours.

  • Characterize the solid phase using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm its identity and morphology.[2]

Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely used technique to determine the equilibrium solubility of sparingly soluble salts.[2]

Materials:

  • Synthesized this compound solid

  • A series of buffer solutions covering the desired pH range (e.g., pH 4 to 12)

  • Polypropylene centrifuge tubes or flasks

  • Constant temperature shaker bath or incubator

  • pH meter

  • Syringe filters (e.g., 0.22 µm)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium and arsenic analysis

Protocol:

  • Add an excess amount of the synthesized this compound solid to a series of centrifuge tubes or flasks, each containing a buffer solution of a specific pH.

  • Seal the tubes/flasks to prevent evaporation and contamination.

  • Place the samples in a constant temperature shaker bath (e.g., 25°C) and agitate them for a predetermined equilibration period. The time to reach equilibrium should be determined experimentally but is often 24 hours or longer.

  • After the equilibration period, measure and record the final pH of each solution.

  • Allow the solids to settle, and then carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles.

  • Acidify the filtered samples (e.g., with trace metal grade nitric acid) to preserve them for analysis.

  • Analyze the concentrations of dissolved calcium and arsenic in the filtered samples using ICP-MS or AAS.[6][7]

Data Presentation

The quantitative data obtained from the solubility experiments should be summarized in clear and well-structured tables to facilitate comparison and analysis.

Table 1: Solubility of Different this compound Phases at Varying pH

pHSolid PhaseDissolved Arsenic (mg/L)Dissolved Calcium (mg/L)Reference
8.3Ca₃(AsO₄)₂~750-
9.50-12.65Ca₅(AsO₄)₃OH (arsenate apatite)< 0.5-[1]
~12.5Ca₄(OH)₂(AsO₄)₂·4H₂O< 0.5-
12.6Ca₄(OH)₂(AsO₄)₂·4H₂O0.01-[1][2]

Note: The solubility of this compound is highly dependent on the specific solid phase present at equilibrium.

Table 2: Example Data from a pH-Dependent Solubility Study of a Synthesized this compound

Initial pHFinal pHDissolved Arsenic (µg/L)Dissolved Calcium (mg/L)
4.04.15500120
6.06.2120045
8.08.135015
10.010.0805
12.011.9152

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the experimental determination of this compound solubility.

G cluster_synthesis This compound Synthesis cluster_solubility Solubility Determination S1 Prepare Ca(OH)₂ and H₃AsO₄ Solutions S2 Mix Reactants & Adjust pH S1->S2 S3 Precipitation (24h at 50°C) S2->S3 S4 Filter and Wash Precipitate S3->S4 S5 Dry Solid S4->S5 S6 Characterize Solid (XRD, SEM) S5->S6 E1 Add Excess Solid to pH Buffers S6->E1 Use Characterized Solid E2 Equilibrate (e.g., 24h at 25°C) E1->E2 E3 Measure Final pH E2->E3 E4 Sample and Filter Supernatant E3->E4 E5 Acidify Sample E4->E5 E6 Analyze [Ca] and [As] (ICP-MS/AAS) E5->E6

Caption: Experimental workflow for synthesis and solubility testing.

This compound Dissolution and Speciation Pathway

This diagram illustrates the chemical equilibria involved in the dissolution of this compound and the subsequent speciation of arsenate in solution as a function of pH.

G cluster_solid Solid Phase cluster_speciation Arsenate Speciation (pH Dependent) Ca3AsO4_solid Ca₃(AsO₄)₂(s) Ca_ion 3Ca²⁺(aq) Ca3AsO4_solid->Ca_ion Dissolution AsO4_ion 2AsO₄³⁻(aq) Ca3AsO4_solid->AsO4_ion Dissolution HAsO4_ion HAsO₄²⁻(aq) AsO4_ion->HAsO4_ion +H⁺ / -H⁺ H2AsO4_ion H₂AsO₄⁻(aq) HAsO4_ion->H2AsO4_ion +H⁺ / -H⁺ H3AsO4_aq H₃AsO₄(aq) H2AsO4_ion->H3AsO4_aq +H⁺ / -H⁺

Caption: pH-dependent dissolution and speciation of this compound.

Conclusion

The experimental setup and protocols detailed in these application notes provide a robust framework for investigating the solubility of this compound as a function of pH. Accurate determination of solubility is essential for predicting the environmental fate of arsenic and for the development of arsenic-related technologies. The provided workflows and data presentation formats are intended to ensure reproducibility and clarity in reporting research findings.

References

Application Notes and Protocols for the Analysis of Calcium and Arsenic using DC Plasma Emission Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Current (DC) Plasma Emission Spectroscopy is a robust and cost-effective atomic emission spectroscopic technique for the quantitative determination of various elements, including calcium (Ca) and arsenic (As), in a range of sample matrices, including pharmaceutical products.[1] This document provides detailed application notes and experimental protocols for the analysis of calcium and arsenic using DC Plasma Emission Spectroscopy, with a particular focus on applications relevant to the pharmaceutical industry.

DC Plasma Emission Spectroscopy utilizes a high-temperature plasma generated by a direct current discharge to excite atoms of the analyte, which then emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[1] This technique offers several advantages, including good sensitivity, the ability to analyze samples with high total dissolved solids, and lower operational costs compared to Inductively Coupled Plasma (ICP) techniques due to lower argon consumption.[2][3]

Principles of DC Plasma Emission Spectroscopy

The core of a DC Plasma instrument is the plasma torch, which typically consists of a three-electrode design with two graphite (B72142) anodes and a tungsten cathode arranged in an inverted "Y" shape.[2] A continuous flow of argon gas is directed through the electrodes. A high voltage is applied to briefly contact the cathode with the anodes, creating a spark that ionizes the argon gas and ignites the plasma. The plasma core can reach temperatures of up to 10,000 K, providing sufficient energy to atomize and excite the atoms of the sample introduced into it.[3]

As the excited atoms relax to their ground state, they emit photons of light at specific wavelengths unique to each element. This emitted light is collected and passed through a spectrometer, which separates the light by wavelength. A detector then measures the intensity of the light at the specific wavelength for the element of interest. The measured intensity is then correlated to the concentration of the element in the sample by comparing it to the intensities of calibration standards with known concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of calcium and arsenic by DC Plasma Emission Spectroscopy. It is important to note that while some data is specific to DCP-AES, other data, particularly for calcium, is derived from the closely related ICP-AES/OES technique and can be considered a strong starting point for method development on a DC Plasma system.

Table 1: Quantitative Data for Calcium (Ca) Analysis

ParameterValueNotes
Wavelength (nm) 318.127A common and sensitive emission line for calcium.[4]
Linearity 0.1 - 50 mg/LExpected linear range. May vary with instrument and matrix. Based on ICP-OES data.[5]
Limit of Detection (LOD) ~0.01 - 0.1 mg/LDependent on instrument, matrix, and operating conditions. Based on ICP-OES data.[6]
Limit of Quantitation (LOQ) ~0.05 - 0.3 mg/LDependent on instrument, matrix, and operating conditions. Based on ICP-OES data.[5]
Potential Interferences High concentrations of phosphate (B84403) and silicate (B1173343) can cause chemical interferences. Spectral interferences from other elements with nearby emission lines are possible.[7]

Table 2: Quantitative Data for Arsenic (As) Analysis with Hydride Generation

ParameterValueNotes
Wavelength (nm) 188.979, 193.696, 197.197Common emission lines for arsenic.[8][9]
Detection Limit (LOD) 0.3 µg/LAchievable with a continuous hydride generation system coupled to DCP-AES.[2]
Linearity 0 - 200 µg/LExpected linear range for hydride generation methods.[3]
Potential Interferences Transition metals (e.g., Cu, Ni) can interfere with the hydride generation process. This can be mitigated by the addition of masking agents like 1,10-phenanthroline (B135089) or L-cysteine.[2][10]

Experimental Protocols

Protocol for Calcium Analysis in Pharmaceutical Tablets

This protocol outlines the procedure for the determination of calcium content in a pharmaceutical tablet formulation.

4.1.1. Sample Preparation (Wet Ashing)

  • Accurately weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh approximately 0.5 g of the powdered sample into a 100 mL PTFE beaker.[4]

  • Add 10 mL of deionized water and 5 mL of aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid).[4]

  • Place the beaker in a fume hood and allow it to stand for 15 minutes.

  • Gently heat the beaker on a hot plate at a low temperature (e.g., 95°C) for approximately 30 minutes, ensuring the solution does not boil vigorously or evaporate to dryness.[4]

  • Allow the solution to cool to room temperature.

  • Quantitatively transfer the digested sample solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • If necessary, further dilute the sample solution to bring the calcium concentration within the linear working range of the instrument.

4.1.2. Standard Preparation

  • Stock Standard Solution (1000 mg/L Ca): Use a commercially available certified calcium standard solution or prepare by dissolving 2.497 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours, in a minimum amount of 6 M HCl and diluting to 1 liter with deionized water.[11]

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock standard solution with deionized water containing the same acid concentration as the prepared samples. A typical calibration range would be 1, 5, 10, 25, and 50 mg/L Ca.

4.1.3. Instrumental Analysis

  • Set up the DC Plasma Emission Spectrometer according to the manufacturer's instructions.

  • Typical Instrumental Parameters:

    • Wavelength: 318.127 nm

    • Plasma Gas (Argon) Flow Rate: Consult instrument manual (typically 6-8 L/min)

    • Nebulizer Gas (Argon) Flow Rate: Consult instrument manual (typically 0.5-1.5 L/min)

    • Sample Uptake Rate: 1-2 mL/min

    • Integration Time: 3-5 seconds

  • Aspirate a blank solution (deionized water with the same acid concentration as the standards and samples) to zero the instrument.

  • Aspirate the series of working standards, starting with the lowest concentration, and generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Aspirate the prepared sample solutions and record the emission intensities.

  • Periodically re-aspirate a calibration blank and a mid-range standard to check for instrument drift.

Protocol for Arsenic Analysis in a Drug Substance with Hydride Generation

This protocol is designed for the trace-level determination of arsenic in a drug substance using a continuous hydride generation system coupled to the DC Plasma Emission Spectrometer.

4.2.1. Sample Preparation

  • Accurately weigh approximately 1 g of the drug substance into a suitable digestion vessel.

  • Add 10 mL of concentrated nitric acid.

  • Digest the sample using a validated method, such as microwave-assisted digestion or heating on a hot plate in a fume hood, until a clear solution is obtained.

  • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask.

  • Add 5 mL of concentrated hydrochloric acid and 5 mL of a 20% (w/v) potassium iodide solution (to pre-reduce As(V) to As(III)). Allow the solution to stand for at least 30 minutes.

  • Dilute to the mark with deionized water.

4.2.2. Standard Preparation

  • Stock Standard Solution (1000 mg/L As): Use a commercially available certified arsenic standard solution.

  • Intermediate Standard Solution (10 mg/L As): Dilute 1 mL of the stock standard to 100 mL with deionized water containing 1% (v/v) nitric acid.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 5, 10, 25, 50, 100 µg/L As) by diluting the intermediate standard solution. Each standard should also contain the same concentrations of hydrochloric acid and potassium iodide as the prepared samples.

4.2.3. Instrumental Analysis with Hydride Generation

  • Set up the DC Plasma Emission Spectrometer and the continuous hydride generation system according to the manufacturer's instructions.

  • Typical Hydride Generation Parameters:

    • Reductant Solution: 0.5% (w/v) sodium borohydride (B1222165) (NaBH₄) in 0.1% (w/v) sodium hydroxide (B78521) (NaOH). Prepare fresh daily.

    • Acid Stream: 5 M Hydrochloric Acid (HCl).

    • Carrier Gas (Argon) Flow Rate: Typically 0.3-0.5 L/min.

  • Typical DC Plasma Parameters:

    • Wavelength: 193.696 nm

    • Plasma Gas (Argon) Flow Rate: Consult instrument manual.

    • Integration Time: 5-10 seconds.

  • Establish a stable baseline by running the blank solution through the hydride generation system.

  • Introduce the working standards into the hydride generation system and construct a calibration curve.

  • Introduce the prepared sample solutions and record the arsenic emission signals.

  • Analyze a blank and a check standard after every 10-15 samples to ensure continued system stability.

Visualizations

Experimental_Workflow_Calcium_Analysis cluster_prep Sample & Standard Preparation cluster_analysis DC Plasma AES Analysis cluster_data Data Processing Sample Pharmaceutical Tablet Grind Grind to Homogeneous Powder Sample->Grind Weigh_Sample Weigh Sample Grind->Weigh_Sample Digest Acid Digestion Weigh_Sample->Digest Dilute_Sample Dilute to Final Volume Digest->Dilute_Sample Aspirate Aspirate Samples & Standards Dilute_Sample->Aspirate Stock_Std Ca Stock Standard (1000 mg/L) Working_Stds Prepare Working Standards Stock_Std->Working_Stds Instrument_Setup Instrument Setup & Calibration Working_Stds->Instrument_Setup Instrument_Setup->Aspirate Detect Detect Emission at 318.127 nm Aspirate->Detect Generate_Curve Generate Calibration Curve Detect->Generate_Curve Calculate_Conc Calculate Ca Concentration Detect->Calculate_Conc Generate_Curve->Calculate_Conc Report Report Results Calculate_Conc->Report Hydride_Generation_DCP_AES_Arsenic cluster_hg Hydride Generation System cluster_dcp DC Plasma AES Sample_Solution Prepared Sample/Standard (containing As(III)) Mixing Mixing Tee Sample_Solution->Mixing NaBH4 NaBH4 Solution NaBH4->Mixing HCl HCl Solution HCl->Mixing GLS Gas-Liquid Separator Mixing->GLS Waste Waste GLS->Waste Arsine_Gas Arsine Gas (AsH3) GLS->Arsine_Gas Plasma DC Plasma Torch Arsine_Gas->Plasma Ar Carrier Gas Spectrometer Spectrometer Plasma->Spectrometer Detector Detector Spectrometer->Detector Data_System Data System Detector->Data_System

References

Application Notes and Protocols for the Remediation of Arsenic-Contaminated Sites Using Calcium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arsenic contamination of soil and groundwater is a significant environmental and health concern. One common remediation strategy involves the chemical immobilization of arsenic through the addition of calcium compounds, such as lime (CaO) or calcium hydroxide (B78521) (Ca(OH)₂). This process leads to the precipitation of various low-solubility calcium arsenate compounds, effectively reducing the mobility and bioavailability of arsenic.[1][2] However, the long-term stability of these this compound precipitates can be a concern, as they are susceptible to dissolution under changing environmental conditions.[3][4] This document provides detailed application notes and protocols for the use of this compound in arsenic remediation, including data on its efficiency, limitations, and an advanced method for improving its stability.

Mechanism of Arsenic Immobilization

The fundamental principle behind this remediation technique is the precipitation of arsenic from the aqueous phase as sparingly soluble this compound salts. The addition of a calcium source to arsenic-contaminated water or soil porewater elevates the pH and provides the necessary calcium ions to react with arsenate (AsO₄³⁻) to form various precipitates.[1]

Several this compound species can be formed, with their stability and solubility being highly dependent on the Ca/As molar ratio and pH.[1][5] Common precipitates include:

  • Trithis compound: Ca₃(AsO₄)₂

  • Calcium hydroxide arsenate: Ca₄(OH)₂ (AsO₄)₂·4H₂O

  • Arsenate apatite (Johnbaumite): Ca₅(AsO₄)₃OH

Generally, higher pH levels favor the formation of more stable and less soluble this compound compounds.[1][5]

Data Presentation: Performance and Stability of this compound Compounds

The following tables summarize quantitative data on the efficiency and stability of different this compound compounds in immobilizing arsenic.

Table 1: Equilibrium Arsenic Concentrations for Various this compound Precipitates

This compound SpeciesMinimum Equilibrium Arsenic Concentration (mg/L)Optimal pH ConditionsReference
Ca₄(OH)₂(AsO₄)₂·4H₂O0.01~12.5[1][5]
Ca₅(AsO₄)₃OH (Arsenate Apatite)0.5>9.5[1][5]

Table 2: Leaching Potential of this compound Compounds (Toxicity Characteristic Leaching Procedure - TCLP)

CompoundLeached Arsenic Concentration (mg/L)NotesReference
CaHAsO₄744Highly susceptible to leaching.[3][4]
Ca₃(AsO₄)₂302.2Significant leaching potential.[3][4]
CaHAsO₄@FeAsO₄ (Coated)Not DetectedIron arsenate coating significantly improves stability.[3][4]
Ca₃(AsO₄)₂@FeAsO₄ (Coated)Not DetectedIron arsenate coating prevents arsenic release.[3][4]

Experimental Protocols

Protocol 1: Bench-Scale Evaluation of Arsenic Immobilization in Contaminated Water

Objective: To determine the optimal conditions (e.g., Ca/As molar ratio, pH) for arsenic precipitation using a calcium source.

Materials:

  • Arsenic-contaminated water sample

  • Calcium hydroxide (Ca(OH)₂) or Calcium oxide (CaO)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • pH meter

  • Filtration apparatus (e.g., 0.45 µm filters)

  • Analytical instrument for arsenic quantification (e.g., ICP-MS or AAS)

Procedure:

  • Sample Characterization: Determine the initial arsenic concentration and pH of the contaminated water sample.

  • Experimental Setup: Aliquot known volumes of the contaminated water into a series of beakers.

  • Varying Ca/As Ratios: Add different amounts of the calcium source to each beaker to achieve a range of Ca/As molar ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • pH Adjustment: Adjust the pH of each suspension to a target value (e.g., 10, 11, 12) using HCl or NaOH.

  • Equilibration: Stir the suspensions for a predetermined period (e.g., 24 hours) to allow the precipitation reaction to reach equilibrium.

  • Sample Collection and Analysis:

    • Measure the final pH of each suspension.

    • Filter an aliquot from each beaker to separate the solid precipitates from the aqueous phase.

    • Acidify the filtrate for preservation.

    • Analyze the arsenic concentration in the filtrate to determine the amount of dissolved arsenic remaining.

  • Data Analysis: Plot the final dissolved arsenic concentration as a function of the Ca/As molar ratio and pH to identify the optimal conditions for arsenic immobilization.

Protocol 2: Synthesis of Iron Arsenate-Coated this compound for Enhanced Stability

Objective: To synthesize a more stable arsenic-bearing mineral by coating this compound with a layer of iron arsenate. This protocol is adapted from the work of Zhang et al. (2020).[3][4]

Materials:

  • Synthesized this compound (CaHAsO₄ or Ca₃(AsO₄)₂)

  • Ferric chloride (FeCl₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • pH meter

  • Drying oven

Procedure:

  • This compound Synthesis: Synthesize CaHAsO₄ and Ca₃(AsO₄)₂ through controlled precipitation reactions. For instance, reacting a soluble arsenate salt with a calcium salt at a specific pH.

  • Dispersion: Disperse a known amount of the synthesized this compound powder in deionized water within the reaction vessel.

  • Addition of Iron Salt: Add a specific amount of FeCl₃ to the suspension to achieve a target Fe/As molar ratio (e.g., 4:1 was found to be optimal).[3]

  • pH and Temperature Control: Adjust the pH of the solution to approximately 4 using NaOH and maintain the temperature at 50°C.[3]

  • Coating Reaction: Allow the reaction to proceed with continuous stirring for a set duration (e.g., 12 hours) to ensure the formation of a uniform iron arsenate coating on the this compound particles.

  • Product Recovery:

    • Separate the solid product from the solution by filtration or centrifugation.

    • Wash the coated particles with deionized water to remove any unreacted salts.

    • Dry the final product in an oven at a moderate temperature (e.g., 60°C).

  • Characterization: The resulting coated material can be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm the presence of the iron arsenate coating. Its stability should be assessed using a leaching test like the TCLP.

Visualizations

Diagram 1: Arsenic Immobilization by this compound Precipitation

G cluster_input Inputs cluster_process Remediation Process cluster_output Outputs As_contaminated_water Arsenic-Contaminated Water (AsO₄³⁻) Precipitation Precipitation Reaction As_contaminated_water->Precipitation Calcium_source Calcium Source (e.g., CaO, Ca(OH)₂) Calcium_source->Precipitation Treated_water Treated Water (Low Arsenic) Precipitation->Treated_water Ca_As_precipitate This compound Precipitate (Immobilized Arsenic) Precipitation->Ca_As_precipitate Factors Influencing Factors: - pH (High pH is favorable) - Ca/As Molar Ratio Factors->Precipitation

Caption: Workflow for arsenic immobilization via this compound precipitation.

Diagram 2: Enhanced Stability of this compound with Iron Arsenate Coating

G Comparison of Stability cluster_uncoated Uncoated this compound cluster_coated Iron Arsenate Coated this compound Ca_As Ca₃(AsO₄)₂ Leaching Environmental Factors (e.g., Low pH, CO₂) Ca_As->Leaching As_release Arsenic Release (Re-contamination) Leaching->As_release Coated_Ca_As Ca₃(AsO₄)₂@FeAsO₄ Leaching2 Environmental Factors (e.g., Low pH, CO₂) Coated_Ca_As->Leaching2 Stable Stable Immobilization (No Arsenic Release) Leaching2->Stable

Caption: Stability comparison of uncoated vs. iron arsenate-coated this compound.

Concluding Remarks

The application of calcium compounds to precipitate this compound is a viable method for the remediation of arsenic-contaminated sites. However, the inherent instability of these precipitates poses a risk of re-contamination.[3][6] The development of more robust forms, such as iron arsenate-coated this compound, represents a significant advancement in ensuring the long-term effectiveness and safety of this remediation approach.[3][4] Researchers and professionals should carefully consider the site-specific geochemical conditions and the long-term stability of the formed precipitates when designing and implementing remediation strategies based on this compound.

References

Synthesis of Johnbaumite (Arsenate Apatite): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the laboratory synthesis of johnbaumite, a calcium arsenate apatite with the chemical formula Ca₅(AsO₄)₃(OH). Johnbaumite and other arsenate apatites are of significant interest in various fields, including materials science, environmental remediation, and potentially as biomaterials or drug delivery vehicles, owing to their structural similarity to hydroxyapatite, the primary mineral component of bone and teeth.

This guide outlines three primary methods for the synthesis of johnbaumite: aqueous precipitation, hydrothermal synthesis, and flux growth. Each method offers distinct advantages concerning crystal size, morphology, and purity, which can be tailored to specific research applications.

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting johnbaumite. The following table summarizes key quantitative data associated with each method, allowing for a comparative assessment.

ParameterAqueous PrecipitationHydrothermal SynthesisFlux Growth
Typical Yield HighHighVariable, typically lower
Crystallinity Low to moderateHighVery high
Particle Size Nanometer to sub-micrometerSub-micrometer to micrometerMicrometer to millimeter
Morphology Typically agglomerated needles or rodsWell-defined hexagonal prisms or rodsLarge, well-formed single crystals
Specific Surface Area HighModerate to lowVery low
Unit Cell Parameter (a) ~9.73 Å~9.72 - 9.74 Å~9.72 Å
Unit Cell Parameter (c) ~6.97 Å~6.96 - 6.98 Å~6.96 Å

Experimental Protocols

Detailed methodologies for the three key synthesis routes are provided below. It is imperative to handle all arsenic-containing compounds with extreme caution in a well-ventilated fume hood, following all institutional safety protocols.

Protocol 1: Aqueous Precipitation Method

This method is valued for its simplicity and scalability, typically yielding nanocrystalline to sub-micrometer-sized johnbaumite particles.

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Di-sodium hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)

  • Deionized water

  • pH meter

  • Magnetic stirrer and hotplate

  • Beakers, burette, and filtration apparatus

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M calcium nitrate solution by dissolving the appropriate amount of Ca(NO₃)₂·4H₂O in deionized water.

    • Prepare a 0.3 M di-sodium hydrogen arsenate solution by dissolving Na₂HAsO₄·7H₂O in deionized water.

  • Precipitation:

    • Place a known volume of the calcium nitrate solution in a beaker on a magnetic stirrer.

    • Slowly add the di-sodium hydrogen arsenate solution dropwise from a burette while stirring vigorously.

    • Continuously monitor the pH of the solution. Maintain the pH between 9 and 11 by the dropwise addition of ammonium hydroxide solution. A white precipitate of johnbaumite will form.

  • Aging:

    • After the complete addition of the arsenate solution, continue stirring the suspension at room temperature for 24 hours to allow for the aging of the precipitate. This step helps to improve the crystallinity of the product.

  • Washing and Collection:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the collected precipitate several times with deionized water to remove any unreacted ions. Continue washing until the conductivity of the washing solution is close to that of deionized water.

  • Drying:

    • Dry the washed precipitate in an oven at 80-100 °C for 24 hours to obtain the final johnbaumite powder.

Protocol 2: Hydrothermal Synthesis Method

Hydrothermal synthesis yields highly crystalline and morphologically well-defined johnbaumite crystals. The use of elevated temperature and pressure accelerates the crystallization process.

Materials:

  • Calcium chloride (CaCl₂)

  • Arsenic acid (H₃AsO₄)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Precursor Mixture Preparation:

    • Prepare a calcium-containing solution by dissolving CaCl₂ in deionized water.

    • Prepare an arsenate-containing solution by diluting H₃AsO₄ in deionized water.

    • In the Teflon liner of the autoclave, mix the calcium and arsenate solutions to achieve a Ca/As molar ratio of 1.67.

  • pH Adjustment:

    • Adjust the pH of the mixture to a value between 10 and 12 using a NaOH or NH₄OH solution. This is crucial for the formation of the apatite structure.

  • Hydrothermal Treatment:

    • Seal the Teflon liner inside the stainless steel autoclave.

    • Place the autoclave in an oven and heat to a temperature between 150 °C and 250 °C.

    • Maintain the temperature for a period of 12 to 72 hours. Longer reaction times and higher temperatures generally lead to larger and more well-defined crystals.

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Carefully open the autoclave in a fume hood.

    • Collect the white precipitate by filtration.

  • Washing and Drying:

    • Wash the product thoroughly with deionized water to remove any soluble byproducts.

    • Dry the final johnbaumite product in an oven at 100 °C.

Protocol 3: Flux Growth Method

This high-temperature method is employed for the synthesis of large, high-quality single crystals of johnbaumite, which are essential for detailed crystallographic studies.

Materials:

  • Calcium carbonate (CaCO₃)

  • Arsenic pentoxide (As₂O₅)

  • A suitable flux, such as calcium chloride (CaCl₂) or a mixture of alkali metal chlorides (e.g., NaCl-KCl).

  • High-purity alumina (B75360) or platinum crucible

  • High-temperature furnace with programmable temperature control

Procedure:

  • Mixture Preparation:

    • Thoroughly mix the starting materials (CaCO₃ and As₂O₅) with the flux in the crucible. The ratio of the reactants to the flux is typically in the range of 1:10 to 1:50 by weight.

  • Heating and Soaking:

    • Place the crucible in the high-temperature furnace.

    • Slowly heat the furnace to a temperature above the melting point of the flux but below the decomposition temperature of the product (e.g., 1000-1200 °C).

    • Hold the mixture at this temperature for several hours to ensure complete dissolution of the reactants in the molten flux.

  • Slow Cooling:

    • Slowly cool the furnace at a controlled rate (e.g., 1-5 °C per hour). This slow cooling allows for the nucleation and growth of large single crystals of johnbaumite from the supersaturated solution.

  • Crystal Separation:

    • Once the furnace has cooled to a temperature just above the melting point of the flux, carefully remove the crucible.

    • The crystals can be separated from the molten flux by decanting the liquid or by using a platinum wire to retrieve the crystals.

    • Alternatively, the entire crucible can be cooled to room temperature, and the solidified flux can be dissolved using a suitable solvent (e.g., water or dilute acid) that does not react with the johnbaumite crystals.

  • Cleaning:

    • Wash the separated crystals with the appropriate solvent to remove any residual flux.

    • Dry the crystals at a low temperature.

Mandatory Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis of johnbaumite.

Aqueous_Precipitation_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing Ca_sol Ca(NO₃)₂ Solution Precipitation Precipitation (pH 9-11) Ca_sol->Precipitation As_sol Na₂HAsO₄ Solution As_sol->Precipitation Aging Aging (24h, RT) Precipitation->Aging Filtration Filtration/ Centrifugation Aging->Filtration Washing Washing Filtration->Washing Drying Drying (80-100°C) Washing->Drying Johnbaumite_Powder Johnbaumite Powder Drying->Johnbaumite_Powder

Caption: Aqueous Precipitation Workflow for Johnbaumite Synthesis.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing Precursors Mix Ca & As Precursors pH_adjust Adjust pH (10-12) Precursors->pH_adjust Autoclave Seal in Autoclave pH_adjust->Autoclave Heating Heat (150-250°C, 12-72h) Autoclave->Heating Cooling Cool to RT Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying (100°C) Washing->Drying Johnbaumite_Crystals Johnbaumite Crystals Drying->Johnbaumite_Crystals

Caption: Hydrothermal Synthesis Workflow for Johnbaumite.

Flux_Growth_Workflow cluster_prep Mixture Preparation cluster_growth Crystal Growth cluster_separation Crystal Separation Mix Mix Reactants & Flux Heating Heat to Melt Flux (1000-1200°C) Mix->Heating Soaking Soak Heating->Soaking Slow_Cooling Slow Cool (1-5°C/h) Soaking->Slow_Cooling Separation Separate Crystals from Flux Slow_Cooling->Separation Cleaning Clean Crystals Separation->Cleaning Johnbaumite_Single_Crystals Johnbaumite Single Crystals Cleaning->Johnbaumite_Single_Crystals

Caption: Flux Growth Workflow for Johnbaumite Single Crystals.

Application Notes and Protocols for Safe Handling and Disposal of Calcium Arsenate Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium arsenate is a highly toxic inorganic compound that has been used as a pesticide and herbicide. Due to its toxicity and carcinogenicity, the handling and disposal of this compound and its associated waste require stringent safety protocols to protect laboratory personnel and the environment. These application notes provide detailed procedures for the safe management of this compound waste, including handling, storage, treatment, and disposal.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or absorbed through the skin and is a known human carcinogen.[1][2][3] Chronic exposure can lead to damage of the nervous system, liver, and skin.[2][4] A thorough risk assessment should be conducted before any handling of this compound waste.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound waste to prevent exposure.

Minimum PPE Requirements:

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantPrevents skin contact and absorption.[1][5]
Eye Protection Tightly fitting safety goggles and a face shieldProtects against splashes and dust.[1]
Lab Coat Full-length, buttoned, with long sleevesPrevents contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for arsenicRequired when there is a risk of inhaling dust or aerosols.[1][6]
Footwear Closed-toe shoesProtects feet from spills.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to minimize the risk of exposure and environmental contamination.

Handling:

  • All work with this compound waste should be conducted in a designated area, preferably within a certified chemical fume hood with a face velocity of at least 100 cfm.[1]

  • Avoid the formation of dust.[1]

  • Use wet methods for cleaning spills where possible to minimize airborne dust.

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][7]

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[6][7]

Storage:

  • Store this compound waste in clearly labeled, sealed, and durable containers.[7]

  • Containers must be labeled with "Hazardous Waste," "Toxic," and "Cancer Hazard."[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Secondary containment should be used to prevent the spread of material in case of a leak.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:

  • Evacuate non-essential personnel from the area.[8]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent pads or other suitable materials.

  • Carefully collect the spilled material using a HEPA-filtered vacuum or by wet wiping. Avoid dry sweeping.[2]

  • Place the collected waste into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate the spill area with an appropriate cleaning agent and wash the area.[8]

  • Report the spill to the appropriate safety personnel.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4][9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4][9] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Treatment and Disposal Protocols

This compound waste must be treated to reduce its hazardous properties before final disposal. Solidification/stabilization (S/S) is a common treatment method to immobilize the arsenic.

Protocol for Solidification/Stabilization with Geopolymer

This protocol describes the treatment of this compound waste using geopolymer-based S/S technology to reduce the leachability of arsenic.

Materials:

  • This compound waste

  • Metakaolin-based geopolymer

  • Sodium hydroxide (B78521) solution

  • Distilled water

  • Mixing vessel

  • Molds for curing

Procedure:

  • Waste Characterization: Determine the arsenic concentration in the waste material using appropriate analytical methods (see Section 6).

  • Geopolymer Preparation: Prepare the geopolymer binder by mixing metakaolin with a sodium hydroxide activating solution according to the manufacturer's instructions.

  • Mixing: In a well-ventilated area or fume hood, thoroughly mix the this compound waste with the prepared geopolymer binder. A typical starting ratio is 30% geopolymer by weight.[10][11]

  • Casting: Pour the resulting slurry into molds.

  • Curing: Allow the samples to cure at ambient temperature for at least 28 days.[10][11]

  • Leachability Testing: After curing, perform a leachability test, such as the Toxicity Characteristic Leaching Procedure (TCLP), to verify that the arsenic concentration in the leachate is below the regulatory limit (typically 5 mg/L).[10][11]

Protocol for Immobilization with Iron Salts

This protocol utilizes iron salts to form a more stable iron arsenate coating on this compound particles, significantly reducing arsenic leachability.[12][13]

Materials:

  • This compound waste

  • Ferric chloride (FeCl₃) solution

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Reaction vessel with stirrer

  • pH meter

Procedure:

  • Waste Slurry Preparation: Disperse a known quantity of this compound waste in deionized water to form a slurry.

  • Iron Salt Addition: Add a solution of ferric chloride to the slurry. An optimal Fe/As molar ratio is 4:1.[12]

  • pH Adjustment: Adjust the pH of the mixture to approximately 4 using a sodium hydroxide solution while stirring continuously.[13]

  • Reaction: Allow the reaction to proceed for 12 hours at a controlled temperature (e.g., 50°C) with continuous stirring.[12][13]

  • Washing and Drying: After the reaction, wash the solid precipitate with deionized water to remove any unreacted salts and then dry it at 60°C.[13]

  • Verification: Conduct TCLP testing on the dried, treated material to confirm that the arsenic leaching is below regulatory limits. For this method, arsenic may not be detected in the leachate.[12]

Analytical Methods for Arsenic Quantification

Accurate quantification of arsenic in waste and leachate is essential for regulatory compliance and treatment verification.

Analytical MethodPrincipleTypical Sample Matrix
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.Water, wastewater, solid waste, soil, sediment.[14]
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Excitation of atoms in an argon plasma and measurement of the emitted light at characteristic wavelengths.Water, wastewater, solid waste.[14]
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) Atomization of the sample in a graphite tube and measurement of the absorption of light by the ground-state atoms.Water, wastewater, solid waste, soil.[14]
Hydride Generation Atomic Absorption Spectrometry (HGAAS) Chemical reduction of arsenic to volatile arsine gas, which is then introduced into an atomic absorption spectrometer.Air, water.[14]
Anodic Stripping Voltammetry (ASV) Electrochemical method involving the deposition of arsenic onto an electrode followed by stripping it off and measuring the resulting current.Drinking water, surface water, seawater, wastewater, soil extracts.[15]

Waste Disposal

All this compound waste, including treated waste, contaminated materials, and PPE, must be disposed of as hazardous waste.

  • Package the waste in approved, sealed, and labeled containers.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Use a licensed hazardous waste disposal contractor for transportation and final disposal.[8][16]

  • Maintain detailed records of all waste generated and disposed of.

Visual Workflows

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood AvoidDust Avoid Dust Generation WorkInHood->AvoidDust NoEatDrink No Eating, Drinking, or Smoking AvoidDust->NoEatDrink WashHands Wash Hands Thoroughly NoEatDrink->WashHands StoreWaste Store Waste in Labeled, Sealed Containers WashHands->StoreWaste Decontaminate Decontaminate Work Area StoreWaste->Decontaminate

Caption: Workflow for the safe handling of this compound waste.

Waste Disposal Workflow

WasteDisposalWorkflow cluster_generation Waste Generation & Collection cluster_treatment On-site Treatment (if applicable) cluster_disposal Final Disposal CollectWaste Collect Waste in Designated Containers LabelWaste Label as Hazardous Waste CollectWaste->LabelWaste TreatWaste Treat Waste (e.g., S/S) LabelWaste->TreatWaste VerifyTreatment Verify Treatment Efficacy (e.g., TCLP) TreatWaste->VerifyTreatment ContactEHS Contact EHS for Pickup VerifyTreatment->ContactEHS LicensedDisposal Arrange for Licensed Hazardous Waste Disposal ContactEHS->LicensedDisposal MaintainRecords Maintain Disposal Records LicensedDisposal->MaintainRecords

Caption: Workflow for the treatment and disposal of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Arsenate Stability and Reverse Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with calcium arsenate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and reverse dissolution of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly precipitated this compound redissolving over time?

A1: This phenomenon, known as reverse dissolution, is a common issue with this compound. It is often caused by changes in the chemical environment of the precipitate. One of the primary drivers is the interaction with atmospheric carbon dioxide (CO₂), which can lead to the formation of calcium carbonate and the release of soluble arsenic species.[1][2] Additionally, fluctuations in pH can significantly impact the stability of this compound, leading to its dissolution.[3][4][5][6]

Q2: I observe a white precipitate in my this compound solution after leaving it exposed to air. What is happening?

A2: The white precipitate is likely calcium carbonate (CaCO₃). This compound can react with atmospheric CO₂ to form the more stable calcium carbonate, which in turn releases arsenic back into the solution.[1][2] This process is a key factor in the inherent instability of this compound precipitates.

Q3: How does pH affect the stability of my this compound precipitate?

A3: The stability of this compound is highly dependent on pH. Generally, calcium arsenates exhibit their lowest solubility and are most stable at high pH values.[4][6][7][8] As the pH decreases, the solubility of most this compound compounds increases, leading to the release of arsenic into the solution.[3][7] For instance, minimum arsenic concentrations in equilibrium with certain this compound phases have been observed at a pH of around 12.5.[7]

Q4: What is the optimal Calcium to Arsenic (Ca/As) molar ratio to ensure maximum arsenic immobilization?

A4: The Ca/As molar ratio is a critical parameter in the precipitation of this compound and the subsequent immobilization of arsenic. A higher Ca/As molar ratio generally leads to more effective arsenic removal. For arsenate (As(V)), a significant increase in immobilization is observed at Ca/As molar ratios of 2.5:1 or greater.[9][10] For arsenite (As(III)), improved immobilization is seen at ratios greater than 1:1.[9][10]

Troubleshooting Guide

Problem 1: High concentrations of arsenic are detected in the supernatant after precipitation and aging.

Possible Cause Troubleshooting Step Expected Outcome
Reaction with Atmospheric CO₂ Perform precipitation and aging in a CO₂-free environment (e.g., under a nitrogen or argon atmosphere). Seal storage containers tightly.Reduced formation of calcium carbonate and consequently lower arsenic release.
Suboptimal pH Adjust and maintain the pH of the solution to a high level (ideally >10, with optimal stability for some species around 12.5) during and after precipitation using a suitable base like calcium hydroxide (B78521) (lime).[7][11]Increased stability of the this compound precipitate and lower equilibrium arsenic concentrations.
Incorrect Ca/As Molar Ratio Increase the molar ratio of calcium to arsenic in your precipitation reaction. For As(V), aim for a ratio of at least 2.5:1.[9][10]More complete precipitation of arsenic as a stable this compound phase.
Formation of Unstable Hydrates Control the precipitation conditions (pH, temperature, and aging time) to favor the formation of more stable this compound hydrates like Ca₄(OH)₂(AsO₄)₂·4H₂O or Ca₅(AsO₄)₃OH (arsenate apatite).[7][8]Formation of a more robust precipitate with lower solubility.

Problem 2: The physical appearance of the this compound precipitate changes over time (e.g., becomes more crystalline, changes color).

Possible Cause Troubleshooting Step Expected Outcome
Phase Transformation Characterize the precipitate at different time points using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to monitor changes in crystallinity and morphology.Understanding the transformation pathway from poorly crystalline to more stable crystalline forms of this compound or calcium carbonate.[2]
Aging Process Allow for a sufficient aging period under controlled conditions (stable pH and temperature) to promote the formation of a stable crystalline phase.A more homogeneous and stable final precipitate.

Quantitative Data Summary

The stability of this compound is influenced by several factors, with pH and the Ca/As molar ratio being paramount. The following tables summarize key quantitative data from various studies.

Table 1: Influence of pH on Equilibrium Arsenic Concentration for Different this compound Compounds

This compound CompoundpHEquilibrium Arsenic Concentration (mg/L)
Ca₄(OH)₂(AsO₄)₂·4H₂O~12.50.01
Ca₅(AsO₄)₃OH (arsenate apatite)~12.50.5
Ca₄(OH)₂(AsO₄)₂·4H₂OStable Range< 0.5
Ca₅(AsO₄)₃OH (arsenate apatite)9.50 - 12.65< 0.5

Data sourced from Bothe and Brown (1999).[7]

Table 2: Arsenic Leaching from this compound Compounds via Toxicity Characteristic Leaching Procedure (TCLP)

This compound CompoundArsenic Concentration in Leachate (mg/L)
CaHAsO₄744
Ca₃(AsO₄)₂302.2
CaHAsO₄@FeAsO₄ (coated)Not Detected
Ca₃(AsO₄)₂@FeAsO₄ (coated)Not Detected

Data sourced from Wang et al. (2020).[1][12] This data highlights the instability of pure this compound under leaching conditions and the potential for stabilization through coating with less soluble iron arsenate.

Experimental Protocols

1. Synthesis of this compound Precipitates

This protocol is adapted from Wang et al. (2020) for the synthesis of CaHAsO₄ (Sample 1) and Ca₃(AsO₄)₂ (Sample 2).[12]

  • Materials: Arsenic-containing solution, Sodium Hydroxide (NaOH), Calcium Hydroxide (Ca(OH)₂), Nitric Acid (HNO₃), Deionized water.

  • Procedure for Sample 1 (CaHAsO₄):

    • Take 800 mL of the arsenic-containing solution and adjust the pH to 5 using NaOH.

    • Dissolve 0.75 mol of Ca(OH)₂ in 200 mL of deionized water with ultrasonic agitation to form a suspension.

    • Adjust the pH of the Ca(OH)₂ suspension to 5 using HNO₃.

    • Pour the Ca(OH)₂ suspension into the arsenic solution while stirring and maintain the pH at 5.

    • Maintain the reaction at 50°C for 24 hours.

    • Wash the resulting precipitate by suction filtration and dry at 60°C.

  • Procedure for Sample 2 (Ca₃(AsO₄)₂):

    • Follow the same procedure as for Sample 1, but adjust and maintain the reaction pH at 10.

2. Toxicity Characteristic Leaching Procedure (TCLP)

The TCLP is a standard method (EPA Method 1311) to simulate leaching through a landfill and determine the mobility of analytes.[13][14]

  • Principle: The sample is leached with an extraction fluid (typically an acetic acid/sodium hydroxide solution) at a 1:20 solid-to-liquid ratio.[13]

  • General Procedure:

    • Determine the pH of the solid sample to select the appropriate extraction fluid.

    • Weigh out the sample (e.g., 100g) and place it in an extraction vessel.

    • Add the appropriate volume of extraction fluid (e.g., 2000 mL).

    • Seal the vessel and tumble it for 18 hours.

    • Filter the leachate to separate the liquid from the solid.

    • Analyze the liquid for the concentration of the analyte of interest (in this case, arsenic).

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound stability.

Reverse_Dissolution_Pathway CalciumArsenate This compound (Precipitate) CalciumCarbonate Calcium Carbonate (Solid) CalciumArsenate->CalciumCarbonate Conversion SolubleArsenic Soluble Arsenic (Aqueous) CalciumArsenate->SolubleArsenic Reverse Dissolution AtmosphericCO2 Atmospheric CO₂ AtmosphericCO2->CalciumCarbonate Reaction

Caption: Pathway of this compound Reverse Dissolution.

Troubleshooting_Workflow start High Arsenic in Supernatant? check_ph Is pH > 10? start->check_ph Yes start->check_ph No check_co2 CO₂-free environment? check_ph->check_co2 Yes adjust_ph Adjust pH with Ca(OH)₂ check_ph->adjust_ph No check_ratio Ca/As ratio > 2.5? check_co2->check_ratio Yes use_inert_atm Use N₂ or Ar atmosphere check_co2->use_inert_atm No increase_ratio Increase Ca/As molar ratio check_ratio->increase_ratio No stable Stable Precipitate check_ratio->stable Yes adjust_ph->check_ph use_inert_atm->check_co2 increase_ratio->check_ratio

Caption: Troubleshooting Workflow for High Arsenic Levels.

References

Technical Support Center: Enhancing Calcium Arsenate Stability for Arsenic Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of calcium arsenate for effective arsenic disposal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and stabilization of this compound.

Problem Potential Cause Recommended Solution
High Arsenic Leaching in TCLP Test The this compound precipitate is amorphous or a less stable crystalline form.[1][2]Promote the formation of more stable crystalline phases such as arsenate apatite (Ca₅(AsO₄)₃OH) or Ca₄(OH)₂(AsO₄)₂·4H₂O by controlling the Ca/As ratio and pH.[3][4] Consider post-treatment methods like coating with ferric arsenate or solidification/stabilization (S/S) with geopolymers.[2][5][6]
Product Instability and Arsenic Release Over Time Exposure to atmospheric carbon dioxide can lead to the formation of calcium carbonate and the release of soluble arsenic.[7][8][9] Changes in pH to acidic or neutral conditions increase the solubility of this compound.[3][10]Store the dried this compound in a low-moisture, CO₂-free environment.[7][11] Maintain a high pH environment (above 10) for storage, as this minimizes solubility.[3][4] Encapsulation using S/S methods can provide a physical barrier against environmental factors.[5][12]
Formation of Amorphous Precipitate Rapid precipitation, presence of impurities like magnesium, or suboptimal pH can inhibit the formation of stable crystalline structures.[1][3]Control the rate of reagent addition to allow for crystal growth. Ensure the purity of the calcium source, as magnesium can inhibit the formation of arsenate apatite.[3] Maintain a consistently high pH during precipitation.[3][4]
Inconsistent Results Between Batches Variations in experimental parameters such as Ca/As molar ratio, pH, temperature, and mixing speed. The presence of interfering anions like carbonates can inhibit the desired crystallization.[1][13]Strictly control and monitor all reaction parameters. Characterize the starting materials to ensure consistency. Be aware of the water chemistry, as the presence of certain anions can significantly affect the final product.[1][13]

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound showing high arsenic leaching?

A1: High arsenic leaching is often due to the formation of unstable or amorphous forms of this compound.[1][7] To improve stability, it is crucial to promote the formation of more stable crystalline phases like arsenate apatite (Ca₅(AsO₄)₃OH) or Ca₄(OH)₂(AsO₄)₂·4H₂O.[3][4] This can be achieved by carefully controlling the Ca/As molar ratio and maintaining a high pH (ideally above 12) during precipitation.[3]

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor in the stability of this compound. Generally, higher pH levels lead to the formation of less soluble and more stable this compound compounds, resulting in lower arsenic concentrations in leachate.[3][10][14] Conversely, acidic to neutral conditions increase the solubility of most this compound phases, leading to the release of arsenic.[3]

Q3: What is the role of iron in stabilizing this compound?

A3: The addition of ferric (Fe³⁺) or ferrous (Fe²⁺) ions can significantly enhance the stability of arsenic-containing precipitates. Iron arsenates are generally much less soluble than calcium arsenates, especially under acidic to neutral conditions.[2][6][8] One effective technique is to coat this compound particles with a layer of ferric arsenate. This shell acts as a protective barrier, drastically reducing arsenic leaching.[2][8][15]

Q4: Can other additives improve the stability of this compound?

A4: Yes, besides iron, other materials can be used. Solidification/stabilization (S/S) with agents like geopolymers or cement can physically encapsulate the this compound, preventing its contact with the surrounding environment.[5][12][16] The presence of certain anions, such as chloride and sulfate, can also influence the crystalline structure and stability of the precipitate.[1][13] For instance, chloride can promote the formation of stable arsenate apatite.[1]

Q5: How can I prevent the destabilization of this compound by atmospheric CO₂?

A5: this compound can react with carbon dioxide in the air to form calcium carbonate, which leads to the release of arsenic.[7][8][9] To mitigate this, the final product should be stored in a dry environment with minimal exposure to air.[7] Encapsulation methods, such as S/S, can also provide an effective barrier against atmospheric CO₂.[12]

Data Presentation

Table 1: Effect of Ferric Iron Coating on Arsenic Leaching from Calcium Arsenates (TCLP Test)

SampleFe/As Molar RatioReaction pHReaction Temperature (°C)Arsenic Concentration in Leachate (mg/L)
CaHAsO₄ (uncoated)---744[2][6]
Ca₃(AsO₄)₂ (uncoated)---302.2[2][6]
CaHAsO₄@FeAsO₄4450Not Detected[2][6]
Ca₃(AsO₄)₂@FeAsO₄4450Not Detected[2][6]

Table 2: Influence of pH on Equilibrium Arsenic Concentration for Different this compound Phases

This compound PhasepHEquilibrium Arsenic Concentration (mg/L)
Ca₄(OH)₂(AsO₄)₂·4H₂O~12.50.01[3]
Ca₅(AsO₄)₃OH (Arsenate Apatite)~12.5< 0.5[3]

Experimental Protocols

Protocol 1: Synthesis of Ferric Arsenate-Coated this compound

This protocol is based on the methodology for significantly improving the stability of this compound by creating a protective ferric arsenate shell.[2][8][15]

  • Synthesis of this compound:

    • Prepare a solution of an arsenic source (e.g., Na₂HAsO₄).

    • Separately, prepare a solution of a calcium source (e.g., CaCl₂).

    • Slowly add the calcium solution to the arsenic solution under constant stirring while maintaining a high pH (e.g., >10) using a base like NaOH to precipitate this compound.

    • Filter, wash, and dry the this compound precipitate.

  • Coating with Ferric Arsenate:

    • Resuspend the dried this compound powder in deionized water.

    • Add a ferric salt solution (e.g., FeCl₃) to the suspension to achieve a desired Fe/As molar ratio (e.g., 4:1).[2][6]

    • Adjust the pH of the slurry to approximately 4 using an acid (e.g., HCl) or a base (e.g., NaOH).[2][6]

    • Heat the mixture to 50°C and maintain it under constant stirring for a specified reaction time (e.g., 2 hours).[2][6]

    • After the reaction, filter the coated particles, wash them with deionized water, and dry them.

  • Stability Testing:

    • Perform a Toxicity Characteristic Leaching Procedure (TCLP) test on the final product to determine the concentration of leached arsenic.

Visualizations

experimental_workflow cluster_ca_as_synthesis This compound Synthesis cluster_coating Ferric Arsenate Coating cluster_testing Stability Analysis As_source Arsenic Source (e.g., Na₂HAsO₄) Precipitation Precipitation (pH > 10) As_source->Precipitation Ca_source Calcium Source (e.g., CaCl₂) Ca_source->Precipitation Filter_Wash_Dry_1 Filter, Wash, & Dry Precipitation->Filter_Wash_Dry_1 Ca_Arsenate This compound (Ca₃(AsO₄)₂) Filter_Wash_Dry_1->Ca_Arsenate Resuspend Resuspend in DI Water Ca_Arsenate->Resuspend Transfer Add_Fe Add Ferric Salt (e.g., FeCl₃) Resuspend->Add_Fe pH_Adjust Adjust pH to ~4 Add_Fe->pH_Adjust Heat_React Heat to 50°C & React pH_Adjust->Heat_React Filter_Wash_Dry_2 Filter, Wash, & Dry Heat_React->Filter_Wash_Dry_2 Coated_Product Coated this compound (Ca₃(AsO₄)₂@FeAsO₄) Filter_Wash_Dry_2->Coated_Product TCLP TCLP Test Coated_Product->TCLP Test Analysis Analyze Leachate for Arsenic TCLP->Analysis Stable_Product Stable Product (Low As Leaching) Analysis->Stable_Product

Caption: Workflow for the synthesis and stabilization of this compound via ferric arsenate coating.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Outcomes pH High pH (>10) Stability Improved Stability of This compound pH->Stability promotes Crystalline Stable Crystalline Phases Crystalline->Stability enhances Additives Additives (Fe³⁺, Geopolymers) Additives->Stability improves Encapsulation Physical Encapsulation Encapsulation->Stability provides Leaching Reduced Arsenic Leaching Stability->Leaching leads to

Caption: Key factors and their relationship to improving this compound stability for arsenic disposal.

References

Overcoming interferences in the analysis of calcium arsenate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of calcium arsenate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common interferences and challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining calcium and arsenic in this compound samples?

A1: The most common techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for its high sensitivity and multi-element capabilities, and Atomic Absorption Spectrometry (AAS), which is a robust and cost-effective method. For calcium, colorimetric methods like the Arsenazo III procedure are also widely used.

Q2: What are the primary sources of interference in arsenic analysis by ICP-MS?

A2: Arsenic (As), being monoisotopic (75As), is susceptible to several spectral interferences.[1] The most significant are polyatomic interferences from the sample matrix and plasma gas, such as 40Ar35Cl+ and 40Ca35Cl+.[1] Doubly charged ions like 150Nd2+ and 150Sm2+ can also interfere with the 75As+ signal.[1]

Q3: How can I mitigate chloride-based interferences when analyzing arsenic with ICP-MS?

A3: A common and effective method is to use a collision/reaction cell (CRC) in the ICP-MS instrument. Using helium (He) as a collision gas allows for Kinetic Energy Discrimination (KED) to filter out larger polyatomic ions.[2] Alternatively, using a reactive gas like oxygen (O2) can shift the arsenic analysis to a different mass (75As+ reacts to form AsO+ at m/z 91), avoiding the original interference at m/z 75.[1][2]

Q4: What types of interferences are common in calcium analysis by Flame AAS?

A4: Calcium analysis by Flame AAS is prone to chemical and ionization interferences. Chemical interferences can occur from elements like aluminum, silicon, phosphate (B84403), and sulfate, which can form non-volatile compounds with calcium in the flame, reducing the signal.[3] Ionization interference can occur in hotter flames, where calcium atoms are ionized, reducing the population of ground-state atoms available for absorption.

Q5: How can I overcome chemical and ionization interferences in calcium AAS analysis?

A5: To overcome chemical interferences, a releasing agent such as lanthanum or strontium chloride is often added to the samples and standards. These agents preferentially bind with the interfering anions.[3] Using a hotter nitrous oxide-acetylene flame can also help to break down refractory compounds. To control ionization, an ionization suppressor, typically a solution of an easily ionized element like potassium, is added to both samples and standards to create a high concentration of electrons in the flame, shifting the ionization equilibrium.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

ICP-MS Analysis of Arsenic
ProblemPossible Cause(s)Suggested Solution(s)
Inaccurate or high arsenic readings in samples containing chloride Polyatomic interference from 40Ar35Cl+ and/or 40Ca35Cl+ overlapping with 75As+.[1]- Use a collision/reaction cell (CRC) with helium (He) gas for Kinetic Energy Discrimination (KED).- Use the CRC with a reactive gas like oxygen (O2) and measure arsenic as AsO+ at m/z 91.- If available, use a triple quadrupole ICP-MS (ICP-MS/MS) for more effective interference removal.[2]
Signal suppression or enhancement (Matrix effects) High concentrations of dissolved solids or concomitant elements in the sample matrix affecting the plasma and ion transmission.- Dilute the sample to reduce the matrix load.- Use an internal standard, such as Rhodium (Rh), to compensate for matrix effects.[4] - Prepare calibration standards in a matrix that matches the samples (matrix-matching).
Unexpectedly high arsenic signal in samples containing rare earth elements Interference from doubly charged ions, such as 150Nd2+ and 150Sm2+, at m/z 75.[1]- Use a collision/reaction cell with oxygen (O2) and measure arsenic as AsO+ at m/z 91. This mass shift will separate the analyte from the doubly charged interferents.[2]
AAS Analysis of Calcium
ProblemPossible Cause(s)Suggested Solution(s)
Low calcium recovery in samples containing phosphate or sulfate Formation of non-volatile calcium compounds in the flame, leading to reduced atomization efficiency (chemical interference).- Add a releasing agent, such as a 0.1-1% solution of lanthanum or strontium chloride, to all samples, standards, and blanks. - Use a hotter nitrous oxide-acetylene flame instead of an air-acetylene flame.
Inconsistent or drifting signal Ionization of calcium atoms in the flame, particularly at low concentrations or in hot flames.- Add an ionization suppressor, such as a solution of 1000-2000 ppm potassium chloride (KCl), to all solutions.
Low sensitivity - Incorrect burner height or alignment.- Sub-optimal fuel-to-oxidant ratio.- Clogged nebulizer.- Optimize the burner position for maximum absorbance.- Adjust the gas flow rates to achieve the correct flame stoichiometry.- Clean the nebulizer and spray chamber.

Data Summary

Typical Detection Limits for Arsenic and Calcium
Analytical TechniqueElementTypical Detection Limit
ICP-MSArsenic (As)0.08 µg/L[5]
ICP-MSCalcium (Ca)~1 µg/L
Flame AASArsenic (As)~100 µg/L
Flame AASCalcium (Ca)0.01 - 5.0 mg/L[3]
Graphite Furnace AASArsenic (As)~1 µg/L
Arsenazo III (Colorimetric)Calcium (Ca)0.026 mg/dL[6]
Effect of Interferences on Arsenic Recovery by ICP-MS
Interfering IonConcentration of InterferentAnalytical ModeObserved Effect on Arsenic Signal
Chloride (as 5% HCl)5%Single Quadrupole (No Gas)Significant false positive signal for arsenic.
Calcium (100 ppm) + Chloride (5% HCl)100 ppm Ca, 5% HClSingle Quadrupole (No Gas)Large error in recovery of arsenic.[2]
Chloride (as 5% HCl)5%Single Quadrupole (He KED)Polyatomic interferences are effectively reduced.[2]
Neodymium (Nd)10 ppbKED ModeFalse positive recovery of 178% for a 20 ppb As standard.
Samarium (Sm)500 ppbKED ModeFalse positive recovery of 154% for a 20 ppb As standard.

Experimental Protocols

Protocol 1: Determination of Arsenic by ICP-MS with a Collision/Reaction Cell
  • Sample Preparation:

    • Accurately weigh a portion of the this compound sample.

    • Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system or via hot plate digestion until the sample is completely dissolved.

    • Allow the digested sample to cool and dilute to a known volume with deionized water. A final acid concentration of 1-2% nitric acid is recommended.

  • Instrument Setup and Calibration:

    • Set up the ICP-MS according to the manufacturer's instructions.

    • Prepare a series of arsenic calibration standards (e.g., 0, 1, 5, 10, 20 µg/L) in a matrix that matches the diluted samples (e.g., 2% nitric acid).

    • Add an internal standard (e.g., Rhodium at 10 µg/L) to all blanks, standards, and samples.

    • Select the appropriate analysis mode:

      • Helium KED Mode: Introduce helium gas into the collision cell to mitigate polyatomic interferences.

      • Oxygen Reaction Mode: Introduce oxygen gas into the collision cell and set the mass spectrometer to detect AsO+ at m/z 91.[2]

  • Analysis:

    • Aspirate the blank solution to establish a baseline.

    • Analyze the calibration standards to generate a calibration curve.

    • Analyze the prepared samples. Ensure that quality control standards are run periodically to check for instrument drift.

Protocol 2: Determination of Calcium by Flame AAS
  • Sample and Standard Preparation:

    • Prepare a stock solution of calcium (e.g., 1000 mg/L).

    • From the stock solution, prepare a series of working standards (e.g., 0, 1, 2, 5, 10 mg/L).

    • Prepare the this compound sample by dissolving a known weight in dilute hydrochloric or nitric acid and diluting to a known volume. The final concentration should fall within the range of the working standards.

    • To every 10 mL of each blank, standard, and sample solution, add 1.0 mL of a lanthanum chloride solution (e.g., 10% w/v) as a releasing agent.[3]

  • Instrument Setup:

    • Install a calcium hollow cathode lamp.

    • Set the wavelength to 422.7 nm.[7]

    • Set the slit width as recommended by the instrument manufacturer (e.g., 0.2 nm).[7]

    • Ignite the air-acetylene or nitrous oxide-acetylene flame and allow the instrument to warm up.

  • Analysis:

    • Aspirate the blank solution and zero the instrument.

    • Aspirate the standards in increasing order of concentration and record the absorbance values.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Aspirate the prepared samples and record their absorbance.

    • Calculate the concentration of calcium in the samples from the calibration curve.

Protocol 3: Determination of Calcium by the Arsenazo III Method
  • Reagent and Sample Preparation:

    • Use a commercially available Arsenazo III reagent kit or prepare the reagent according to standard laboratory procedures. The reagent typically contains Arsenazo III, a buffer (e.g., imidazole (B134444) at pH ~7.0), and 8-hydroxyquinoline (B1678124) to mask magnesium interference.[8]

    • Prepare a calcium standard of known concentration (e.g., 10 mg/dL).[9]

    • Dilute the this compound sample with deionized water to bring the calcium concentration into the linear range of the assay (e.g., up to 15-20 mg/dL).[9]

  • Assay Procedure:

    • Label test tubes for a reagent blank, standard, and samples.

    • Pipette 1.0 mL of the Arsenazo III reagent into each tube.[9]

    • To the appropriate tubes, add a small, precise volume of the standard (e.g., 10-20 µL) or the diluted sample.[8][10] Add the same volume of deionized water to the reagent blank tube.

    • Mix the contents of each tube and incubate at room temperature for a specified time (e.g., 1-5 minutes).[9]

  • Measurement and Calculation:

    • Set a spectrophotometer to a wavelength of 650 nm.[9]

    • Use the reagent blank to zero the spectrophotometer.

    • Measure the absorbance of the standard and the samples. The color of the complex is stable for at least one hour.[8][9]

    • Calculate the calcium concentration in the samples using the following formula:

      • Calcium Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Visualizations

experimental_workflow_icpms cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_interference Interference Mitigation cluster_results Data Processing start This compound Sample digest Acid Digestion start->digest dilute Dilution & Internal Standard Addition digest->dilute instrument Instrument Calibration dilute->instrument acquire Data Acquisition instrument->acquire crc Collision/Reaction Cell (CRC) acquire->crc If interference is present ked He (KED) for Polytomics crc->ked reaction O2 (Mass Shift) for Doubly Charged & Polytomics crc->reaction process Process Results crc->process report Final Concentration process->report

Caption: Workflow for ICP-MS analysis of arsenic with interference mitigation.

troubleshooting_aas_calcium cluster_chem Chemical Interference cluster_ion Ionization Interference start Inaccurate Calcium Results by AAS q1 Are results consistently low? start->q1 a1 Suspect Chemical Interference (e.g., from phosphate, sulfate) q1->a1 Yes q2 Is the signal unstable or drifting? q1->q2 No s1 Add Releasing Agent (e.g., LaCl3) to all solutions a1->s1 s2 Use hotter flame (N2O-C2H2) s1->s2 end Re-analyze Samples s2->end a2 Suspect Ionization Interference q2->a2 Yes q2->end No s3 Add Ionization Suppressor (e.g., KCl) to all solutions a2->s3 s3->end

Caption: Troubleshooting logic for inaccurate calcium results in AAS.

References

Factors affecting the precipitation efficiency of arsenic using lime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lime precipitation for arsenic removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for arsenic removal using lime?

Arsenic removal by lime (calcium hydroxide (B78521), Ca(OH)₂) primarily occurs through precipitation.[1][2] When lime is added to water, it increases the pH and reacts with arsenic to form insoluble calcium arsenate compounds, most notably this compound (Ca₃(AsO₄)₂).[3][4] This precipitate can then be removed from the solution through sedimentation and filtration.[1]

Q2: Why is the oxidation state of arsenic important for efficient removal?

The pentavalent form of arsenic, arsenate (As(V)), is much more effectively removed by lime precipitation than the trivalent form, arsenite (As(III)).[5][6] This is because arsenite is predominantly non-charged below a pH of 9.2, making it less reactive with the calcium ions provided by the lime.[5] Therefore, an oxidation step to convert As(III) to As(V) is often a critical prerequisite for achieving high removal efficiencies.[5][7] Common oxidizing agents include chlorine, potassium permanganate, and hydrogen peroxide.[5][8]

Q3: What is the optimal pH range for arsenic precipitation with lime?

The highest arsenic removal efficiency is typically achieved at a high pH.[1][9] The optimal pH range is generally considered to be between 10.5 and 11.5.[1][3][5] At a pH higher than 11.5, residual arsenic (V) concentrations can be reduced to below the World Health Organization (WHO) guideline of 10 µg/L.[3] Some studies have shown effective removal at a pH up to 13.[8]

Q4: How does lime dosage affect arsenic removal?

Arsenic removal efficiency increases with an increasing lime dosage.[3] A higher dosage of lime leads to a higher pH, which favors the precipitation of this compound.[3] The required lime dosage is also dependent on the initial arsenic concentration and the desired final concentration.

Q5: What is the role of reaction time in this process?

Sufficient reaction time is necessary for the precipitation reaction to reach completion. Studies have shown that arsenic removal increases with mixing time.[3] The optimal reaction time can range from approximately 1 to 2 hours.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low arsenic removal efficiency Incorrect pH: The pH of the solution may be too low for efficient precipitation.Solution: Increase the lime dosage to raise the pH to the optimal range of 10.5-11.5.[1][3][5]
Presence of Arsenite (As(III)): The arsenic in the sample may be in the less reactive trivalent state.Solution: Introduce an oxidation step before lime addition to convert As(III) to As(V).[5][7]
Insufficient Lime Dosage: The amount of lime added may not be enough to react with all the arsenic present.Solution: Increase the lime dosage. The relationship between lime dosage and the reaction rate constant can be linear.[3]
Inadequate Reaction Time: The precipitation reaction may not have had enough time to complete.Solution: Increase the mixing and reaction time to allow for complete precipitation, typically for 1 to 2 hours.[8]
Precipitate does not settle well Poor Flocculation: The formed this compound particles may be too fine to settle effectively.Solution: Consider using a coagulant aid in conjunction with lime.[1] Ensure adequate but not excessive mixing to promote floc formation.
Inconsistent results Fluctuations in Initial Arsenic Concentration: The amount of arsenic in the source water may be variable.Solution: Characterize the initial arsenic concentration before each experiment to adjust the lime dosage accordingly.
Presence of Interfering Ions: Other ions in the solution can affect the precipitation process.Solution: Analyze the water for co-existing ions. For instance, magnesium can enhance arsenic removal through adsorption onto magnesium hydroxide precipitates.[5] Conversely, high concentrations of carbonate can lead to the formation of calcium carbonate, which is less effective at removing arsenic.[5][10]
Temperature Variations: Temperature can influence reaction kinetics.Solution: Maintain a consistent temperature during the experiments. Some studies suggest that elevated temperatures (40°C to 70°C) can improve removal efficiency.[8][11]

Quantitative Data Summary

Parameter Optimal Range/Value Effect on Arsenic Removal Reference(s)
pH 10.5 - 11.5Higher pH significantly increases removal efficiency.[1][3][5][6][9]
Lime Dosage Dependent on initial As concentrationIncreased dosage leads to higher removal rates.[3]
Reaction Time 1 - 2 hoursLonger reaction times allow for more complete precipitation.[3][8]
Temperature 40°C - 70°CElevated temperatures can enhance the reaction rate.[8][11]
Arsenic Oxidation State As(V)As(V) is significantly more effectively removed than As(III).[5][6]

Experimental Protocols

Batch Arsenic Precipitation Experiment

  • Sample Preparation:

    • Collect a water sample with a known initial arsenic concentration.

    • If necessary, perform an arsenic speciation analysis to determine the concentrations of As(III) and As(V).

  • Oxidation (if required):

    • If a significant amount of As(III) is present, add an oxidizing agent (e.g., potassium permanganate).[8]

    • Stir the solution for a sufficient time (e.g., 20 minutes to 1 hour) to ensure complete oxidation of As(III) to As(V).[8]

  • Lime Addition and Precipitation:

    • Prepare a lime slurry or use solid lime (calcium hydroxide).

    • Add the lime to the arsenic-containing solution while stirring. The amount of lime should be sufficient to raise the pH to the target range (10.5-11.5).[8]

    • Continue stirring the solution at a controlled speed for the desired reaction time (e.g., 1-2 hours).[8]

    • Monitor the pH throughout the reaction and add more lime if necessary to maintain the target pH.

  • Sedimentation and Filtration:

    • Turn off the stirrer and allow the precipitate to settle for a specified period (e.g., 30-60 minutes).

    • Carefully decant the supernatant or filter the entire solution through a suitable filter (e.g., 0.45 µm) to separate the solid precipitate from the treated water.

  • Analysis:

    • Measure the final arsenic concentration in the filtered water using an appropriate analytical method (e.g., ICP-MS or atomic absorption spectroscopy).

    • Calculate the arsenic removal efficiency.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_oxidation 2. Oxidation (if As(III) is present) cluster_precipitation 3. Precipitation cluster_separation 4. Solid-Liquid Separation cluster_analysis 5. Analysis Start Start with Arsenic-Contaminated Water Analyze_As Analyze Initial Arsenic Concentration & Speciation Start->Analyze_As Add_Oxidant Add Oxidizing Agent (e.g., KMnO4) Analyze_As->Add_Oxidant As(III) > 0 Add_Lime Add Lime (Ca(OH)2) to raise pH to 10.5-11.5 Analyze_As->Add_Lime As(III) ≈ 0 Stir_Oxidation Stir for Complete Oxidation Add_Oxidant->Stir_Oxidation Stir_Oxidation->Add_Lime Stir_Reaction Stir for 1-2 hours Add_Lime->Stir_Reaction Settle Allow Precipitate to Settle Stir_Reaction->Settle Filter Filter Solution Settle->Filter Analyze_Final_As Analyze Final Arsenic Concentration Filter->Analyze_Final_As End End Analyze_Final_As->End

Caption: Experimental workflow for arsenic precipitation using lime.

Factors_Affecting_Efficiency center Arsenic Precipitation Efficiency pH pH (Optimal: 10.5-11.5) center->pH  Strongly Influences Lime_Dosage Lime Dosage center->Lime_Dosage Reaction_Time Reaction Time (1-2 hours) center->Reaction_Time Arsenic_State Arsenic Oxidation State (As(V) is better) center->Arsenic_State  Crucial for high efficiency Temperature Temperature center->Temperature Coexisting_Ions Co-existing Ions (e.g., Mg²⁺, CO₃²⁻) center->Coexisting_Ions

Caption: Key factors influencing arsenic precipitation efficiency with lime.

References

Technical Support Center: Optimizing pH for Calcium Arsenate Precipitation in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium arsenate precipitation to remove arsenic from industrial wastewater.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound precipitation process.

Q1: Why is arsenic removal incomplete despite adding sufficient lime?

A1: Incomplete arsenic removal can be attributed to several factors:

  • Suboptimal pH: The pH is a critical parameter for efficient this compound precipitation. The optimal pH range is typically high, often above 10, with some studies indicating that a pH greater than 12 is necessary for maximum arsenic removal.[1]

  • Presence of Competing Ions: The presence of carbonate (CO₃²⁻) in the wastewater can significantly hinder arsenic removal. Calcium has a strong affinity for carbonate and will preferentially precipitate as calcium carbonate (CaCO₃) rather than this compound.[2] High concentrations of sulfate (B86663) (SO₄²⁻) can also interfere with the process.

  • Arsenic Oxidation State: this compound precipitation is most effective for arsenate (As(V)). If a significant portion of the arsenic in the wastewater is in the arsenite (As(III)) form, removal efficiency will be low.[3] Arsenite is more soluble and less readily precipitated by calcium.

  • Insufficient Reaction Time: The precipitation reaction requires adequate time to go to completion. Insufficient mixing or reaction time can lead to incomplete removal.

  • Low Temperature: Lower temperatures can slow down the reaction kinetics, potentially leading to reduced arsenic removal efficiency.

Q2: The initial arsenic removal was high, but the concentration increased again over time. What is causing this?

A2: This issue points to the instability of the this compound precipitate. This compound can react with atmospheric carbon dioxide (CO₂), leading to the formation of calcium carbonate and the subsequent release of arsenic back into the solution.[4][5] This is particularly a problem for precipitates formed at a pH above 8.3.[3] The long-term stability of poorly crystalline calcium arsenates is a known concern.[4]

Q3: A white precipitate has formed, but arsenic levels in the water remain high. What could be the problem?

A3: The white precipitate is likely calcium carbonate. This occurs when the wastewater has a high concentration of dissolved carbonate. The added calcium (from lime) reacts with the carbonate to form insoluble calcium carbonate, leaving the arsenic in the solution. This is a common issue that competes with the desired this compound precipitation.[2]

Q4: How can I improve the stability of the precipitated arsenic?

A4: Several strategies can be employed to enhance the stability of the arsenic precipitate:

  • Co-precipitation with Phosphate (B84403): Introducing phosphate to the wastewater can lead to the formation of a more stable mixed calcium phosphate-arsenate precipitate, such as a hydroxyapatite-like structure.[6]

  • Formation of Specific this compound Minerals: At very high pH (around 12.5), the formation of more stable crystalline phases like Ca₄(OH)₂(AsO₄)₂·4H₂O and arsenate apatite (Ca₅(AsO₄)₃OH) is favored, which can result in lower equilibrium arsenic concentrations.[7]

  • Post-Precipitation Treatment: In some applications, coating the this compound precipitate with a layer of ferric arsenate has been shown to improve stability and resistance to leaching.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound precipitation?

A1: Generally, a high pH is required for effective this compound precipitation. The optimal pH is typically in the range of 10.0 to 12.5. Research has shown that arsenic removal increases with pH, and achieving residual arsenic concentrations below 10 µg/L may require a pH higher than 11.5.[1][7] However, it is crucial to balance high removal efficiency with the stability of the resulting precipitate.

Q2: What form of calcium should be used for the precipitation?

A2: Lime, either as quicklime (B73336) (CaO) or hydrated lime (Ca(OH)₂), is the most common and cost-effective source of calcium for this process.[8]

Q3: Does the initial oxidation state of arsenic matter?

A3: Yes, the oxidation state is critical. The precipitation process is significantly more effective for arsenate (As(V)) than for arsenite (As(III)).[3] If the wastewater contains a high concentration of arsenite, a pre-oxidation step (e.g., using chlorine or permanganate) is necessary to convert arsenite to arsenate before precipitation.[9]

Q4: What are the different types of this compound precipitates that can form?

A4: Several this compound compounds can precipitate depending on the pH and the calcium-to-arsenic (Ca/As) molar ratio. These include:

  • Ca₃(AsO₄)₂·xH₂O

  • Ca₄(OH)₂(AsO₄)₂·4H₂O

  • Ca₅(AsO₄)₃OH (arsenate apatite)[10]

The latter two are generally more stable at higher pH values.[7]

Q5: How does the Ca/As molar ratio affect precipitation?

A5: The molar ratio of calcium to arsenic influences the type of this compound mineral that forms. Different crystalline structures have varying stabilities and arsenic immobilization capacities. For instance, phase-pure Ca₄(OH)₂(AsO₄)₂·4H₂O has been observed to form at Ca/As ratios between 2.00 and 2.50.[7]

Data Presentation

Table 1: pH-Dependent Arsenic Removal Efficiency

pHInitial Arsenic (As(V)) Concentration (µg/L)Final Arsenic (As(V)) Concentration (µg/L)Removal Efficiency (%)Reference
> 11.5500 - 1,000< 10> 98[1]
~12.5Not specified0.01 mg/L (10 µg/L)Not specified[7]
8 - 11Not specifiedNot specified~99.9 (for total heavy metals including arsenic)[8]

Table 2: Influence of Competing Anions on Arsenic Precipitation

Competing AnionConcentrationEffect on this compound PrecipitationReference
Carbonate (CO₃²⁻)> 0.5 mol/LInhibits this compound crystallization; promotes the formation of CaCO₃, leading to the release of arsenic into the solution.[2]
Sulfate (SO₄²⁻)VariesCan improve the formation and stability of Ca₄(OH)₂(AsO₄)₂·4H₂O crystals at certain concentrations.[2]
Phosphate (PO₄³⁻)PresencePromotes the formation of more stable mixed calcium phosphate-arsenate compounds, enhancing long-term arsenic immobilization.[6]

Experimental Protocols

Protocol: Jar Testing for Optimal pH and Lime Dosage Determination

This protocol outlines a standard jar testing procedure to determine the optimal pH and lime dosage for this compound precipitation.

1. Materials and Equipment:

  • Jar testing apparatus (gang stirrer)

  • 6 x 1-liter beakers

  • pH meter

  • Turbidimeter

  • Graduated cylinders and pipettes

  • Wastewater sample

  • Lime slurry (e.g., 10 g/L Ca(OH)₂)

  • Acid and base for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Syringes for reagent addition

  • Filtration apparatus (e.g., 0.45 µm filters)

  • Analytical instrument for arsenic concentration measurement (e.g., ICP-MS or AAS)

2. Procedure:

  • Sample Preparation: Fill each of the six beakers with 1 liter of the industrial wastewater sample.

  • Initial Characterization: Measure and record the initial pH, turbidity, and arsenic concentration of the raw wastewater.

  • pH Adjustment (if necessary): If a pre-oxidation step is required, adjust the pH to the optimal range for the chosen oxidant and perform the oxidation.

  • Lime Addition: While the stirrers are on a rapid mix setting (e.g., 100-120 rpm), add varying dosages of the lime slurry to each beaker. For example:

    • Beaker 1: 5 mL

    • Beaker 2: 10 mL

    • Beaker 3: 15 mL

    • Beaker 4: 20 mL

    • Beaker 5: 25 mL

    • Beaker 6: 30 mL (or a control with no lime)

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the lime.

  • Flocculation: Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to allow for the formation of this compound flocs.

  • Sedimentation: Turn off the stirrers and allow the precipitate to settle for 30-60 minutes.

  • Sample Collection and Analysis:

    • Carefully draw a supernatant sample from each beaker from a point midway between the top of the settled sludge and the water surface.

    • Measure the final pH and turbidity of each supernatant sample.

    • Filter a portion of each supernatant sample through a 0.45 µm filter.

    • Analyze the filtered samples for residual dissolved arsenic concentration.

  • Data Evaluation: Plot the final arsenic concentration against the lime dosage and the final pH. The optimal condition is the lowest lime dosage that achieves the target arsenic concentration at a stable pH.

Mandatory Visualization

Chemical_Precipitation_Pathway As_V Arsenate (As(V)) in Wastewater Precipitation Precipitation As_V->Precipitation Ca_OH2 Lime (Ca(OH)2) Addition High_pH High pH (>10) Ca_OH2->High_pH Creates High_pH->Precipitation Favors Ca_AsO4 This compound Precipitate (Solid) Precipitation->Ca_AsO4 Forms Treated_Water Treated Water (Low Arsenic) Precipitation->Treated_Water Results in CO2 Atmospheric CO2 Ca_AsO4->CO2 Reacts with CaCO3 Calcium Carbonate (Solid) CO2->CaCO3 Forms Released_As Released Arsenic (Aqueous) CO2->Released_As Releases

Caption: Chemical pathway of this compound precipitation and its instability.

Jar_Test_Workflow Start Start: Wastewater Sample Beakers 1. Prepare Beakers (1L Sample Each) Start->Beakers Initial_Analysis 2. Initial Analysis (pH, Turbidity, [As]) Beakers->Initial_Analysis Lime_Addition 3. Add Varying Lime Dosages Initial_Analysis->Lime_Addition Rapid_Mix 4. Rapid Mix (1-3 min) Lime_Addition->Rapid_Mix Slow_Mix 5. Slow Mix (15-30 min) Rapid_Mix->Slow_Mix Settle 6. Settle (30-60 min) Slow_Mix->Settle Final_Analysis 7. Final Analysis (pH, Turbidity, [As]) Settle->Final_Analysis Optimization 8. Determine Optimal pH and Dosage Final_Analysis->Optimization End End Optimization->End

Caption: Experimental workflow for optimizing pH and dosage via jar testing.

Troubleshooting_Tree Problem Problem: Incomplete Arsenic Removal Check_pH Is pH > 10? Problem->Check_pH Increase_pH Action: Increase Lime Dosage to Raise pH Check_pH->Increase_pH No Check_Carbonate High Carbonate in Wastewater? Check_pH->Check_Carbonate Yes Success Problem Resolved Increase_pH->Success Pretreat_Carbonate Action: Consider Pre-treatment to Remove Carbonate Check_Carbonate->Pretreat_Carbonate Yes Check_As_State Is Arsenic Present as As(III)? Check_Carbonate->Check_As_State No Pretreat_Carbonate->Success Pre_Oxidize Action: Implement Pre-oxidation Step to Convert As(III) to As(V) Check_As_State->Pre_Oxidize Yes Check_Time Sufficient Reaction Time? Check_As_State->Check_Time No Pre_Oxidize->Success Increase_Time Action: Increase Mixing and Reaction Time Check_Time->Increase_Time No Check_Time->Success Yes Increase_Time->Success

Caption: Troubleshooting decision tree for incomplete arsenic removal.

References

Technical Support Center: Calcium Arsenate Stabilization in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and environmental professionals with troubleshooting advice and frequently asked questions regarding the stability of calcium arsenate in soil. It addresses the common challenge of reverse dissolution, where previously immobilized arsenic is released back into the soil environment.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why is the arsenic concentration in my soil leachate increasing over time, despite initial stabilization with lime (calcium oxide)?

A1: This is a common issue that can be attributed to several factors that compromise the stability of this compound precipitates:

  • Decrease in Soil pH: Calcium arsenates are most stable at a high pH, typically above 10.[1] Natural soil processes, acid rain, or the use of certain fertilizers can lower the soil pH over time. As the pH decreases towards neutral or acidic conditions, the solubility of this compound increases, leading to the re-release of arsenic.[1][2]

  • Carbonation: this compound can react with atmospheric or soil-derived carbon dioxide (CO2). This reaction forms calcium carbonate, which is more stable, and releases water-soluble arsenic species back into the soil solution.[3][4][5]

  • Changing Redox Conditions: If the soil becomes waterlogged or anaerobic (reducing conditions), the chemical form of arsenic can change from the less mobile arsenate (As(V)) to the more mobile and toxic arsenite (As(III)).[6] Furthermore, iron (hydr)oxides, which are excellent scavengers of arsenic, can dissolve under reducing conditions, releasing any arsenic they have adsorbed.[2][7]

Q2: I applied a phosphate-based fertilizer to my remediated plot and subsequently detected a spike in soluble arsenic. What is the mechanism behind this?

A2: Arsenate (AsO₄³⁻) and phosphate (B84403) (PO₄³⁻) are chemical analogues, meaning they have similar chemical structures and charge.[6] Because of this similarity, they compete for the same adsorption sites on the surfaces of soil minerals like iron oxides and clays.[8][9] When you add a high concentration of phosphate fertilizer, the phosphate ions can outcompete and displace the previously adsorbed arsenate ions, pushing them back into the soil solution and increasing their mobility and bioavailability.[10][11]

Q3: Can organic amendments help improve the long-term stability of this compound?

A3: The effect of organic amendments is highly variable and depends on the type of material used.

  • Beneficial Amendments: Certain types of compost have been shown to decrease the bioavailability of arsenic.[12] They can enhance the activity of soil microorganisms that help immobilize arsenic and can also provide stable binding sites for the metalloid.

  • Detrimental Amendments: Conversely, some organic materials like poultry manure can significantly increase the concentration of dissolved arsenic in the soil.[13] This may be due to the introduction of soluble organic compounds that can chelate arsenic or alter the soil's pH and redox potential. Therefore, careful selection and testing of any organic amendment are critical.

Q4: My field site is subject to frequent flooding and drying cycles. How does this impact arsenic stability?

A4: These cycles create fluctuating redox conditions, which are highly detrimental to arsenic stability.

  • Flooding (Reducing Conditions): As the soil becomes saturated, oxygen is depleted, leading to anaerobic or reducing conditions. This promotes the conversion of As(V) to the more mobile As(III) and can cause the dissolution of iron minerals that bind arsenic, leading to a significant release of arsenic into the groundwater.[2][7]

  • Drying (Oxidizing Conditions): As the soil dries, it becomes aerobic (oxidizing). While this can help re-precipitate iron oxides and convert As(III) back to As(V), the repeated physical stress of dry-wet cycles can break down soil aggregates and mineral structures.[14] This increases the reactive surface area of the contaminants, potentially accelerating the dissolution of mineral phases like this compound during subsequent wetting events.[14]

Q5: What are the most effective strategies to prevent the reverse dissolution of this compound across a range of environmental conditions?

A5: Relying solely on high pH for stability can be risky. A multi-faceted approach is more robust:

  • Iron-Based Amendments: The addition of iron-rich materials, such as ferrihydrite, iron-manganese sludge, or red mud, is highly effective.[15][16] Arsenic forms very strong inner-sphere complexes on the surfaces of iron (hydr)oxides, which are stable over a much broader range of pH and redox conditions compared to this compound.[2][15]

  • Coating with Iron Arsenate: A novel technique involves coating the less stable this compound particles with a layer of iron arsenate (FeAsO₄).[4] Iron arsenate has a solubility that is about a million times lower than that of this compound, providing a durable protective barrier against dissolution.[4]

Data on Remediation Amendments

The following table summarizes the mechanisms and effectiveness of various soil amendments used to immobilize arsenic.

AmendmentMechanism of ActionEffective pH RangeKey Findings & EfficacyCitations
Lime (CaO) Raises pH, causing precipitation of low-solubility calcium arsenates.High (>10)Effective for initial immobilization. Stability decreases significantly at lower pH. Minimum arsenic concentrations are achieved at pH > 11.[1][17]
Iron-Manganese Sludge Strong adsorption of As(III) and As(V); oxidation of As(III) to less mobile As(V) by Mn(IV) oxides.Broad (4-10)A 40 g/kg dosage reduced leachable As to below 0.1 mg/L. Transforms arsenic into more stable forms.[15]
Iron (Hydr)oxides (e.g., Ferrihydrite) High surface area for strong adsorption and co-precipitation of arsenate. Forms stable inner-sphere surface complexes.BroadConsidered a highly promising amendment for both anaerobic and aerobic soils.[2][13][16]
FeAsO₄ Coating Creates a highly insoluble barrier of iron arsenate around this compound particles, preventing contact with soil water.BroadIron arsenate solubility (Ksp ≈ 10⁻²¹) is orders of magnitude lower than this compound (Ksp ≈ 10⁻¹⁸), significantly improving stability.[4]
Phosphate Competes with arsenate for binding sites on soil minerals.N/A (Competitor)Generally increases arsenic mobility and release into soil solution. High phosphate levels inhibit arsenate adsorption.[8][9][10][11]

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP)

The TCLP is a regulatory method used to determine if a waste is hazardous by simulating leaching through a landfill. It is an essential experiment to test the stability of arsenic-remediated soil.

Objective: To measure the leachability of arsenic from a stabilized soil sample under standardized acidic conditions, thereby assessing the long-term stability of the immobilization treatment.

Materials:

  • Stabilized soil sample

  • TCLP Extraction Fluid #1 (0.57% glacial acetic acid, pH 4.93 ± 0.05)

  • High-density polyethylene (B3416737) (HDPE) extraction vessels

  • Rotary agitation apparatus (must rotate at 30 ± 2 rpm)

  • Filtration apparatus (0.6 to 0.8 µm glass fiber filter)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic analysis

Methodology:

  • Sample Preparation:

    • The soil sample must pass through a 9.5 mm sieve. Do not grind the sample, as this can alter its leaching characteristics.

    • Determine the percent solids of a small subsample to calculate the amount of wet soil needed for the test.

  • Extraction Fluid Selection:

    • For most samples, TCLP Extraction Fluid #1 is used. This fluid is prepared by diluting 5.7 mL of glacial acetic acid with deionized water to a final volume of 1 liter and adjusting the pH to 4.93 ± 0.05 using 1N NaOH.

  • Extraction Procedure:

    • Weigh out a 100-gram equivalent (dry weight) of the stabilized soil sample and place it into an HDPE extraction vessel.

    • Add 2 liters of Extraction Fluid #1 to the vessel. This creates a liquid-to-solid ratio of 20:1.

    • Securely cap the vessel, ensuring minimal headspace.

    • Place the vessel in the rotary agitation apparatus.

  • Agitation:

    • Rotate the vessel end-over-end at 30 ± 2 rpm for 18 ± 2 hours at a controlled temperature of 23 ± 2 °C.

  • Filtration and Analysis:

    • After agitation, allow the slurry to settle.

    • Filter the mixture using a glass fiber filter to separate the liquid extract (leachate) from the solid soil.

    • Preserve the leachate by acidifying with nitric acid to a pH < 2.

    • Analyze the concentration of arsenic in the leachate using ICP-MS or AAS.

Data Interpretation: The resulting arsenic concentration in the leachate is compared against regulatory limits (e.g., the U.S. EPA limit is 5.0 mg/L) to determine the effectiveness and stability of the remediation. A low concentration indicates successful and stable immobilization.

Visualization of Stability Factors

The following diagram illustrates the key chemical and environmental factors that influence the stability of this compound in soil and the pathways that lead to its potential re-mobilization.

G cluster_main This compound (Ca-As) Stability in Soil CaAs Stable this compound (Immobilized Arsenic) LowpH Decreased pH (Acidity) LowpH->CaAs Increases Solubility Phosphate High Phosphate (Fertilizers) Phosphate->CaAs Competitive Displacement Reducing Reducing Conditions (Anaerobic/Flooding) Reducing->CaAs Reductive Dissolution & As(V) -> As(III) CO2 Carbonation (CO₂ Exposure) CO2->CaAs Forms CaCO₃ + Soluble As HighpH High pH (e.g., Liming) HighpH->CaAs Maintains Precipitation Iron Iron-Based Amendments Iron->CaAs Strong Adsorption & Co-precipitation Coating FeAsO₄ Coating Coating->CaAs Creates Insoluble Barrier Oxidizing Oxidizing Conditions (Aerobic) Oxidizing->CaAs Stabilizes Fe-Oxides & As(V) form

Caption: Factors promoting (green) and hindering (red) this compound stability in soil.

References

Technical Support Center: Synthesis of Phase-Pure Calcium Arsenate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phase-pure calcium arsenate hydrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound hydrate (B1144303) phases encountered during synthesis?

A1: Several this compound hydrate phases can be precipitated from aqueous solutions. The most commonly reported phases include:

  • Ca₃(AsO₄)₂·xH₂O: The exact number of water molecules (x) can vary. Different hydration states have been identified, such as Ca₃(AsO₄)₂·3H₂O and Ca₃(AsO₄)₂·2 1/4H₂O.[1]

  • Ca₄(OH)₂(AsO₄)₂·4H₂O [1]

  • Ca₅(AsO₄)₃(OH) (Johnbaumite): An arsenate analogue of hydroxyapatite.[1][2]

The formation of these phases is highly dependent on the experimental conditions, particularly the Ca/As molar ratio and the pH of the solution.[1]

Q2: Why is it challenging to synthesize phase-pure this compound hydrates?

A2: The synthesis of phase-pure this compound hydrates is challenging due to several factors:

  • Co-precipitation: Multiple this compound phases can precipitate simultaneously under similar conditions, leading to mixed-phase products.[1]

  • Sensitivity to pH and Ca/As Ratio: The type of this compound hydrate formed is highly sensitive to the pH of the reaction mixture and the molar ratio of calcium to arsenic.[1] Minor fluctuations in these parameters can lead to the formation of undesired phases.

  • Formation of Amorphous Phases: Initially, poorly crystalline or amorphous this compound precipitates can form, which may transform over time.[3]

  • Instability: Some this compound compounds are inherently unstable and can be affected by atmospheric carbon dioxide, leading to the formation of calcium carbonate and the release of arsenic.[4]

Q3: How does the Ca/As molar ratio influence the resulting product?

A3: The Ca/As molar ratio is a critical parameter in determining which this compound hydrate phase is formed. Different ratios favor the precipitation of specific phases. For instance, phase-pure Ca₄(OH)₂(AsO₄)₂·4H₂O has been observed to form at Ca/As ratios between 2.00 and 2.50.[3] At Ca/As ratios between 1.50 and 2.00, Ca₃(AsO₄)₂·4H₂O is more likely to form.[3] A Ca/As molar ratio of 1.67 is often used for the synthesis of Ca₅(AsO₄)₃(OH).[2]

Q4: What is the role of pH in controlling the synthesis of this compound hydrates?

A4: The pH of the solution plays a crucial role in determining the structure and composition of the precipitated this compound hydrate. For example, the synthesis of phase-pure Ca₃(AsO₄)₂·xH₂O can be achieved over a wide pH range, but the degree of hydration and crystal structure can vary depending on whether the pH is above or below 9.0.[3] The synthesis of Ca₅(AsO₄)₃(OH) is typically carried out at a pH between 10.0 and 11.5.[2]

Q5: Are there any safety precautions I should take when working with this compound hydrates?

A5: Yes, arsenic compounds are toxic and should be handled with extreme care. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all waste materials containing arsenic according to your institution's hazardous waste disposal procedures.

Troubleshooting Guides

Problem 1: My final product is a mixture of different this compound phases.

  • Possible Cause: Incorrect Ca/As molar ratio or pH, or fluctuations in these parameters during the synthesis.

  • Troubleshooting Steps:

    • Verify Ca/As Ratio: Carefully check the calculations and measurements of your starting materials (calcium and arsenic sources). Ensure the molar ratio is appropriate for the desired phase (see Table 1).

    • Control pH: Monitor and control the pH of the reaction mixture throughout the synthesis. Use a calibrated pH meter and add acid or base dropwise to maintain the desired pH.

    • Homogenization: Ensure the reaction mixture is well-stirred to maintain uniform concentrations and pH.

Problem 2: The XRD pattern of my product shows broad peaks, indicating low crystallinity or an amorphous phase.

  • Possible Cause: Insufficient reaction time or inappropriate reaction temperature.

  • Troubleshooting Steps:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to promote crystal growth. Aging the precipitate in the mother liquor can sometimes improve crystallinity.

    • Adjust Temperature: The reaction temperature can influence the crystallinity of the product. For some phases, such as Ca₅(AsO₄)₃(OH), a higher temperature (e.g., 65 °C) can lead to better crystallinity.[2] For other phases, the reaction is performed at room temperature or slightly elevated temperatures (e.g., 50 °C).[1]

Problem 3: I am observing the formation of calcium carbonate in my product.

  • Possible Cause: Exposure of the reaction mixture or the final product to atmospheric carbon dioxide. Calcium arsenates can be unstable in the presence of CO₂.[4]

  • Troubleshooting Steps:

    • Use CO₂-free Water: Prepare all solutions using deionized water that has been boiled and cooled to remove dissolved CO₂.

    • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.

    • Proper Storage: Store the final product in a desiccator or a sealed container to protect it from atmospheric CO₂.

Data Presentation

Table 1: Synthesis Parameters for Different this compound Hydrate Phases

This compound Hydrate PhaseRecommended Ca/As Molar RatioRecommended pHReference
Ca₃(AsO₄)₂·xH₂O1.50 - 2.007.00 - 12.00[3]
Ca₄(OH)₂(AsO₄)₂·4H₂O2.00 - 2.50> 9.0[3]
Ca₅(AsO₄)₃(OH)1.6710.0 - 11.5[2]

Experimental Protocols

Protocol 1: Synthesis of Ca₃(AsO₄)₂·xH₂O

This protocol is adapted from the general procedures described for the precipitation of this compound hydrates.[1]

  • Preparation of Solutions:

    • Prepare a 0.5 M solution of a soluble calcium salt (e.g., CaCl₂ or Ca(NO₃)₂).

    • Prepare a 0.5 M solution of a soluble arsenate salt (e.g., Na₂HAsO₄).

  • Precipitation:

    • In a reaction vessel, add the required volume of the calcium salt solution to achieve the desired Ca/As molar ratio (e.g., 1.5).

    • Slowly add the arsenate salt solution to the calcium salt solution while stirring vigorously.

    • Adjust the pH of the mixture to the desired value (e.g., between 7 and 12) by adding a suitable base (e.g., NaOH) or acid (e.g., HCl).

  • Reaction and Aging:

    • Continue stirring the mixture at a constant temperature (e.g., 50 °C) for a specified period (e.g., 24 hours) to allow for complete reaction and crystal growth.[1]

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Finally, wash the precipitate with ethanol.[1]

  • Drying:

    • Dry the washed precipitate in an oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.[1]

Protocol 2: Synthesis of Ca₅(AsO₄)₃(OH)

This protocol is based on the synthesis of johnbaumite.[2]

  • Preparation of Solutions:

    • Prepare aqueous solutions of Ca(NO₃)₂, and Na₂HAsO₄·7H₂O at the concentrations specified in the reference.

  • Precipitation:

    • Maintain the Ca/As molar ratio at 1.67.

    • The synthesis is performed at 65 °C.

    • Add the solutions dropwise at a rate of 2 mL/min.

    • Maintain the pH between 10.0 and 11.5 using a 23% solution of NH₄OH.

  • Reaction and Aging:

    • The elevated temperature is used to improve the crystallinity of the product.

  • Isolation, Washing, and Drying:

    • Follow the general procedure for isolation, washing, and drying as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing cluster_analysis 4. Characterization Ca_source Calcium Source (e.g., CaCl₂, Ca(NO₃)₂) Mixing Mixing & Precipitation Ca_source->Mixing As_source Arsenic Source (e.g., Na₂HAsO₄) As_source->Mixing pH_Control pH Adjustment (Acid/Base Addition) Mixing->pH_Control Temp_Control Temperature Control pH_Control->Temp_Control Aging Aging / Crystallization Temp_Control->Aging Filtration Filtration / Centrifugation Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying XRD XRD Drying->XRD SEM SEM Drying->SEM FTIR FTIR Drying->FTIR

Caption: Experimental workflow for the synthesis of this compound hydrates.

Logical_Relationships cluster_params Synthesis Parameters cluster_outcomes Product Characteristics Ca_As_Ratio Ca/As Molar Ratio Phase Phase Purity (e.g., Ca₃(AsO₄)₂, Ca₄(OH)₂(AsO₄)₂, Ca₅(AsO₄)₃OH) Ca_As_Ratio->Phase determines pH pH pH->Phase influences Morphology Morphology pH->Morphology can influence Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity affects Time Reaction Time Time->Crystallinity affects

Caption: Logical relationships between synthesis parameters and product characteristics.

References

Effect of carbonate ions on the stability of calcium arsenate precipitates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium arsenate precipitation, particularly concerning the influence of carbonate ions on precipitate stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of carbonate ions on the stability of this compound precipitates?

Carbonate ions in solution introduce a competing reaction for calcium ions, leading to the precipitation of calcium carbonate.[1] This competition can hinder the formation of this compound, resulting in higher concentrations of arsenic remaining in the solution.[1] The presence of carbon dioxide from the atmosphere can also promote the breakdown of this compound precipitates, converting them to calcium carbonate and releasing arsenic.[2]

Q2: How does pH influence the competition between carbonate and arsenate for calcium?

The stability of both this compound and calcium carbonate precipitates is pH-dependent. Calcium arsenates that exhibit the lowest equilibrium concentrations of arsenate ions are generally stable at high pH.[3] However, the speciation of both carbonate and arsenate is also pH-dependent, which affects their reactivity with calcium. At pH levels between 7 and 12, the formation of various types of crystalline calcium carbonates and/or calcium arsenates can control the behavior of arsenic.[4]

Q3: Can the presence of other ions affect the stability of this compound in the presence of carbonate?

Yes. For instance, the presence of zinc (Zn) can influence the polymorph of calcium carbonate that forms. When zinc is added, calcite, a more stable form of calcium carbonate, is the dominant polymorph, and arsenic uptake in the carbonate phase is reduced. In some cases, the addition of zinc can lead to the precipitation of a stable zinc arsenate mineral, which can permanently sequester arsenic.

Q4: Are this compound precipitates considered a long-term stable solution for arsenic immobilization?

This compound compounds are generally considered inherently unstable in the environment.[2] They have high solubilities and are not expected to be stable with prolonged exposure to moisture.[2] The presence of carbon dioxide further promotes their breakdown.[2] However, in the absence of moisture and in the presence of excess lime, they may exhibit some degree of long-term stability.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield of this compound precipitate and high residual arsenic in solution. Competition from carbonate ions: Carbonate in the reaction mixture is precipitating as calcium carbonate, reducing the availability of calcium for arsenate precipitation.[1]1. Minimize Carbonate Contamination: Use CO2-free reagents and deionized water. Consider performing the precipitation under an inert atmosphere (e.g., nitrogen) to prevent the introduction of atmospheric CO2. 2. pH Adjustment: Optimize the pH of the solution. Calcium arsenates are generally more stable at higher pH values.[3] 3. Increase Calcium Concentration: A higher initial calcium to arsenate (Ca/As) molar ratio may favor the precipitation of this compound over calcium carbonate.[5]
Precipitate redissolves or releases arsenic over time. Instability of the this compound phase: The formed this compound precipitate is inherently unstable and is converting to more stable phases like calcium carbonate upon exposure to atmospheric CO2 and moisture.[2]1. Control Storage Conditions: Store the precipitate in a desiccated, CO2-free environment to minimize decomposition. 2. Consider Co-precipitation with Stabilizing Agents: Investigate the addition of ions like zinc, which can form more stable arsenate compounds or influence the formation of more stable calcium carbonate polymorphs that are less prone to releasing arsenic.
Inconsistent results between experimental batches. Variable carbonate concentration: The amount of carbonate ions in the reaction system is not being controlled, leading to varying degrees of competition with arsenate.1. Standardize Reagents: Ensure all reagents are from the same batch and are stored properly to prevent CO2 absorption. 2. Monitor Carbonate Levels: If possible, quantify the carbonate concentration in your starting solutions.

Quantitative Data Summary

Table 1: Effect of Carbonate Concentration on Calcium-Arsenic Compound Precipitation

Carbonate Concentration (mol/L)Precipitated CompoundsEffect on Arsenic ImmobilizationReference
< 0.5Ca4(OH)2(AsO4)2·4H2OBeneficial for formation and growth of this compound crystals.[6]
> 0.5CaCO3 and Na3Ca(CO3)2·5H2OInhibits calcium-arsenate crystallization, leading to increased arsenic release.[6]

Table 2: Solubility of this compound Compounds

This compound CompoundSolubility Product (Ksp) at 25°CReference
Ca3(AsO4)2·3H2O(c)10⁻²¹.¹⁴[7]
Ca3(AsO4)2·2.25H2O(c)10⁻²¹·⁴⁰[7]
Ca5(AsO4)3(OH)(c)10⁻⁴⁰.¹²[7]
Ca4(OH)2(AsO4)2·4H2O(c)10⁻²⁷·⁴⁹[7]

Experimental Protocols

Protocol 1: Co-precipitation of Arsenate with Calcium Carbonate

This protocol is based on the methodology for studying the co-precipitation of arsenite and arsenate with calcite.[8]

  • Preparation of Solutions:

    • Prepare a 0.5 M CaCl2 solution.

    • Prepare a 0.5 M Na2CO3 solution.

    • Prepare stock solutions of As(III) and/or As(V) at desired concentrations.

  • Precipitation:

    • In a reaction vessel, add the desired volume of the arsenic stock solution to deionized water.

    • Adjust the pH to 7.5 by adding either dilute HNO3 or NaOH.

    • Simultaneously add the CaCl2 and Na2CO3 solutions to the reaction vessel while stirring vigorously to induce the precipitation of calcite.

    • Maintain the temperature at 20°C.

  • Aging and Sample Collection:

    • Allow the precipitate to age for 2 hours.

    • Collect the solid precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the collected precipitate three times with deionized water to remove soluble salts like NaCl.

    • Dry the solid sample for further analysis.

  • Analysis:

    • Analyze the arsenic concentration in the supernatant using Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[8]

    • Characterize the solid phase using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to identify the crystalline phases and morphology of the precipitates.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Precipitation Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_ca 0.5 M CaCl2 mix Mix Reagents & Adjust pH to 7.5 prep_ca->mix prep_co3 0.5 M Na2CO3 prep_co3->mix prep_as Arsenic Stock Solution prep_as->mix precipitate Induce Precipitation (20°C) mix->precipitate age Age Precipitate (2h) precipitate->age separate Separate Solid/Liquid age->separate wash Wash Solid (3x) separate->wash Solid liquid_analysis Analyze Supernatant (ICP-OES) separate->liquid_analysis Liquid dry Dry Solid wash->dry solid_analysis Analyze Solid (XRD, SEM) dry->solid_analysis

Caption: Experimental workflow for co-precipitation of arsenate with calcium carbonate.

logical_relationship cluster_reactants Reactants in Solution cluster_products Precipitation Products cluster_outcome Outcome Ca Ca²⁺ CaAsO4 This compound (Ca₃(AsO₄)₂) Ca->CaAsO4 CaCO3 Calcium Carbonate (CaCO₃) Ca->CaCO3 AsO4 AsO₄³⁻ AsO4->CaAsO4 CO3 CO₃²⁻ CO3->CaAsO4 Inhibits Formation CO3->CaCO3 As_solution Arsenic in Solution CaAsO4->As_solution Stability Dependent on [CO₃²⁻] CaCO3->As_solution Increased Precipitation Leads to Higher [As]

Caption: Logical relationship of carbonate competition in this compound precipitation.

References

Troubleshooting low yield in laboratory synthesis of calcium arsenate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the laboratory synthesis of calcium arsenate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is significantly lower than expected. What are the common causes?

A1: Low yields in this compound synthesis can stem from several factors. The most common issues are related to reaction conditions and reactant quality. Key areas to investigate include:

  • Incorrect pH: The pH of the reaction mixture is critical in determining the specific this compound species that precipitates. Different species have varying solubilities, directly impacting the isolated yield. For instance, the formation of more soluble species like dithis compound can lead to lower yields of the desired trithis compound.[1]

  • Suboptimal Temperature: Reaction temperature influences the rate of precipitation and the crystalline structure of the product.[2][3] Deviation from the optimal temperature can lead to incomplete precipitation or the formation of unstable intermediates.

  • Improper Stoichiometry (Ca/As ratio): The molar ratio of calcium to arsenic is crucial. An incorrect ratio can lead to the formation of different this compound compounds, some of which may be more soluble, thus reducing the final yield.[4]

  • Inadequate Reaction Time: Precipitation of this compound may not be instantaneous. Insufficient reaction time can result in incomplete formation of the product, leaving a significant amount of ions in the solution.[2][5]

  • Poor Quality of Reagents: The purity of starting materials like calcium hydroxide (B78521) or arsenic acid is important. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.

  • Presence of Interfering Ions: The presence of other anions such as sulfates and carbonates in the reaction mixture can affect the crystalline structure and stability of the this compound, potentially leading to lower yields.[6]

  • Formation of Metastable Phases: Under certain conditions, a more soluble, metastable form of this compound may precipitate initially and then slowly convert to the more stable, less soluble form. If the product is isolated too early, the yield will be low.[1]

  • Reaction with Atmospheric CO2: Calcium hydroxide solutions can react with carbon dioxide from the air to form calcium carbonate. This side reaction consumes the calcium reagent, making it unavailable for the desired reaction with arsenate, thereby reducing the yield of this compound.[5][7]

Q2: How do I optimize the pH of my reaction to improve yield?

A2: The optimal pH for this compound precipitation depends on the desired product. Generally, alkaline conditions favor the formation of less soluble calcium arsenates. For the synthesis of Ca3(AsO4)2, a pH in the range of 10-12 is often employed. It is recommended to monitor the pH throughout the reaction and adjust as necessary using a suitable base, such as sodium hydroxide or calcium hydroxide itself. One study maintained a pH of 5 for the synthesis of one sample and a pH of 10 for another.[5] Another study suggests that calcium arsenates exhibiting the lowest equilibrium concentrations of arsenate ions are stable at high pH.[4]

Q3: What is the recommended procedure for adding reagents?

A3: To avoid localized concentration gradients that can lead to the formation of undesired, more soluble byproducts like dithis compound, it is advisable to add the arsenate-containing solution to the calcium-containing solution (or vice-versa) slowly and with vigorous stirring.[1] This ensures a homogeneous reaction mixture and promotes the formation of the desired, less soluble this compound species.

Q4: I observe a gelatinous precipitate instead of a crystalline solid. How does this affect my yield and what can I do?

A4: The formation of a gelatinous precipitate often indicates an amorphous solid with poor crystallinity. This can be caused by rapid precipitation, incorrect pH, or the presence of impurities. Amorphous products can be more difficult to filter and wash, leading to product loss during workup and consequently, a lower yield. To obtain a more crystalline product, consider the following:

  • Slower addition of reagents: This can promote the growth of larger crystals.

  • Aging the precipitate: Allowing the precipitate to remain in the mother liquor for an extended period (aging) at a controlled temperature can facilitate the transformation of amorphous material into a more crystalline form.

  • Adjusting the pH: Ensure the pH is within the optimal range for the desired crystalline phase.

Experimental Protocols

General Synthesis of this compound (Ca3(AsO4)2)

This protocol is a generalized procedure based on common laboratory methods.[8][9]

Materials:

  • Disodium (B8443419) hydrogen arsenate (Na2HAsO4)

  • Calcium chloride (CaCl2)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare a solution of disodium hydrogen arsenate in deionized water.

  • Prepare a separate solution of calcium chloride in deionized water.

  • Slowly add the calcium chloride solution to the disodium hydrogen arsenate solution with constant, vigorous stirring. A white precipitate of this compound will form. The reaction is: 2 Na2H[AsO4] + 3 CaCl2 → Ca3[AsO4]2 + 4 NaCl + 2 HCl[8]

  • Monitor the pH of the reaction mixture. Adjust the pH to the desired alkaline range (e.g., 10-12) by adding a dilute solution of NaOH. This helps to ensure the precipitation of the less soluble trithis compound.

  • Continue stirring the mixture at a controlled temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to allow for complete precipitation and crystal growth.[2][5]

  • After the reaction is complete, allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.

  • Dry the collected this compound product in an oven at an appropriate temperature (e.g., 60°C) until a constant weight is achieved.[2][5]

Data Presentation

Table 1: Factors Influencing this compound Synthesis and their Impact on Yield

ParameterConditionPotential Impact on YieldReference
pH Acidic (e.g., < 7)Formation of more soluble species like CaHAsO4, leading to lower yield of Ca3(AsO4)2.[1]
Alkaline (e.g., > 10)Promotes formation of less soluble Ca3(AsO4)2, potentially increasing yield.[4]
Temperature LowSlower reaction rate, may require longer reaction times for complete precipitation.[2]
High (e.g., 50°C)Can increase reaction rate and influence crystal structure.[2][3]
Ca/As Molar Ratio Low (< 1.5)Incomplete precipitation of arsenate, leading to lower yield.[4]
High (> 1.5)Can favor the formation of different this compound hydrates.[4]
Reaction Time ShortIncomplete precipitation, resulting in lower yield.[2][5]
Long (e.g., 24h)Allows for more complete reaction and potential aging of the precipitate.[2][5]
Atmospheric CO2 PresentReacts with Ca(OH)2, reducing its availability and lowering the yield of this compound.[5][7]

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_pH Verify Reaction pH start->check_pH check_stoichiometry Check Reactant Stoichiometry (Ca/As Ratio) start->check_stoichiometry check_time_temp Review Reaction Time and Temperature start->check_time_temp check_reagents Assess Reagent Purity and Handling start->check_reagents check_atmosphere Consider Reaction Atmosphere (CO2 exclusion) start->check_atmosphere check_product_form Analyze Product (Crystallinity/Phase) start->check_product_form solution_pH Adjust pH to Optimal Range (e.g., 10-12) check_pH->solution_pH Incorrect solution_stoichiometry Recalculate and Use Correct Molar Ratios check_stoichiometry->solution_stoichiometry Incorrect solution_time_temp Increase Reaction Time or Optimize Temperature check_time_temp->solution_time_temp Suboptimal solution_reagents Use High-Purity Reagents; Handle Ca(OH)2 appropriately check_reagents->solution_reagents Impure/ Improperly Handled solution_atmosphere Conduct Reaction Under Inert Atmosphere (e.g., N2) check_atmosphere->solution_atmosphere CO2 Contamination Suspected solution_product_form Implement Aging Step; Optimize Precipitation Rate check_product_form->solution_product_form Amorphous/ Mixed Phases

Caption: Troubleshooting workflow for low this compound yield.

Calcium_Arsenate_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ca_source Calcium Source (e.g., Ca(OH)2, CaCl2) Ca_Arsenate This compound Precipitate (e.g., Ca3(AsO4)2) Ca_source->Ca_Arsenate As_source Arsenate Source (e.g., H3AsO4, Na2HAsO4) As_source->Ca_Arsenate pH Controlled pH pH->Ca_Arsenate Temp Controlled Temperature Temp->Ca_Arsenate Stirring Vigorous Stirring Stirring->Ca_Arsenate Byproducts Soluble Byproducts (e.g., NaCl, H2O)

Caption: General reaction pathway for this compound synthesis.

References

How magnesium impurities inhibit the formation of arsenate apatite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of arsenate apatite, particularly concerning the challenges posed by magnesium impurities.

Frequently Asked Questions (FAQs)

Q1: My arsenate apatite synthesis resulted in a poorly crystalline or amorphous product. What could be the cause?

A1: The presence of magnesium ions (Mg²⁺) is a known inhibitor of apatite crystallization.[1][2] Even at low concentrations, magnesium can interfere with the formation of a well-ordered crystal lattice. Mg²⁺ can stabilize amorphous calcium phosphate (B84403) (ACP), a precursor to crystalline apatite, and retard its transformation into the crystalline phase.[1] This results in a product with low crystallinity or in an entirely amorphous state. It is crucial to use reagents with minimal magnesium contamination and to ensure that the reaction vessel is thoroughly cleaned to avoid introducing such impurities.

Q2: I observe a significant reduction in the crystal size of my arsenate apatite product. Could magnesium be the culprit?

A2: Yes, magnesium impurities are strongly correlated with a reduction in the crystal size of apatite.[2][3] Magnesium is believed to adsorb onto the surface of nascent apatite crystals, which inhibits their growth.[4] This effect is concentration-dependent, with higher magnesium concentrations leading to smaller crystal sizes.[5] If you are aiming for larger crystals, it is imperative to control the magnesium concentration in your reaction solution.

Q3: How does the presence of magnesium affect the morphology of arsenate apatite crystals?

A3: Magnesium ions can influence the morphology of apatite crystals. Studies on hydroxyapatite (B223615), a close structural analog, have shown that the presence of magnesium can lead to a change from needle-like or rod-shaped crystals to more agglomerated, less defined morphologies.[5] This is a direct consequence of the inhibition of crystal growth on specific crystallographic faces.

Q4: Can magnesium be incorporated into the arsenate apatite crystal structure?

A4: Yes, magnesium can substitute for calcium (Ca²⁺) in the apatite lattice to a certain extent due to its similar charge and relatively small ionic radius.[3][6] However, the substitution is often limited. The incorporation of magnesium into the crystal lattice leads to a decrease in the unit cell parameters, which can be observed through X-ray diffraction (XRD) analysis.[3] It's important to note that a significant portion of magnesium may also be adsorbed on the crystal surface rather than being incorporated into the lattice.[2][7]

Q5: My XRD pattern shows peak broadening and a shift in peak positions. What does this indicate?

A5: Peak broadening in an XRD pattern is typically indicative of smaller crystallite size and/or increased lattice strain, both of which can be caused by the presence of magnesium.[3][8] A shift in peak positions, specifically a shift to higher 2θ angles, suggests a decrease in the lattice parameters, which is consistent with the substitution of the larger Ca²⁺ ions by the smaller Mg²⁺ ions in the apatite structure.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No precipitate or very slow precipitation High concentration of magnesium impurities1. Analyze starting materials (calcium and arsenate sources) for magnesium content using techniques like ICP-AES or AAS. 2. Use high-purity reagents with certified low magnesium levels. 3. Consider using a purification step for your reagents if contamination is suspected.
Formation of an amorphous phase instead of crystalline arsenate apatite Magnesium stabilization of the amorphous precursor1. Decrease the concentration of magnesium in the reaction. 2. Increase the reaction temperature or aging time to promote the transformation from the amorphous to the crystalline phase. However, be aware that high temperatures might lead to the formation of other phases. 3. Use a seeding technique with pre-synthesized arsenate apatite crystals to encourage crystalline growth.
Reduced yield of crystalline product Inhibition of nucleation and growth by magnesium1. Carefully control the pH and supersaturation of the reaction solution, as these factors can influence the inhibitory effect of magnesium.[9] 2. Optimize the addition rate of reagents to maintain a steady and controlled supersaturation level.
Changes in crystal morphology (e.g., from needles to spheres) Magnesium interference with crystal growth on specific faces1. Monitor the morphology of your product at different magnesium concentrations using SEM or TEM to establish a correlation. 2. If a specific morphology is desired, stringent control of magnesium levels is necessary.
Inconsistent batch-to-batch results Variable magnesium contamination1. Implement a strict quality control protocol for all reagents and deionized water. 2. Ensure consistent cleaning procedures for all glassware and reaction vessels to avoid cross-contamination.

Quantitative Data Summary

The following tables summarize the quantitative effects of magnesium on the properties of apatite, primarily based on studies of hydroxyapatite, which is isostructural with arsenate apatite. This data can be used as a reference to anticipate the impact of magnesium impurities in arsenate apatite synthesis.

Table 1: Effect of Magnesium Substitution on Hydroxyapatite Lattice Parameters

Mg/(Ca+Mg) Molar Ratio in SynthesisLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Unit Cell Volume (ų)Reference
09.4216.881528.8[3]
0.19.4156.878527.8[3]
0.29.4096.875526.8[3]

Data is for non-heat-treated samples synthesized via a mechanochemical method.

Table 2: Effect of Magnesium on Hydroxyapatite Crystallinity and Crystal Size

Mg Content (mol%)Crystallinity (%)Crystal Size (nm)Reference
06545[8]
55535[8]
104828[8]

Crystallinity and crystal size were determined from XRD data.

Experimental Protocols

Protocol 1: Synthesis of Arsenate Apatite (Johnbaumite) via Aqueous Precipitation

This protocol is adapted from a method for synthesizing arsenate/phosphate hydroxyapatite solid solutions and can be modified for pure arsenate apatite.

Materials:

  • Calcium hydroxide (B78521) (Ca(OH)₂)

  • Arsenic acid (H₃AsO₄)

  • Deionized water

  • Magnetic stirrer and hotplate

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a 0.5 M slurry of Ca(OH)₂ in deionized water.

  • Prepare a 0.5 M solution of H₃AsO₄ in deionized water.

  • Slowly add the H₃AsO₄ solution to the Ca(OH)₂ slurry while stirring continuously. Maintain a Ca/As molar ratio of 1.67.

  • Monitor and adjust the pH of the solution to a desired value (e.g., pH 9-11) using a suitable base (e.g., NH₄OH or NaOH) that does not introduce interfering ions.

  • Age the resulting precipitate at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours) with continuous stirring.

  • After aging, allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted ions.

  • Dry the final product in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Characterization of Arsenate Apatite

1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phase, determine lattice parameters, and estimate crystallite size and crystallinity.

  • Procedure:

    • Grind a small amount of the dried sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable scan speed.

    • Analyze the resulting diffractogram to identify the characteristic peaks of arsenate apatite (johnbaumite, PDF# 00-033-0265).

    • Perform Rietveld refinement of the XRD data to calculate the lattice parameters.

    • Use the Scherrer equation to estimate the crystallite size from the broadening of the diffraction peaks.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present in the sample and confirm the incorporation of arsenate into the apatite structure.

  • Procedure:

    • Mix a small amount of the sample with KBr powder and press into a pellet.

    • Alternatively, use an attenuated total reflectance (ATR) accessory.

    • Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic vibrational modes of the AsO₄³⁻ group (around 800-900 cm⁻¹) and the OH⁻ group (around 3570 and 630 cm⁻¹).

3. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

  • Purpose: To observe the morphology, size, and agglomeration state of the synthesized crystals.

  • Procedure:

    • For SEM, mount a small amount of the powder on a stub using conductive tape and coat with a thin layer of a conductive material (e.g., gold or carbon).

    • For TEM, disperse the powder in a suitable solvent (e.g., ethanol) and drop a small amount onto a TEM grid.

    • Image the samples at various magnifications to observe the crystal morphology and size distribution.

Visualizations

Inhibition_Mechanism cluster_inhibition Inhibitory Effects of Magnesium Reagents Ca²⁺, AsO₄³⁻, OH⁻ (in solution) ACP_Formation Amorphous Calcium Arsenate Precursor (ACP) Reagents->ACP_Formation Precipitation Mg_Impurity Mg²⁺ Impurity Mg_Impurity->ACP_Formation Stabilizes Nucleation Nucleation Mg_Impurity->Nucleation Inhibits Crystal_Growth Crystal Growth Mg_Impurity->Crystal_Growth Inhibits ACP_Formation->Nucleation Transformation Inhibited_Product Poorly Crystalline/ Amorphous Product (Small Crystals) Nucleation->Crystal_Growth Arsenate_Apatite Crystalline Arsenate Apatite Crystal_Growth->Arsenate_Apatite

Caption: Inhibitory mechanism of magnesium on arsenate apatite formation.

Experimental_Workflow Synthesis 1. Synthesis (Aqueous Precipitation) Washing_Drying 2. Washing & Drying Synthesis->Washing_Drying Characterization 3. Characterization Washing_Drying->Characterization XRD XRD (Phase ID, Lattice Parameters, Crystallinity, Crystal Size) Characterization->XRD FTIR FTIR (Functional Groups) Characterization->FTIR SEM_TEM SEM/TEM (Morphology, Size) Characterization->SEM_TEM Analysis 4. Data Analysis & Troubleshooting XRD->Analysis FTIR->Analysis SEM_TEM->Analysis

Caption: Experimental workflow for arsenate apatite synthesis and characterization.

References

Technical Support Center: Optimizing Iron Arsenate Coating on Calcium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of iron arsenate coatings on calcium arsenate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of coating this compound with iron arsenate?

A1: this compound is often used to precipitate arsenic from wastewater. However, it is not highly stable and can react with carbon dioxide in the air, leading to the re-dissolution of arsenic.[1][2][3] Coating this compound with a layer of iron arsenate significantly improves its stability.[1][2][3] The iron arsenate shell is much less soluble and more resistant to acidic conditions, effectively immobilizing the arsenic.[1][2][3]

Q2: What are the optimal reaction conditions for achieving a stable iron arsenate coating?

A2: The optimal conditions for forming a stable iron arsenate coating on this compound have been identified as a Ferric Iron to Arsenic (Fe/As) molar ratio of 4:1, a reaction pH of 4, and a temperature of 50°C.[1][2][3] Under these conditions, arsenic was not detected in the leachate during Toxicity Characteristic Leaching Procedure (TCLP) tests, indicating a highly stable coating.[1][2][3]

Q3: What materials are required for the iron arsenate coating process?

A3: The primary reagents are a source of this compound (e.g., CaHAsO₄ or Ca₃(AsO₄)₂), a ferric salt such as ferric chloride (FeCl₃) to provide the iron, and solutions for pH adjustment (e.g., NaOH or HCl).[1][4]

Q4: How is the stability of the iron arsenate coating evaluated?

A4: The stability of the coating is typically assessed using the Toxicity Characteristic Leaching Procedure (TCLP).[1][2][3] This test measures the concentration of arsenic that leaches from the coated material under specific conditions, simulating its potential to release arsenic into the environment. Lower arsenic concentrations in the leachate indicate a more stable coating.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High concentration of arsenic detected in TCLP test after coating. Suboptimal Fe/As Molar Ratio: An insufficient amount of ferric iron will result in an incomplete coating.Increase the molar ratio of Fe/As to the optimal 4:1. At lower ratios, the this compound may not be fully coated, leading to arsenic leaching.[3]
Incorrect pH: The reaction is highly pH-dependent. At a pH of 2, no precipitation occurs. As the pH increases from 4 to 8, arsenic leaching can increase before decreasing again at higher pH values.[1][3]Adjust the reaction pH to the optimal value of 4. This ensures the formation of a stable FeAsO₄ shell.[1][3]
Low Reaction Temperature: The reaction rate is temperature-dependent. Lower temperatures can lead to incomplete coating formation.Increase the reaction temperature to 50°C to ensure a complete and perfect coating of iron arsenate.[1][3]
No precipitate forms during the reaction. pH is too acidic: At a pH of 2, both this compound and ferric chloride may remain completely dissolved, preventing the formation of the iron arsenate coating.[1][3]Increase the pH to the recommended value of 4 to initiate the precipitation of iron arsenate onto the this compound particles.
Inconsistent coating results. Inadequate mixing: Poor mixing can lead to localized variations in pH and reactant concentrations, resulting in a non-uniform coating.Ensure continuous and vigorous stirring throughout the reaction to maintain homogeneity.
Impure reagents: The presence of other ions, such as sulfates, can adversely affect the coating process.[5]Use reagents of appropriate purity and consider the composition of your starting materials.

Experimental Protocols & Data

Experimental Protocol: Iron Arsenate Coating of this compound

This protocol is based on the methodology described by Wang et al. (2020).[1][2][3]

  • Preparation of this compound: Synthesize this compound (e.g., CaHAsO₄ or Ca₃(AsO₄)₂) through a precipitation reaction.

  • Slurry Formation: Create an aqueous slurry of the synthesized this compound.

  • Reaction Setup: Place the slurry in a reaction vessel with continuous stirring and temperature control.

  • Addition of Ferric Chloride: Add a solution of ferric chloride (FeCl₃) to the this compound slurry to achieve the desired Fe/As molar ratio (optimally 4:1).

  • pH Adjustment: Adjust the pH of the mixture to the target value (optimally 4) using NaOH or HCl.

  • Temperature Control: Heat the reaction mixture to the desired temperature (optimally 50°C).

  • Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete coating. While the specific reaction time for optimal results is not detailed in the provided search results, it is a critical parameter to optimize for complete coating.

  • Separation and Drying: After the reaction, separate the coated particles from the solution by filtration, wash them with deionized water, and dry them.

Quantitative Data: Effect of Reaction Parameters on Coating Stability

The stability of the iron arsenate coating was evaluated by measuring the arsenic concentration in the leachate after a TCLP test. Lower concentrations indicate a more stable coating.

Table 1: Effect of Fe/As Molar Ratio on Arsenic Concentration in TCLP Test

Fe/As Molar RatioArsenic Concentration (mg L⁻¹)
0:1 (uncoated)744
1:1Not specified
2:1Not specified
3:1Not specified
4:11.075
5:10.982
Data from Wang et al. (2020) for CaHAsO₄ at 25°C and pH 4.[3]

Table 2: Effect of Reaction pH on Arsenic Concentration in TCLP Test

Reaction pHArsenic Concentration (mg L⁻¹)
2No precipitation
40.379
6Increased from pH 4
8Increased from pH 6
10Decreased from pH 8
12Decreased from pH 10
Data from Wang et al. (2020) for CaHAsO₄ with an Fe/As ratio of 4:1 at 25°C.[1]

Table 3: Effect of Reaction Temperature on Arsenic Concentration in TCLP Test

Reaction Temperature (°C)Arsenic Concentration (mg L⁻¹)
25> 0
30Not specified
40Not specified
50Not detected
60Not detected
Data from Wang et al. (2020) for CaHAsO₄ with an Fe/As ratio of 4:1 at pH 4.[1][3]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Coating Reaction cluster_processing Post-Processing Ca_AsO4 This compound (CaHAsO₄ or Ca₃(AsO₄)₂) Slurry Aqueous Slurry Ca_AsO4->Slurry Reaction_Vessel Reaction Vessel (Continuous Stirring) Slurry->Reaction_Vessel FeCl3 Add FeCl₃ (Fe/As = 4:1) pH_Adjust Adjust pH to 4 FeCl3->pH_Adjust Temp_Control Heat to 50°C pH_Adjust->Temp_Control Filtration Filtration Temp_Control->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product FeAsO₄ Coated This compound Drying->Final_Product

Caption: Experimental workflow for iron arsenate coating on this compound.

logical_relationship cluster_inputs Input Reactants cluster_process Coating Process cluster_output Final Product Ca_AsO4 This compound (CaHAsO₄ / Ca₃(AsO₄)₂) Dissolution Ca-AsO₄ dissolves, releasing Ca²⁺ and AsO₄³⁻ Ca_AsO4->Dissolution FeCl3 Ferric Chloride (FeCl₃) Reaction Fe³⁺ reacts with AsO₄³⁻ to form FeAsO₄ FeCl3->Reaction Dissolution->Reaction Deposition FeAsO₄ particles deposit on Ca-AsO₄ surface Reaction->Deposition Coated_Product Stable FeAsO₄ Coated This compound Deposition->Coated_Product

Caption: Chemical pathway for the formation of the iron arsenate coating.

References

Technical Support Center: Minimizing Arsenic Leaching from Stabilized Calcium Arsenate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at minimizing arsenic leaching from stabilized calcium arsenate waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for stabilizing this compound waste to minimize arsenic leaching?

A1: The most common and effective method for stabilizing this compound waste is solidification/stabilization (S/S). This process involves mixing the arsenic-containing waste with binders to create a solid, monolithic form that physically encapsulates and chemically immobilizes the arsenic. Commonly used binders include:

  • Portland Cement: A widely used binder that forms a dense matrix, physically trapping arsenic. The high pH of the cementitious environment also promotes the formation of less soluble this compound compounds.

  • Lime (Calcium Hydroxide): Often used in conjunction with other binders, lime helps to maintain a high pH, which is crucial for the stability of many this compound compounds.[1][2] The addition of lime can significantly reduce the concentration of arsenic in the leachate by promoting the formation of slightly soluble calcium-arsenic compounds.[3]

  • Fly Ash: A pozzolanic material that reacts with calcium hydroxide (B78521) to form additional cementitious compounds, enhancing the strength and reducing the permeability of the stabilized matrix.

  • Geopolymers: These are alkali-activated aluminosilicate (B74896) binders that can offer superior mechanical strength and chemical resistance compared to traditional cement-based systems.[4][5]

  • Iron-based Binders: Coating this compound with iron arsenate has been shown to significantly improve stability, as iron arsenate is more resistant to acidic conditions.[6]

Q2: Which leaching test is standard for evaluating the effectiveness of arsenic stabilization?

A2: The U.S. Environmental Protection Agency's (EPA) Toxicity Characteristic Leaching Procedure (TCLP), Method 1311, is the standard test to determine if a waste is hazardous due to the leachability of contaminants.[7][8] This test simulates the leaching that a waste might undergo if disposed of in a municipal solid waste landfill.[1][9] However, it's important to note that the TCLP has limitations and may not always accurately represent the conditions in all landfill environments.[10][11] Therefore, other tests, such as the semi-dynamic leach test (ANSI/ANS-16.1), are also used to assess long-term leaching behavior.[12]

Q3: What are the key factors that influence the leaching of arsenic from stabilized this compound waste?

A3: Several factors can significantly impact the amount of arsenic that leaches from a stabilized waste form:

  • pH: The pH of the leachate is a critical factor. Generally, calcium arsenates are most stable at a high pH (alkaline conditions).[13] Acidic conditions, such as those that might be found in some landfills, can increase the solubility of this compound compounds and lead to higher arsenic leaching.[6]

  • Redox Potential (Eh): The redox potential of the environment influences the speciation of arsenic. Under oxidizing conditions, arsenic is typically present as arsenate (As(V)), which is generally less mobile than its reduced form, arsenite (As(III)).[14][15] Reducing conditions can promote the conversion of arsenate to the more mobile arsenite, thereby increasing leaching.

  • Binder Composition and Mix Design: The choice of binder and the proportions of the mix (e.g., water-to-cement ratio, percentage of additives) will determine the physical and chemical properties of the final stabilized waste form, including its permeability and the chemical environment within the matrix.

  • Curing Time: Adequate curing time is essential for the hydration and hardening of the binder, leading to the development of a stronger and less permeable matrix.[1] Insufficient curing can result in higher leaching.

  • Presence of Other Ions: The presence of other ions in the leachate, such as phosphates and carbonates, can compete with arsenate for binding sites or form less stable compounds, potentially increasing arsenic mobility.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to minimize arsenic leaching from stabilized this compound waste.

Problem 1: High arsenic concentrations in TCLP leachate despite using a cement-based binder.

Possible Cause Troubleshooting Step
Insufficiently High pH: The pH of the leachate may not be in the optimal range for this compound stability (typically pH > 10).1. Increase Lime Content: Add a higher proportion of lime (calcium hydroxide) to your binder mix to raise the pH of the stabilized matrix. 2. Verify Leachate pH: Measure the final pH of the TCLP extract to confirm if it is in the desired alkaline range.
Inadequate Curing: The cement may not have had sufficient time to hydrate (B1144303) and form a dense, low-permeability matrix.1. Extend Curing Time: Increase the curing period of your stabilized samples before performing the TCLP test. A minimum of 28 days is generally recommended.[1] 2. Monitor Curing Conditions: Ensure that the samples are cured in a humid environment to facilitate proper hydration.
High Water-to-Cement Ratio: An excessively high water-to-cement ratio can lead to a more porous and permeable final product, allowing for greater leaching.1. Optimize Water Content: Experiment with reducing the water-to-cement ratio in your mix design to the minimum required for workability. 2. Use Water-Reducing Admixtures: Consider using admixtures that can improve workability at a lower water content.
Presence of Interfering Substances: The waste material itself may contain substances that inhibit cement hydration or alter the chemical environment.1. Characterize Waste: Perform a thorough chemical analysis of the unstabilized waste to identify potential interfering substances. 2. Pre-treatment: Consider pre-treating the waste to remove or neutralize interfering components before stabilization.

Problem 2: Inconsistent or non-reproducible leaching test results.

Possible Cause Troubleshooting Step
Sample Heterogeneity: The arsenic may not be uniformly distributed throughout the waste material, leading to variations in the subsamples taken for testing.1. Homogenize Waste: Thoroughly mix the waste material before taking samples for stabilization. 2. Increase Sample Size: Use a larger, more representative sample for the leaching test.
Improper Sample Preparation for TCLP: Incorrect particle size reduction or extraction fluid selection can lead to variable results.1. Follow Protocol Precisely: Adhere strictly to the particle size reduction requirements outlined in EPA Method 1311.[7] 2. Correct Fluid Selection: Ensure the correct extraction fluid (Fluid #1 or #2) is chosen based on the alkalinity of the waste, as specified in the protocol.
Leaching Test Duration: The standard 18-hour TCLP test may not be sufficient to reach equilibrium for some stabilized matrices.1. Conduct Time-Series Study: Perform leaching tests at different time points (e.g., 18, 24, 48 hours) to determine when equilibrium is reached. 2. Consider Semi-Dynamic Leaching: For a more comprehensive assessment of long-term leaching, utilize the ANSI/ANS-16.1 semi-dynamic leach test.[12]

Problem 3: Stabilized waste shows physical degradation (e.g., cracking, crumbling) during curing or leaching.

Possible Cause Troubleshooting Step
Internal Chemical Reactions: Expansive reactions, such as those caused by sulfates, can lead to cracking and compromise the integrity of the stabilized form.1. Analyze Waste for Sulfates: Test the unstabilized waste for high concentrations of sulfates. 2. Use Sulfate-Resistant Cement: If sulfates are present, use a sulfate-resistant Portland cement.
Improper Curing Conditions: Rapid drying can cause shrinkage and cracking.1. Controlled Curing: Cure the samples in a controlled environment with high humidity and stable temperature. 2. Cover Samples: Cover the samples during curing to prevent rapid moisture loss.
Low Binder Content: An insufficient amount of binder may not provide the necessary structural strength.1. Increase Binder-to-Waste Ratio: Experiment with increasing the proportion of binder in your mix design. 2. Incorporate Reinforcing Agents: For certain applications, consider adding reinforcing agents like fibers to the mix.

Data Presentation

Table 1: Comparative Leaching of Arsenic from Different Stabilization Binders (TCLP Results)

Binder SystemWaste Loading (%)Curing Time (days)TCLP Arsenic (mg/L)Reference
Portland Cement20281.5Fictional Data
Portland Cement + 10% Lime20280.8Fictional Data
Portland Cement + 20% Fly Ash20281.1Fictional Data
Geopolymer (Fly Ash-based)20280.5Fictional Data
Portland Cement30282.3Fictional Data
Geopolymer (Fly Ash-based)30280.9Fictional Data
Portland Cement2073.2Fictional Data
Portland Cement20900.9Fictional Data

Note: The data in this table is illustrative and intended to show a typical format for presenting comparative results. Actual values will vary depending on the specific waste characteristics and experimental conditions.

Experimental Protocols

Protocol 1: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311 (Abbreviated)

This protocol provides a summary of the key steps. For complete details, refer to the official EPA Method 1311 documentation.[7]

  • Sample Preparation:

    • Determine the percent solids of the waste sample.

    • If the waste contains less than 0.5% dry solids, the liquid portion, after filtration, is the TCLP extract.

    • For wastes with 0.5% or more solids, separate the liquid and solid phases. The solid phase must be reduced in particle size to pass through a 9.5 mm sieve.

  • Extraction Fluid Selection:

    • A preliminary test is conducted to determine the alkalinity of the solid phase of the waste.

    • Based on the pH of the waste, either Extraction Fluid #1 (pH 4.93 ± 0.05) or Extraction Fluid #2 (pH 2.88 ± 0.05) is selected.

  • Extraction:

    • The solid material is placed in an extraction vessel with an amount of the selected extraction fluid equal to 20 times the weight of the solid.

    • The vessel is rotated end-over-end at 30 ± 2 rpm for 18 ± 2 hours.

  • Final Separation:

    • After extraction, the liquid and solid phases are separated by filtration through a 0.6 to 0.8 µm glass fiber filter.

    • The filtered liquid is the TCLP extract.

  • Analysis:

    • The TCLP extract is then analyzed for arsenic concentration using appropriate analytical methods, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption (GFAA) spectroscopy.

Protocol 2: Semi-Dynamic Leaching Test - ANSI/ANS-16.1 (Conceptual Overview)

This test is designed to evaluate the long-term leaching characteristics of monolithic waste forms.

  • Sample Preparation:

    • A monolithic, cylindrical, or rectangular sample of the stabilized waste is prepared with a known surface area-to-volume ratio.

  • Leaching Procedure:

    • The sample is suspended in a vessel containing a specified volume of leachant (typically deionized water). The volume of the leachant is generally at least 10 times the surface area of the sample.

    • At specified time intervals (e.g., 2, 7, and 24 hours, and then every 24 hours for a total of 5 days), the entire volume of the leachant is removed and replaced with fresh leachant.

  • Analysis:

    • The removed leachant from each interval is analyzed for arsenic concentration.

    • The results are used to calculate the rate of arsenic leaching over time.

Mandatory Visualizations

Experimental_Workflow Start Start: this compound Waste Waste_Characterization Waste Characterization (As concentration, pH, interfering ions) Start->Waste_Characterization Binder_Selection Binder Selection (Cement, Lime, Fly Ash, Geopolymer) Waste_Characterization->Binder_Selection Mix_Design Mix Design Optimization (Binder ratios, water content) Binder_Selection->Mix_Design Stabilization Solidification/Stabilization Mix_Design->Stabilization Curing Curing (e.g., 28 days) Stabilization->Curing Leaching_Test Leaching Test (TCLP or ANSI/ANS-16.1) Curing->Leaching_Test Analysis Leachate Analysis (Arsenic Concentration) Leaching_Test->Analysis Evaluation Evaluation of Results Analysis->Evaluation Pass Pass: Minimized Leaching Evaluation->Pass Below Limit Fail Fail: High Leaching Evaluation->Fail Above Limit Troubleshooting Troubleshooting (Adjust Mix, Curing, etc.) Fail->Troubleshooting Troubleshooting->Mix_Design

Caption: Experimental workflow for stabilizing this compound waste.

Signaling_Pathways Factors Influencing Arsenic Leaching Leaching Arsenic Leaching pH Low pH (Acidic) Solubility Increased Ca-Arsenate Solubility pH->Solubility Redox Low Redox (Reducing) Speciation As(V) -> As(III) (More Mobile) Redox->Speciation Matrix High Permeability Matrix Transport Enhanced Leachate Transport Matrix->Transport Solubility->Leaching Speciation->Leaching Transport->Leaching High_pH High pH (Alkaline) (e.g., with Lime) Low_Solubility Formation of Low-Solubility Ca-Arsenate Compounds High_pH->Low_Solubility Immobilization Arsenic Immobilization Low_Solubility->Immobilization

Caption: Key factors influencing arsenic leaching from stabilized waste.

References

Technical Support Center: Managing High Solubility of Precipitated Calcium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the high solubility of precipitated calcium arsenate compounds during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of precipitated this compound and why are they so soluble?

A1: Precipitated this compound can exist in various hydrated forms, including pharmacolite (CaHAsO₄·2H₂O), haidingerite (CaHAsO₄·H₂O), and weilite (CaHAsO₄).[1][2] These compounds are known to be inherently unstable and exhibit high solubility, which can lead to arsenic concentrations of up to 3500 mg/L in filtrates.[1] Their instability is partly due to the potential for the formation of various polymorphs and compounds with variable water content.[1] More complex and stable forms like arsenate apatite (Ca₅(AsO₄)₃OH) can also be formed under specific conditions.[3][4]

Q2: How does pH influence the solubility of this compound precipitates?

A2: The solubility of this compound compounds is highly dependent on pH.[3][5] Generally, lower solubility is achieved at higher pH values. For instance, some of the lowest equilibrium concentrations of arsenate ions are observed when the compounds are stable at a high pH.[3] At a pH above 12, minimum arsenic concentrations in equilibrium with Ca₄(OH)₂(AsO₄)₂·4H₂O and Ca₅(AsO₄)₃OH have been reported to be as low as 0.01 and 0.5 mg/L, respectively.[3] Conversely, at acidic to neutral pH, the solubility of calcium arsenates with low Ca/As molar ratios is typically higher.[6]

Q3: What is the "common ion effect" and how can it be used to reduce the solubility of my precipitate?

A3: The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[7][8] For this compound (Ca₃(AsO₄)₂), adding an excess of calcium ions (Ca²⁺) will shift the equilibrium towards the formation of the solid precipitate, thereby reducing the concentration of arsenate ions in the solution.[1][8] This is a widely used strategy to minimize the solubility of this compound.[1]

Q4: Can other ions in my solution interfere with this compound precipitation?

A4: Yes, the presence of other ions can significantly impact the precipitation of this compound. For example, carbonate ions (CO₃²⁻) can compete with arsenate for calcium ions, leading to the precipitation of calcium carbonate (CaCO₃) instead of this compound.[6][9] This competition can result in higher than expected arsenic concentrations remaining in the solution.[9] On the other hand, the presence of certain anions like chloride and sulfate, within specific concentration ranges, may promote the formation and growth of more stable this compound crystals.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High concentration of arsenic in supernatant after precipitation. Incorrect pH: The pH of the solution may be too low, leading to increased solubility of the this compound precipitate.[5]Adjust pH: Increase the pH of the solution to an alkaline range, ideally above pH 10, to minimize solubility. Using lime (calcium hydroxide) for pH adjustment is beneficial as it also introduces a common ion.[1][3]
Insufficient Calcium Ions: The molar ratio of calcium to arsenic may be too low to effectively precipitate the arsenate.Increase Calcium Concentration: Add a source of soluble calcium, such as calcium chloride or an excess of lime, to leverage the common ion effect and drive the precipitation reaction to completion.[1][7]
Presence of Competing Ions: Ions like carbonate can interfere with the precipitation of this compound by forming other calcium-containing precipitates.[6][9]Minimize Interfering Ions: If possible, remove or minimize the concentration of competing ions like carbonate from your starting solution.
Precipitate redissolves over time. Reaction with Atmospheric CO₂: this compound can react with carbon dioxide from the atmosphere to form calcium carbonate and water-soluble arsenic acid, leading to the re-dissolution of arsenic.[10]Maintain High pH and Limit CO₂ Exposure: Storing the precipitate in a well-sealed container under alkaline conditions can help to mitigate this effect. The presence of excess lime can also provide a buffering action.[1]
Formation of unstable or amorphous precipitate. Suboptimal Precipitation Conditions: The specific phase of this compound formed is dependent on factors like pH, temperature, and the Ca/As molar ratio.[4]Control Reaction Conditions: Carefully control the pH and Ca/As molar ratio to favor the formation of more stable crystalline phases like Ca₄(OH)₂(AsO₄)₂·4H₂O or Ca₅(AsO₄)₃OH.[3][4]

Data Presentation

Table 1: Solubility Data for Various this compound Compounds

This compound CompoundSolubility Product Constant (Ksp)Equilibrium Arsenic Concentration (mg/L)Conditions
Ca₃(AsO₄)₂·3H₂O10⁻²¹·¹⁴-25 °C[4]
Ca₃(AsO₄)₂·2.25H₂O10⁻²¹·⁴⁰-25 °C[4]
Ca₄(OH)₂(AsO₄)₂·4H₂O10⁻²⁷·⁴⁹0.01pH > 12[3][4]
Ca₅(AsO₄)₃(OH) (arsenate apatite)10⁻⁴⁰·¹²0.5pH ~12.5[3][4]
Pharmacolite / Haidingerite-3120 - 4360TCLP Test[1]
Guerinite-950 - 3680TCLP Test[1]
Weilite-2170 - 3610TCLP Test[1]

Note: Solubility can be highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Controlled Precipitation of this compound Using pH Adjustment and Common Ion Effect

This protocol describes a general method for precipitating this compound while minimizing its solubility.

Materials:

  • Arsenic-containing solution (e.g., dissolved sodium arsenate)

  • Calcium chloride (CaCl₂) solution (e.g., 1 M)

  • Calcium hydroxide (B78521) (Ca(OH)₂) slurry or sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Place the arsenic-containing solution in a beaker on a stir plate and begin stirring.

  • Slowly add the calcium chloride solution to the arsenic solution. A typical starting point is a Ca:As molar ratio of 1.5 to 2.0.[4]

  • Monitor the pH of the solution. Slowly add calcium hydroxide slurry or sodium hydroxide solution to raise the pH to the desired level (e.g., pH 10-12). Using Ca(OH)₂ is advantageous as it also increases the Ca²⁺ concentration.

  • Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow the precipitation reaction to reach equilibrium.

  • Allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration or centrifugation.

  • Wash the precipitate with a high-pH, calcium-containing solution to remove any remaining soluble impurities, and then dry as required.

Visualizations

G Start High Arsenic Concentration in Solution CheckpH Is pH in alkaline range (e.g., >10)? Start->CheckpH CheckCa Is there an excess of Ca²⁺ ions? CheckpH->CheckCa Yes AdjustpH Adjust pH upwards using Ca(OH)₂ or NaOH CheckpH->AdjustpH No CheckInterference Are competing ions (e.g., CO₃²⁻) present? CheckCa->CheckInterference Yes AddCa Add a source of soluble Ca²⁺ (e.g., CaCl₂) CheckCa->AddCa No RemoveInterference Pre-treat solution to remove competing ions CheckInterference->RemoveInterference Yes Success Low Arsenic Concentration Achieved CheckInterference->Success No AdjustpH->CheckpH AddCa->CheckCa RemoveInterference->Start

Caption: Troubleshooting workflow for high arsenic concentration.

G Equilibrium Ca₃(AsO₄)₂(s) ⇌ 3Ca²⁺(aq) + 2AsO₄³⁻(aq) Solubility High Solubility LowSolubility Low Solubility (Precipitation Favored) IncreasepH Increase pH (High OH⁻) IncreasepH->LowSolubility DecreasepH Decrease pH (High H⁺) DecreasepH->Solubility AddCa Increase [Ca²⁺] (Common Ion Effect) AddCa->LowSolubility AddCarbonate Add CO₃²⁻ (Competing Reaction) AddCarbonate->Solubility

Caption: Factors affecting this compound solubility equilibrium.

References

Technical Support Center: Crystallization of Calcium Arsenate in the Presence of Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the experimental challenges and inquiries related to the influence of co-existing anions, specifically sulfate (B86663) (SO₄²⁻), on the crystal structure of calcium arsenate. The information is structured to address common problems and questions encountered during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: How does the presence of sulfate influence the crystal structure of this compound?

A1: Sulfate anions significantly affect the crystalline structure of this compound. Research indicates that sulfate can promote the formation and enhance the stability of Ca₄(OH)₂(AsO₄)₂·4H₂O crystals.[1][2] In some systems, particularly those involving other ions like aluminum, sulfate and arsenate can form a solid solution, where arsenate (as HAsO₄²⁻) substitutes for sulfate (SO₄²⁻) within the crystal lattice, for example, in ettringite structures.[3][4] The extent of this substitution and its effect on the crystal lattice depends on the initial concentrations of the ions in the solution.

Q2: What are the expected this compound phases to form in the presence of sulfate?

A2: In alkaline conditions, several this compound phases can precipitate. Common phases include Ca₄(OH)₂(AsO₄)₂·4H₂O and arsenate apatite (Ca₅(AsO₄)₃OH).[1][5] The presence of sulfate has been shown to favor the formation of Ca₄(OH)₂(AsO₄)₂·4H₂O.[1][2] In more complex systems, such as those used for waste stabilization, arsenate- and sulfate-containing ettringite ([Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O]) can form, where arsenate substitutes for sulfate.[3][4]

Q3: Can sulfate be incorporated into the this compound crystal lattice?

A3: Yes, sulfate can be incorporated into the crystal lattice of certain mineral structures that also accommodate arsenate. For instance, in the ettringite mineral group, a solid solution can form where arsenate ions (specifically HAsO₄²⁻) substitute for sulfate ions in the channels of the crystal structure.[3][4] This substitution can affect the unit cell parameters and the overall crystallinity of the solid.

Q4: How does pH affect the co-precipitation of this compound and sulfate?

A4: The pH of the solution is a critical parameter that governs the type and solubility of the precipitated compounds.[6] Calcium arsenates generally precipitate under alkaline conditions (pH 11-12).[6] The specific phase of this compound that forms, and the extent of sulfate incorporation, will vary with pH. For example, in some systems, arsenic retention is significantly enhanced at a higher pH (e.g., pH 8) when lime is used for neutralization.[7]

Troubleshooting Guide

Q1: I am observing poor crystallinity or amorphous precipitates in my experiments. What could be the cause?

A1: Poor crystallinity can result from several factors. High concentrations of certain co-existing anions can inhibit crystallization. For instance, while a small amount of carbonate can be beneficial, higher concentrations can lead to the precipitation of calcium carbonate, thereby inhibiting this compound crystallization.[2] Also, in solid solutions like arsenate-sulfate ettringite, high levels of arsenate substitution for sulfate can lead to lower crystallinity, as indicated by decreased intensity of XRD peaks.[3]

Q2: My characterization results (e.g., XRD) show unexpected phases. How do I interpret this?

A2: The presence of unexpected phases is common in complex precipitation systems. For example, when synthesizing arsenate-sulfate ettringite, if a twofold excess of aluminate is not used, it can be difficult to prevent the precipitation of other this compound or sulfate phases.[3] It is crucial to carefully analyze your XRD patterns and compare them with reference patterns for various this compound hydrates, calcium sulfate minerals (e.g., gypsum), and potential solid solutions.

Q3: The arsenic concentration in my solution after precipitation is higher than expected. What could be the reason?

A3: Higher than expected arsenic concentration in the supernatant could be due to the formation of more soluble this compound phases or incomplete precipitation. The stability and solubility of calcium arsenates are highly dependent on the Ca/As molar ratio, pH, and the presence of other ions.[5][8] For instance, some this compound compounds have high solubilities, which would make them unsuitable for disposal purposes. The presence of excess lime, however, can reduce the amount of arsenic released.[9]

Experimental Protocols & Data

Protocol: Synthesis of this compound-Sulfate Solid Solution (Ettringite Structure)

This protocol is adapted from the "modified saccharate method" for synthesizing ettringite solid solutions.[3]

  • Preparation of Solutions:

    • Prepare a mixed solution containing NaAlO₂, Na₂SO₄, and Na₃AsO₄·12H₂O with varying arsenate/sulfate ratios. The total molar amount of sulfate and arsenate should be kept constant.

    • Prepare a soluble calcium complex by dissolving CaO in a 10% sucrose (B13894) solution.

  • Precipitation:

    • Slowly add the calcium-sucrose complex solution (e.g., at a rate of 4-7 mL/min) to the mixed anion solution while stirring continuously.[3]

    • Use a twofold excess of NaAlO₂ to prevent the precipitation of other this compound or sulfate phases.[3]

  • Equilibration and Separation:

    • Stir the resulting slurry for 12 hours.

    • Equilibrate the mixture in a thermostatic oscillator for 48 hours at a constant temperature (e.g., 25°C).[3]

    • Separate the solid precipitate from the supernatant by centrifugation (e.g., 15 min at 4,500 rpm).[3]

    • Filter the supernatant using a 0.45 µm membrane filter and measure the pH.

  • Characterization:

    • Analyze the solid phase using X-ray Diffraction (XRD) to identify the crystal structure and assess crystallinity.

    • Use Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to examine the morphology and elemental composition of the crystals.

    • Employ Raman Spectroscopy to identify the vibrational modes of the arsenate and sulfate groups within the crystal structure.

Quantitative Data: Effect of Anions on Arsenic Leaching
Co-existing AnionConcentrationEffect on Crystal StructureArsenic Leaching Concentration (mg/L)
Sulfate (SO₄²⁻)OptimalPromotes formation and enhances stability of Ca₄(OH)₂(AsO₄)₂·4H₂O[1][2]Decreased
Carbonate (CO₃²⁻)LowBeneficial for the formation of Ca₄(OH)₂(AsO₄)₂·4H₂O[1][2]Decreased
Carbonate (CO₃²⁻)> 0.5 mol/LInhibits calcium-arsenate crystallization; forms CaCO₃[2]Increased
Chloride (Cl⁻)-Promotes formation of this compound apatite (Ca₅(AsO₄)₃Cl)[1][2]Decreased

Visualizations

Experimental Workflow for this compound-Sulfate Co-precipitation

G cluster_prep Solution Preparation cluster_reaction Reaction & Equilibration cluster_separation Separation cluster_analysis Characterization A Prepare Mixed Anion Solution (NaAlO₂, Na₂SO₄, Na₃AsO₄) C Slowly Add Ca-Sucrose to Mixed Anion Solution with Stirring A->C B Prepare Calcium-Sucrose Solution (CaO in 10% Sucrose) B->C D Stir for 12 hours C->D E Equilibrate for 48 hours at 25°C D->E F Centrifuge Slurry E->F G Filter Supernatant F->G H Solid Phase Analysis (XRD, SEM-EDS, Raman) F->H I Aqueous Phase Analysis (pH, Ion Concentration) G->I

Caption: Workflow for synthesizing this compound-sulfate solid solutions.

Logical Relationship of Sulfate Influence on this compound Formation

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Potential Products Ca Ca²⁺ Source P1 Ca₄(OH)₂(AsO₄)₂·4H₂O (Formation Promoted by SO₄²⁻) Ca->P1 P2 Ca₅(AsO₄)₃OH (Arsenate Apatite) Ca->P2 P3 Ca-AsO₄-SO₄ Solid Solution (e.g., Ettringite) Ca->P3 AsO4 AsO₄³⁻ Source AsO4->P1 AsO4->P2 AsO4->P3 SO4 SO₄²⁻ Source (Co-existing Anion) SO4->P1 promotes SO4->P3 pH Alkaline pH pH->P1 pH->P2 pH->P3 Ratio Ca / (AsO₄ + SO₄) Ratio Ratio->P1 Ratio->P2 Ratio->P3

References

Validation & Comparative

Comparing the efficacy of calcium arsenate versus iron arsenate for arsenic removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Stability

The removal of arsenic from contaminated water sources is a critical challenge in environmental science and public health. Both calcium and iron salts are widely utilized to precipitate arsenic, primarily in its pentavalent form (arsenate), from aqueous solutions. This guide provides a detailed comparison of the efficacy and stability of the resulting precipitates, calcium arsenate and iron arsenate, as agents for arsenic removal. This analysis is supported by experimental data on their stability and a review of their adsorptive properties.

Executive Summary

Iron arsenate demonstrates superior stability and is less prone to leaching compared to this compound, making it a more reliable option for the long-term immobilization of arsenic. While direct comparative data on the arsenic adsorption capacity of pre-synthesized this compound and iron arsenate is limited, the available information on arsenic removal using calcium and iron-based materials suggests that both are effective precipitants. However, the significantly lower solubility and higher resistance to dissolution of iron arsenate are critical advantages in preventing the re-release of arsenic into the environment.

Data Presentation: Stability and Leaching Potential

A key determinant of the long-term effectiveness of an arsenic removal agent is the stability of the resulting arsenic-containing compound. The Toxicity Characteristic Leaching Procedure (TCLP) is a standard method used to assess the potential for hazardous waste to leach into the environment.

A comparative study on the stability of two common forms of this compound—calcium hydrogen arsenate (CaHAsO₄) and trithis compound (Ca₃(AsO₄)₂)—and their iron arsenate-coated counterparts provides compelling evidence of the superior stability of iron arsenate.[1][2]

MaterialInitial FormLeached Arsenic Concentration (mg/L) in TCLP Test
Calcium Hydrogen ArsenateCaHAsO₄744[1][2]
Trithis compoundCa₃(AsO₄)₂302.2[1][2]
Iron Arsenate-Coated CaHAsO₄CaHAsO₄@FeAsO₄Not Detected[1][2]
Iron Arsenate-Coated Ca₃(AsO₄)₂Ca₃(AsO₄)₂@FeAsO₄Not Detected[1][2]

These results clearly indicate that under the acidic conditions of the TCLP test, both forms of this compound are highly unstable and release significant amounts of arsenic. In contrast, the iron arsenate-coated materials showed no detectable arsenic in the leachate, highlighting the much lower solubility and greater stability of iron arsenate.[1][2]

Comparative Adsorption Capacities

Studies on calcium-bearing materials like calcium oxide (CaO) and calcium carbonate (CaCO₃) demonstrate their ability to remove arsenate from water, with removal capacities being positively correlated with the effective calcium content in the solution.[3] For instance, at an initial arsenate concentration of 30 mg/L, CaO exhibited an adsorption quantity of 2.00 mg/g.[3]

Iron-based adsorbents, such as iron oxides and iron-modified materials, have been extensively studied and generally show high adsorption capacities for arsenic. For example, iron-modified biochars have reported Langmuir maximum arsenate adsorption capacities ranging from 27.4 to 67.28 mg/g.[4] Synthetic iron oxides have also demonstrated significant arsenic removal capabilities.[5]

Although these values are not directly comparable due to differing experimental conditions and the nature of the adsorbent, the generally higher adsorption capacities reported for iron-based materials suggest a strong affinity between iron and arsenate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited stability and synthesis studies.

Synthesis of this compound and Iron Arsenate Coating

1. Synthesis of Calcium Hydrogen Arsenate (CaHAsO₄):

  • An arsenic-containing solution's pH is adjusted to 5 using NaOH.

  • A suspension of Ca(OH)₂ is prepared and its pH is also adjusted to 5 with HNO₃.

  • The Ca(OH)₂ suspension is then added to the arsenic solution, and the pH is maintained at 5 with continuous stirring.

  • The reaction is allowed to proceed at 50°C for 24 hours.

  • The resulting precipitate is washed, filtered, and dried at 60°C.[2]

2. Synthesis of Trithis compound (Ca₃(AsO₄)₂):

  • The procedure is similar to the synthesis of CaHAsO₄, but the reaction pH is maintained at 10.[2]

3. Synthesis of Iron Arsenate Coating on this compound:

  • Synthesized this compound is added to a solution of ferric chloride (FeCl₃).

  • The pH of the solution is adjusted to 4.

  • The reaction is maintained at 50°C.

  • The optimal molar ratio of iron to arsenic (Fe/As) for achieving high stability is found to be 4:1.[1][2]

Stability Assessment: Toxicity Characteristic Leaching Procedure (TCLP)

The TCLP is performed to simulate the leaching of a waste material in a landfill.

  • A sample of the arsenic-containing material is placed in an extraction fluid.

  • The mixture is rotated in a tumbler for 18 hours to simulate landfill conditions.

  • The liquid is then separated from the solid material and analyzed for the concentration of the leached contaminant (in this case, arsenic).[1][2]

Visualizing the Stability Advantage of Iron Arsenate

The following diagram illustrates the conceptual difference in stability between this compound and iron arsenate when subjected to environmental conditions that can lead to leaching.

G cluster_0 This compound cluster_1 Iron Arsenate Ca_Arsenate This compound Leaching_Ca Leaching (e.g., acidic conditions) Ca_Arsenate->Leaching_Ca Released_As_Ca Released Arsenic (High Concentration) Leaching_Ca->Released_As_Ca Fe_Arsenate Iron Arsenate Leaching_Fe Leaching (e.g., acidic conditions) Fe_Arsenate->Leaching_Fe Released_As_Fe Released Arsenic (Low/No Concentration) Leaching_Fe->Released_As_Fe

Caption: Comparative stability of this compound vs. Iron Arsenate.

The logical workflow for evaluating and comparing these two materials for arsenic removal can be visualized as follows:

G Start Start: Need for Arsenic Removal Precipitation Precipitation of Arsenic Start->Precipitation Calcium_Route Calcium-based Precipitation (e.g., using Ca(OH)₂) Precipitation->Calcium_Route Iron_Route Iron-based Precipitation (e.g., using FeCl₃) Precipitation->Iron_Route Ca_Arsenate Formation of this compound Calcium_Route->Ca_Arsenate Fe_Arsenate Formation of Iron Arsenate Iron_Route->Fe_Arsenate Efficacy Evaluate Removal Efficacy (Adsorption/Precipitation Capacity) Ca_Arsenate->Efficacy Stability Evaluate Long-term Stability (TCLP Leaching Test) Ca_Arsenate->Stability Fe_Arsenate->Efficacy Fe_Arsenate->Stability Comparison Comparative Analysis Efficacy->Comparison Stability->Comparison Conclusion Conclusion: Recommended Material Comparison->Conclusion

Caption: Workflow for comparing arsenic removal agents.

Conclusion

Based on the available experimental data, iron arsenate is a more robust and reliable material for the long-term removal and immobilization of arsenic from aqueous environments compared to this compound. The significantly lower leachability of arsenic from iron arsenate under acidic conditions is a critical advantage, minimizing the risk of secondary contamination. While both calcium and iron salts are effective in precipitating arsenic, the superior stability of the resulting iron arsenate makes it the preferred choice for applications where long-term environmental safety is a primary concern. Further research involving direct comparative studies on the arsenic adsorption capacities of pre-synthesized calcium and iron arsenates under identical conditions would be beneficial for a more complete understanding of their relative efficacies.

References

A Comparative Analysis of Lead Arsenate and Calcium Arsenate: Toxicity and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles and environmental fates of two inorganic arsenical pesticides: lead arsenate (PbHAsO₄) and calcium arsenate (Ca₃(AsO₄)₂). Historically used to control insect pests on fruit orchards and other crops, the legacy of their use continues to pose environmental and health risks. This document synthesizes available experimental data to facilitate an objective comparison for research and risk assessment purposes.

Executive Summary

Lead arsenate and this compound, while both containing the toxic element arsenic, exhibit notable differences in their acute and chronic toxicity, as well as their behavior and persistence in the environment. A key distinguishing factor is their solubility in water; this compound is more soluble than lead arsenate, which generally leads to greater bioavailability and acute toxicity.[1] Conversely, the persistence of lead in lead arsenate contributes to long-term soil contamination and chronic health concerns.[2] This guide presents a detailed examination of these differences through quantitative data, experimental methodologies, and visual representations of their toxicological mechanisms.

Comparative Toxicity Profile

The toxicity of both compounds is attributable to the presence of arsenic, a known carcinogen, and in the case of lead arsenate, the additional toxicity of lead, a potent neurotoxin.[3][4]

Acute Toxicity

This compound generally exhibits higher acute toxicity than lead arsenate, a fact largely attributed to its greater solubility in water, which leads to more rapid absorption in the gastrointestinal tract.[1][3] The median lethal dose (LD50) is a standardized measure of acute toxicity, representing the dose required to kill 50% of a test population.

CompoundTest OrganismRoute of AdministrationLD50 (mg/kg)Reference
This compound RatOral20 - 50[3]
Lead Arsenate RatOral100 - 825[3]

Table 1: Acute Oral Toxicity (LD50) of Lead Arsenate and this compound in Rats.

Chronic Toxicity

Chronic exposure to low levels of both compounds can lead to severe health effects. Arsenic is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), linked to cancers of the skin, bladder, and lung.[5] Lead is a well-documented neurotoxin, particularly harmful to the developing nervous system of children, and can also cause kidney damage and developmental problems.[4][6]

A study on dogs fed diets containing either lead arsenate or this compound revealed distinct chronic toxicity profiles. Dogs consuming lead arsenate showed symptoms of lead poisoning, including neurological and gastrointestinal issues.[7] In contrast, while specific comparative data on the chronic effects of this compound in the same study is limited, other research indicates that chronic arsenic exposure leads to weight loss and nerve damage in dogs.[8]

Environmental Fate and Impact

The environmental persistence and mobility of these arsenicals determine their long-term impact on ecosystems.

Soil Persistence and Mobility

Lead arsenate is known for its high persistence in soil, with lead and arsenic remaining in the topsoil for decades after application.[2] Lead has limited mobility and tends to bind strongly to soil particles.[2] Arsenic mobility is more complex and is influenced by soil pH and the presence of iron oxides.[2] In contrast, the higher water solubility of this compound suggests a greater potential for leaching into groundwater, posing a risk of water contamination.[1] However, in calcium-rich soils, arsenic from this compound can precipitate, reducing its mobility.[2]

ParameterLead ArsenateThis compound
Water Solubility LowModerate
Soil Persistence High (Lead component is highly persistent)Moderate (Arsenic can persist)
Mobility in Soil Low (Lead is immobile)Higher potential for leaching
Primary Contaminants Lead and ArsenicArsenic

Table 2: Comparison of Environmental Fate Characteristics.

Bioaccumulation

Both lead and arsenic can be taken up by plants and accumulate in various tissues. The extent of bioaccumulation depends on the soil type, pH, and plant species.[9] Earthworms and other soil organisms can also accumulate these toxic elements, potentially transferring them up the food chain.[9][10] While direct comparative studies on the bioaccumulation of lead arsenate versus this compound are scarce, the higher solubility of this compound could lead to greater initial uptake by organisms. However, the long-term persistence of lead from lead arsenate presents a sustained risk of bioaccumulation over time.

Ecotoxicity

The impact on aquatic and terrestrial organisms is a significant concern. While specific comparative LC50 data for lead arsenate and this compound in the same aquatic species are limited, studies on various arsenic compounds show toxicity to aquatic invertebrates like Daphnia magna and fish.[11][12] The higher solubility of this compound would likely result in higher acute toxicity to aquatic organisms compared to lead arsenate. Both compounds can also negatively affect soil microbial communities, disrupting essential soil processes.[13][14]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible toxicological and environmental fate studies. The following are generalized methodologies based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Test (Modified from OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Test Animals: Healthy, young adult rats (e.g., Wistar strain), typically females as they are often more sensitive.[15][16]

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered by oral gavage in a single dose. The volume administered is typically kept constant.

  • Dose Levels: A step-wise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dosing depends on the outcome of the previous dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Soil-to-Plant Bioaccumulation Study

Objective: To determine the uptake and accumulation of lead and arsenic from contaminated soil into plant tissues.

Experimental Setup:

  • Soil Preparation: Test soils are prepared with known concentrations of lead arsenate or this compound. Control soils without the contaminants are also prepared.

  • Planting: A suitable plant species (e.g., lettuce, radish) is planted in the prepared soils.

  • Growth Conditions: Plants are grown under controlled greenhouse conditions (light, temperature, humidity).

  • Harvesting: After a specified growth period, the plants are harvested and separated into roots and shoots.

  • Sample Preparation: Plant tissues are thoroughly washed to remove soil particles, dried, and then digested using appropriate acid mixtures.

  • Chemical Analysis: The concentrations of lead and arsenic in the digested plant tissues and in the soil are determined using analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation of Bioaccumulation Factor (BCF): BCF is calculated as the concentration of the element in the plant tissue divided by its concentration in the soil.

Molecular Mechanisms of Toxicity

The toxicity of lead and arsenic is mediated through their interference with various cellular processes.

Lead Arsenate: Disruption of Calcium Signaling and Neurotransmitter Release

Lead's neurotoxicity is primarily due to its ability to mimic and interfere with the function of calcium (Ca²⁺) in neurons.[17][18][19] This disruption affects neurotransmitter release and other critical neuronal functions.

Lead_Neurotoxicity cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-gated Ca²⁺ Channel Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Triggers Synaptic_vesicle Synaptic Vesicle (contains Neurotransmitters) Synaptic_vesicle->Neurotransmitter_release Lead Lead (Pb²⁺) Lead->Ca_channel Blocks PKC Protein Kinase C (PKC) Lead->PKC Activates Calcium Calcium (Ca²⁺) Calcium->Ca_channel Enters PKC->Neurotransmitter_release Enhances spontaneous release Receptor Neurotransmitter Receptor Neurotransmitter_release->Receptor Binds

Caption: Lead disrupts neurotransmitter release by blocking calcium channels and activating Protein Kinase C.

This compound: Induction of Oxidative Stress and DNA Damage

Arsenic's carcinogenicity is linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage DNA and other cellular components.[1][5][20]

Arsenic_Toxicity Arsenic Arsenic (As³⁺) Mitochondria Mitochondria Arsenic->Mitochondria Inhibits electron transport chain DNA_repair DNA Repair Mechanisms Arsenic->DNA_repair Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates DNA DNA ROS->DNA Oxidizes DNA_damage DNA Damage (e.g., 8-OHdG) DNA->DNA_damage Apoptosis Apoptosis (Cell Death) DNA_damage->Apoptosis Cancer Cancer DNA_damage->Cancer Leads to mutations DNA_repair->DNA Repairs

Caption: Arsenic induces oxidative stress, leading to DNA damage and inhibition of DNA repair, which can result in apoptosis or cancer.

Conclusion

The choice between lead arsenate and this compound for toxicological and environmental studies depends on the specific research question. This compound serves as a model for a more acutely toxic and potentially more mobile arsenical, while lead arsenate represents a compound with high persistence and chronic toxicity concerns due to both lead and arsenic. Understanding their distinct properties is essential for assessing the risks associated with legacy pesticide contamination and for developing effective remediation strategies. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Analysis of Arsenate Adsorption by Calcium Oxide (CaO), Calcium Fluoride (CaF2), and Calcium Carbonate (CaCO3)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of calcium-bearing materials reveals significant differences in their abilities to adsorb arsenate from aqueous solutions. This guide synthesizes experimental findings to provide a clear comparison of the performance of calcium oxide (CaO), calcium fluoride (B91410) (CaF2), and calcium carbonate (CaCO3) as adsorbents for arsenate, a toxic and carcinogenic water pollutant. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental remediation.

The primary mechanism for arsenate removal by these calcium-bearing materials is chemical adsorption, which involves the binding of arsenate anions to calcium ions (Ca²⁺) on the adsorbent surface and the formation of calcium arsenate precipitates with free Ca²⁺ in the solution.[1] The efficiency of these materials in removing arsenate is directly correlated with their effective calcium content in an aqueous solution.[1][2][3]

Comparative Adsorption Performance

Experimental data consistently demonstrates that the arsenate removal capability of the three materials follows the order: CaO > CaF2 > CaCO3.[1][2][3] This hierarchy is attributed to the varying effective calcium content each material releases into the solution.[1][2][3]

At an initial arsenate concentration of 0.2 mg/L, CaO exhibits a remarkable removal rate of 99.9%, effectively reducing the arsenate concentration to 0.000383 mg/L within 10 minutes.[1][2][3] Under the same conditions, CaF2 and CaCO3 show significantly lower removal rates of 68.0% and 36.1%, respectively.[1] When the initial arsenate concentration is increased to 30 mg/L, the removal rates for all three materials decrease, but CaO maintains its superior performance.[1]

The adsorption capacities of CaO, CaF2, and CaCO3 have been determined to be 2.00 mg/g, 1.10 mg/g, and 0.63 mg/g, respectively, further highlighting the superior performance of CaO.[1]

AdsorbentInitial As(V) Conc. (mg/L)Removal Rate (%)Adsorption Quantity (mg/g)Time to Equilibrium
CaO 0.299.92.0010 min[1]
3062.610 min[1]
CaF2 0.268.01.1060 min[1]
3036.4
CaCO3 0.236.10.6310 min[1]
3020.3

Experimental Protocols

The comparative adsorption studies were conducted using batch experiments under controlled laboratory conditions.

Materials:

  • Adsorbents: Calcium oxide (CaO), calcium fluoride (CaF2), and calcium carbonate (CaCO3) powders.

  • Arsenate solution: Prepared by dissolving a standard arsenate salt in deionized water to achieve the desired initial concentrations (e.g., 0.2 mg/L and 30 mg/L).

Batch Adsorption Experiments:

  • A specific dosage of each adsorbent (e.g., 10 g/L) was added to a known volume of the arsenate solution.[1][4]

  • The pH of the aqueous solution was maintained at a neutral value of 7.[1][4]

  • The mixture was agitated at a constant temperature (e.g., 25 °C) for a specified duration to allow for adsorption to occur.[1][4]

  • Samples were collected at different time intervals (e.g., 10, 60 minutes) to determine the time required to reach equilibrium.[1] The total adsorption time in some experiments was extended to 24 hours to ensure equilibrium was reached.[1][4]

  • After adsorption, the solid and liquid phases were separated by filtration.

  • The concentration of arsenate remaining in the filtrate was measured using analytical techniques such as atomic fluorescence spectrometry.

Adsorption Mechanisms and Visualizations

The primary mechanism for arsenate removal by these calcium-based materials involves chemical interactions.[1] This includes the direct binding of arsenate anions to Ca²⁺ on the material's surface and the precipitation of this compound from the solution due to the reaction between free Ca²⁺ ions and arsenate anions.[1] The anions present in the calcium materials (O²⁻, F⁻, CO₃²⁻) influence the chemical binding abilities of the calcium ions with arsenate.[1]

G cluster_workflow Comparative Adsorption Study Workflow Adsorbent_Prep Adsorbent Preparation (CaO, CaF2, CaCO3) Batch_Exp Batch Adsorption Experiments Adsorbent_Prep->Batch_Exp As_Solution Arsenate Solution Preparation As_Solution->Batch_Exp Sampling Sampling at Time Intervals Batch_Exp->Sampling Analysis Arsenate Concentration Analysis Sampling->Analysis Data_Eval Data Evaluation (Removal %, Adsorption Capacity) Analysis->Data_Eval

Comparative Adsorption Study Workflow

Arsenate Adsorption Mechanisms

References

Navigating the Matrix: A Comparative Guide to Arsenic Speciation in the Presence of Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate speciation of arsenic is critical due to the varying toxicity of its different chemical forms. However, the presence of high calcium concentrations in various sample matrices—from pharmaceutical excipients to environmental and food samples—presents a significant analytical challenge. This guide provides a comprehensive comparison of analytical methods for arsenic speciation in calcium-rich matrices, supported by experimental data and detailed protocols to ensure accurate and reliable quantification.

The primary challenge in analyzing arsenic in high-calcium samples lies in the potential for polyatomic interferences during detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the most common detector for arsenic speciation. Specifically, the combination of calcium (⁴⁰Ca) from the sample and chloride (³⁵Cl) from the analytical reagents or the sample itself can form ⁴⁰Ca³⁵Cl⁺, which has the same mass-to-charge ratio as arsenic's only isotope, ⁷⁵As⁺. This interference can lead to falsely elevated arsenic readings.

Mitigating Calcium Interference: A Comparison of Analytical Approaches

To overcome this challenge, several analytical strategies have been developed. The most effective and widely adopted method is High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS equipped with a Dynamic Reaction Cell (DRC) or Collision/Reaction Cell (CRC) technology.

Method Performance Comparison

The following table summarizes the typical performance of different analytical setups for arsenic speciation, highlighting the advantages of using a DRC or CRC in high-calcium matrices.

Analytical Method Key Features Limit of Detection (LOD) (µg/L) Limit of Quantification (LOQ) (µg/L) Accuracy (Recovery %) Precision (%RSD) Suitability for High Calcium Matrix
HPLC-ICP-MS (Standard Mode) Standard setup without interference removal technology.0.1 - 1.00.3 - 3.080 - 120% (in low Ca)< 10% (in low Ca)Poor: Susceptible to ⁴⁰Ca³⁵Cl⁺ interference, leading to inaccurate results.
HPLC-ICP-MS with DRC/CRC Utilizes a reaction gas (e.g., oxygen) to resolve polyatomic interferences.0.01 - 0.10.03 - 0.390 - 110%< 5%Excellent: Effectively removes ⁴⁰Ca³⁵Cl⁺ interference, ensuring accurate quantification.[1]
HPLC-ICP-MS with EDTA in Mobile Phase EDTA is used as a chelating agent to bind with calcium and reduce its interference potential.0.05 - 0.50.15 - 1.585 - 115%< 7%Good: Can significantly reduce but may not completely eliminate interference, especially at very high calcium concentrations.

Note: The values presented are typical and can vary depending on the specific instrumentation, sample matrix, and arsenic species being analyzed.

Experimental Protocols

Accurate arsenic speciation begins with robust sample preparation and a validated analytical method. Below are detailed protocols for the analysis of arsenic species in a high-calcium matrix using HPLC-ICP-MS with a Dynamic Reaction Cell.

Sample Preparation: Extraction from a Solid Calcium-Rich Matrix

This protocol is suitable for samples such as calcium carbonate, gypsum, or food products with high calcium content.

  • Sample Homogenization: Grind the solid sample to a fine powder (<100 µm) to ensure efficient extraction.

  • Extraction Solution: Prepare a solution of 1% (v/v) nitric acid and 3% (v/v) hydrogen peroxide in ultrapure water. The nitric acid helps to dissolve the calcium carbonate matrix, while the hydrogen peroxide aids in the extraction of arsenic species.

  • Extraction Procedure:

    • Weigh approximately 0.5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of the extraction solution.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at 60°C to facilitate extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial for HPLC-ICP-MS analysis.

HPLC-ICP-MS with DRC Analysis

This method is designed for the separation and quantification of the most common inorganic and organic arsenic species.

  • HPLC System: An Agilent 1260 Infinity II or equivalent.

  • ICP-MS System: An Agilent 7800 or equivalent with a Dynamic Reaction Cell.

  • Column: A strong anion exchange column, such as a Hamilton PRP-X100 (4.6 x 250 mm, 10 µm).

  • Mobile Phase A: 20 mM ammonium (B1175870) carbonate in ultrapure water, pH 9.0.

  • Mobile Phase B: 100 mM ammonium carbonate in ultrapure water, pH 9.0.

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-10 min: Linear gradient to 100% B

    • 10-15 min: 100% B

    • 15-16 min: Linear gradient to 100% A

    • 16-20 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • ICP-MS Parameters:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Carrier Gas Flow: 0.8 L/min

    • DRC Gas: Oxygen at a flow rate of 0.3 mL/min

    • Analyte Monitored: AsO⁺ at m/z 91 (Arsenic is reacted with oxygen in the DRC to form the oxide, shifting it away from the interfering ⁴⁰Ca³⁵Cl⁺ at m/z 75).

Visualizing the Workflow and Interference

To better understand the analytical process and the role of calcium interference, the following diagrams illustrate the experimental workflow and the interference mechanism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acid/Peroxide Extraction Homogenization->Extraction Solid Sample Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation (Anion Exchange) Filtration->HPLC Filtered Extract ICPMS ICP-MS Detection (with DRC) HPLC->ICPMS Separated Arsenic Species Data Data Acquisition & Processing ICPMS->Data

A typical experimental workflow for arsenic speciation analysis.

Calcium_Interference cluster_plasma ICP-MS Plasma Ca Calcium (⁴⁰Ca) from Sample Interference Polyatomic Interference (⁴⁰Ca³⁵Cl⁺) Ca->Interference Cl Chloride (³⁵Cl) from Reagents/Sample Cl->Interference As Arsenic (⁷⁵As) Analyte of Interest Detector Mass Spectrometer Detector As->Detector m/z = 75 Interference->Detector m/z = 75 Result Inaccurate Result (Falsely High Arsenic) Detector->Result

The mechanism of calcium-based polyatomic interference in ICP-MS.

Conclusion

The validation of analytical methods for arsenic speciation in the presence of calcium is paramount for ensuring data integrity and making informed decisions in research, drug development, and environmental monitoring. While HPLC-ICP-MS is the gold standard, the use of a Dynamic Reaction Cell is crucial for mitigating the polyatomic interference caused by high calcium concentrations. By employing the appropriate sample preparation techniques and analytical instrumentation, researchers can achieve accurate and precise quantification of arsenic species, even in the most challenging matrices.

References

Efficacy of Calcium Arsenate vs. Modern Synthetic Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of calcium arsenate, an inorganic insecticide of historical significance, with modern synthetic pesticides. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound (Ca₃(AsO₄)₂) is an inorganic insecticide that was widely used in the early to mid-20th century, primarily to control agricultural pests. Its use has been largely discontinued (B1498344) due to its high toxicity to non-target organisms, including humans, and its persistence in the environment. Modern synthetic pesticides, developed from the mid-20th century onwards, represent a diverse group of chemicals designed for greater specificity and, in many cases, lower environmental persistence. This guide focuses on comparing this compound with three major classes of modern synthetic insecticides: organophosphates, pyrethroids, and neonicotinoids.

Comparative Efficacy and Toxicological Data

The efficacy and acute toxicity of pesticides are often quantified using the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following tables summarize key data for this compound and representative modern synthetic pesticides.

Table 1: Acute Oral Toxicity (LD50) in Rats
Pesticide ClassActive IngredientOral LD50 (mg/kg) in RatsToxicity Classification
Inorganic Arsenical This compound20 - 100High
Organophosphate Chlorpyrifos95 - 270[1][2]Moderate
Pyrethroid Cypermethrin205 - 251[3][4]Moderate
Neonicotinoid Imidacloprid (B1192907)424 - 475[5][6][7]Moderate

Note: Lower LD50 values indicate higher toxicity.

Table 2: General Properties and Environmental Fate
PropertyThis compoundOrganophosphates (e.g., Chlorpyrifos)Pyrethroids (e.g., Cypermethrin)Neonicotinoids (e.g., Imidacloprid)
Mode of Action Broad-spectrum, disrupts cellular respirationAcetylcholinesterase inhibitor[8][9][10]Voltage-gated sodium channel modulator[11][12]Nicotinic acetylcholine (B1216132) receptor agonist[13][14][15]
Target Spectrum Broad-spectrum insecticide and herbicideBroad-spectrum insecticide[8]Broad-spectrum insecticide[16]Primarily targets sucking insects[13]
Systemic Activity Non-systemicVaries by compoundNon-systemicSystemic[13][15][17]
Environmental Persistence High (can persist for many years)Low to moderate (days to months)[18][19][20]Moderate to high in soil/sediment (months to over a year)[21][22][23]Variable, can be high in soil (months to years)[13][24][25][26][27]

Mechanisms of Action: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by each class of pesticide.

organophosphate_moa cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Continuous Nerve Stimulation Continuous Nerve Stimulation Receptor->Continuous Nerve Stimulation Leads to OP Organophosphate OP->AChE Inhibits (Phosphorylation)

Caption: Mechanism of action for organophosphate pesticides.

pyrethroid_moa cluster_membrane Axonal Membrane cluster_effect Effect Na_Channel Voltage-Gated Sodium Channel Depolarization Persistent Depolarization Na_Channel->Depolarization Causes Na_ion Na+ Ions Na_ion->Na_Channel Influx Pyrethroid Pyrethroid Pyrethroid->Na_Channel Binds & Prevents Closure Paralysis & Death Paralysis & Death Depolarization->Paralysis & Death

Caption: Mechanism of action for pyrethroid insecticides.

neonicotinoid_moa cluster_synapse Insect Postsynaptic Membrane cluster_agonist Agonist Action nAChR Nicotinic Acetylcholine Receptor (nAChR) Overstimulation Overstimulation nAChR->Overstimulation Leads to ACh Acetylcholine ACh->nAChR Binds (Endogenous) Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds Irreversibly (Agonist) Paralysis & Death Paralysis & Death Overstimulation->Paralysis & Death

Caption: Mechanism of action for neonicotinoid insecticides.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of pesticide efficacy. The following outlines a general methodology for determining the acute oral LD50 of a pesticide, based on guidelines from organizations like the World Health Organization (WHO).[28][29][30][31]

Protocol: Acute Oral Toxicity (LD50) Determination
  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a specific weight range are used. Both sexes are tested.

  • Housing: Animals are housed in controlled conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12-hour light/dark cycle) and acclimatized for at least 5 days before dosing.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, distilled water). A range of dose levels is selected based on preliminary range-finding studies.

  • Administration: A single dose of the test substance is administered to the animals via oral gavage. A control group receives only the vehicle. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes at specified intervals for at least 14 days.[32]

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related pathological changes.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase node_acclimatization Animal Acclimatization (>= 5 days) node_dosing Oral Gavage Dosing (Single Dose) node_acclimatization->node_dosing node_dose_prep Dose Preparation (Test Substance + Vehicle) node_dose_prep->node_dosing node_observation Observation Period (14 days) node_dosing->node_observation node_data_collection Data Collection (Mortality, Clinical Signs) node_observation->node_data_collection node_necropsy Gross Necropsy node_observation->node_necropsy node_stats Statistical Analysis (e.g., Probit Analysis) node_data_collection->node_stats node_ld50 LD50 Calculation node_stats->node_ld50

Caption: General experimental workflow for LD50 determination.

Conclusion

The comparison between this compound and modern synthetic pesticides highlights a significant evolution in insecticide development.

  • Efficacy and Specificity: While this compound is a potent, broad-spectrum biocide, its lack of specificity leads to widespread non-target effects. Modern synthetic pesticides, in contrast, are designed to target specific physiological pathways in insects, such as the nervous system.[11][15][33] This allows for greater efficacy against target pests at lower application rates and generally lower acute toxicity to mammals.[14][15][17]

  • Environmental Impact: The high environmental persistence of arsenic from this compound poses long-term risks of soil and water contamination. Modern pesticides exhibit a range of persistence, with some degrading relatively quickly, while others, like certain neonicotinoids and pyrethroids, can persist in the environment, leading to concerns about chronic exposure for non-target organisms.[18][19][21][24][26][27][34]

  • Safety: The high acute toxicity of this compound to mammals makes it a significant handling and exposure risk. Modern synthetic insecticides generally have a more favorable safety profile for mammals due to their selective action on insect-specific biological targets.[13][14][15][17]

References

Cross-Validation of XRD and SEM Data for Comprehensive Calcium Arsenate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of materials science and pharmaceutical development, the thorough characterization of crystalline compounds is paramount. For calcium arsenate, a compound of interest in various fields, including environmental remediation and potentially as a component in certain pharmaceutical formulations, a multi-faceted analytical approach is crucial for a complete understanding of its physicochemical properties. This guide provides a comparative framework for the cross-validation of two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), in the characterization of different this compound phases.

The integration of data from both XRD and SEM allows for a comprehensive assessment of a material's properties, from its fundamental crystal structure to its macroscopic morphology. XRD provides detailed information about the crystalline phases, lattice parameters, and crystallite size, while SEM offers insights into particle size, shape, and surface topography. By cross-validating the results from these two techniques, researchers can build a more robust and reliable profile of their this compound samples.

Data Presentation: A Comparative Analysis of this compound Phases

The following tables summarize key quantitative data for two common this compound phases: Dicalcium hydrogen arsenate (CaHAsO₄) and Trithis compound (Ca₃(AsO₄)₂). This data, compiled from various studies, highlights the distinct characteristics of each phase as revealed by XRD and SEM analyses.

Table 1: Quantitative Data from X-ray Diffraction (XRD)

ParameterCaHAsO₄ (Brushite analogue)Ca₃(AsO₄)₂Method of Determination
Crystal System MonoclinicRhombohedralRietveld Refinement of XRD data
Lattice Parameters a ≈ 5.81 Å, b ≈ 15.18 Å, c ≈ 6.24 Å, β ≈ 116.4°a = 10.77(1) Å, c = 37.81(3) Å (Hexagonal setting)[1]Rietveld Refinement of XRD data[1]
Crystallite Size Not explicitly reported in reviewed sources.Not explicitly reported in reviewed sources.Scherrer Equation applied to XRD peak broadening

Table 2: Quantitative Data from Scanning Electron Microscopy (SEM)

ParameterCaHAsO₄Ca₃(AsO₄)₂Method of Determination
Particle Morphology Layered structures with a layer thickness of about 30 nm.[2]Leafy crystals.[2]Direct observation via SEM imaging.
Particle Size Not explicitly detailed.1 - 40 µm, depending on synthesis pH.[2]Measurement from calibrated SEM micrographs.
Elemental Composition Presence of Ca, As, O confirmed.Presence of Ca, As, O confirmed.Energy-Dispersive X-ray Spectroscopy (EDS)

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data. The following sections outline standardized methodologies for the XRD and SEM analysis of this compound powders.

X-ray Diffraction (XRD) Analysis Protocol
  • Sample Preparation:

    • Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle to minimize preferred orientation.

    • Mount the powdered sample onto a zero-background sample holder, ensuring a flat and level surface.

  • Instrumentation and Data Collection:

    • Utilize a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the instrument parameters, typically with a voltage of 40 kV and a current of 40 mA.[3]

    • Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 3°/min.[4]

  • Data Analysis:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern to standard reference patterns from the International Centre for Diffraction Data (ICDD) database.

    • Perform Rietveld refinement on the diffraction data to determine the lattice parameters and quantitative phase abundances.

    • Calculate the average crystallite size using the Scherrer equation, D = Kλ / (β cosθ), where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM) with EDS Protocol
  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided carbon tape.

    • Gently press the powder to ensure good adhesion and a relatively flat surface.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Instrumentation and Imaging:

    • Use a field emission scanning electron microscope (FESEM) for high-resolution imaging.

    • Set the accelerating voltage, typically between 5 and 20 kV, to achieve a balance between image resolution and sample penetration.

    • Acquire secondary electron (SE) images to visualize the surface topography and morphology of the particles.

    • Obtain backscattered electron (BSE) images to observe compositional contrast within the sample.

  • Elemental Analysis (EDS):

    • Utilize an energy-dispersive X-ray spectrometer coupled to the SEM.

    • Acquire EDS spectra from representative areas of the sample to determine the elemental composition.

    • Perform elemental mapping to visualize the spatial distribution of calcium, arsenic, and oxygen within the sample.

Cross-Validation Workflow

The cross-validation of XRD and SEM data is a logical process that enhances the confidence in the characterization of this compound. The following diagram illustrates this workflow.

CrossValidationWorkflow cluster_synthesis Sample Synthesis cluster_xrd XRD Analysis cluster_sem SEM Analysis cluster_validation Cross-Validation & Characterization synthesis This compound Synthesis xrd_analysis XRD Data Acquisition synthesis->xrd_analysis Powder Sample sem_imaging SEM Imaging (SE/BSE) synthesis->sem_imaging Powder Sample rietveld Rietveld Refinement xrd_analysis->rietveld scherrer Scherrer Analysis xrd_analysis->scherrer xrd_results Phase ID, Lattice Parameters, Crystallite Size rietveld->xrd_results scherrer->xrd_results validation Data Correlation xrd_results->validation Crystallographic Data eds_analysis EDS Analysis sem_imaging->eds_analysis sem_results Particle Size & Shape, Elemental Composition eds_analysis->sem_results sem_results->validation Morphological & Elemental Data characterization Comprehensive Material Profile validation->characterization Validated Insights

Caption: Workflow for cross-validating XRD and SEM data.

This integrated approach ensures that the crystallographic information from XRD is consistent with the morphological and elemental data from SEM. For instance, the identification of a specific this compound phase by XRD should be supported by the corresponding elemental composition determined by EDS. Similarly, observations of very small particles in SEM images should correlate with significant peak broadening in the XRD pattern, indicative of small crystallite sizes. Any discrepancies between the datasets would prompt further investigation and refinement of the analytical methods.

References

Iron Arsenate Demonstrates Superior Stability and Acid Resistance Compared to Calcium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data highlights the greater stability and acid resistance of iron arsenate over calcium arsenate, positioning it as a more reliable compound for applications requiring long-term arsenic immobilization, particularly in acidic environments.

Researchers and professionals in drug development and environmental science require stable compounds for various applications, including waste remediation and potentially as pharmaceutical excipients. When considering arsenate compounds, stability and resistance to acidic conditions are critical parameters. Experimental evidence consistently indicates that iron arsenate is significantly more stable and less soluble, especially under acidic conditions, than this compound.

Comparative Stability Analysis

The inherent stability of these compounds can be assessed through their decomposition temperatures and their behavior in leaching tests. Calcium arsenates are thermodynamically stable, with decomposition temperatures above 2740°C; however, iron arsenate also boasts a high decomposition temperature, above 1630°C[1]. While both are thermally stable, the crucial difference lies in their solubility and susceptibility to dissolution in acidic environments.

A key indicator of stability in acidic conditions is the Toxicity Characteristic Leaching Procedure (TCLP), a standardized test that simulates the leaching a solid waste might undergo if disposed of in a landfill. Studies employing this method have demonstrated a stark contrast between the two compounds. In one study, the TCLP test resulted in arsenic concentrations of 744 mg/L and 302.2 mg/L for two forms of this compound, CaHAsO₄ and Ca₃(AsO₄)₂, respectively[2][3]. This indicates significant dissolution and release of arsenic under the acidic conditions of the test. In contrast, when these calcium arsenates were coated with iron arsenate, arsenic was not detected in the leachate, underscoring the superior stability and acid resistance of the iron arsenate shell[2][3].

Further studies have shown that various synthetic this compound compounds exhibit high solubilities in TCLP tests, with arsenic concentrations in the filtrate reaching up to 3680 mg/L[4]. This inherent instability of this compound, particularly its tendency to dissolve at lower pH values, makes it less suitable for applications where long-term arsenic sequestration is critical[5][6].

Below is a summary of the comparative leaching data:

CompoundLeached Arsenic Concentration (mg/L) in TCLP TestReference
Calcium Hydrogen Arsenate (CaHAsO₄)744[2][3]
Trithis compound (Ca₃(AsO₄)₂)302.2[2][3]
Various Synthetic Calcium Arsenates950 - 4360[4]
Iron Arsenate (as coating)Not Detected[2][3]

Mechanism of Stability and Acid Resistance

The superior stability of iron arsenate in acidic conditions is attributed to its lower solubility at low pH. Ferric arsenate (FeAsO₄) is notably stable at low pH, which is a key differentiator from calcium arsenates that become more soluble as the pH decreases[6]. The dissolution of this compound in acidic solutions is a well-documented phenomenon, which can lead to the release of arsenic back into the environment[5].

The chemical process for evaluating acid resistance, as exemplified by the TCLP test, involves subjecting the arsenate compound to an acidic extraction fluid and subsequently analyzing the leachate for the concentration of dissolved arsenic. This process directly assesses the compound's ability to resist dissolution and retain arsenic in a solid, stable form.

experimental_workflow cluster_preparation Sample Preparation cluster_leaching Toxicity Characteristic Leaching Procedure (TCLP) cluster_analysis Analysis cluster_results Results Comparison IronArsenate Iron Arsenate Sample LeachingIA Leaching of Iron Arsenate IronArsenate->LeachingIA CalciumArsenate This compound Sample LeachingCA Leaching of this compound CalciumArsenate->LeachingCA LeachingFluid Acidic Extraction Fluid (pH ~5) LeachingFluid->LeachingIA LeachingFluid->LeachingCA FiltrationIA Filtration LeachingIA->FiltrationIA FiltrationCA Filtration LeachingCA->FiltrationCA LeachateIA Leachate (Iron Arsenate) FiltrationIA->LeachateIA LeachateCA Leachate (this compound) FiltrationCA->LeachateCA Analysis Arsenic Concentration Analysis (e.g., ICP-MS) LeachateIA->Analysis LeachateCA->Analysis ResultIA Low to Non-detectable Arsenic Concentration Analysis->ResultIA Iron Arsenate ResultCA High Arsenic Concentration Analysis->ResultCA This compound

Experimental workflow for comparing the acid resistance of iron and this compound.

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP) - Method 1311

The TCLP is a standard laboratory procedure designed to simulate landfill leaching. A detailed protocol can be found in the publications of the U.S. Environmental Protection Agency (EPA). The following is a generalized methodology for this comparative analysis:

  • Sample Preparation: A representative sample of the solid arsenate compound (e.g., 100 grams) is obtained. The particle size of the sample may need to be reduced to ensure adequate surface area for the leaching to occur.

  • Extraction Fluid Selection: The appropriate extraction fluid is selected based on the pH of the solid waste. For most applications, a buffered acetic acid solution with a pH of 4.93 ± 0.05 is used.

  • Leaching: The solid sample is placed in an extraction vessel with an amount of the extraction fluid equal to 20 times the weight of the solid sample.

  • Agitation: The vessel is sealed and rotated in an end-over-end fashion at 30 ± 2 rpm for 18 ± 2 hours.

  • Separation: After agitation, the liquid and solid phases are separated by filtration through a 0.6 to 0.8 µm glass fiber filter.

  • Analysis: The liquid extract (leachate) is then analyzed for the concentration of arsenic, typically using inductively coupled plasma-mass spectrometry (ICP-MS) or a similar sensitive analytical technique.

Conclusion

The available experimental data unequivocally demonstrates that iron arsenate possesses significantly greater stability and acid resistance compared to this compound. The low to non-detectable levels of arsenic leached from iron arsenate in TCLP tests, in contrast to the high concentrations leached from this compound, make it the superior choice for applications requiring the long-term, stable immobilization of arsenic, especially in environments where acidic conditions may be encountered. For researchers, scientists, and drug development professionals, this distinction is critical when selecting materials for arsenic-containing waste treatment, environmental remediation strategies, and in the development of stable pharmaceutical formulations.

References

Battle of the Binders: Phosphogypsum Outperforms Calcite in Locking Away Soil Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of phosphogypsum and calcite reveals phosphogypsum's superior efficacy in reducing the availability of arsenate in contaminated soils, a critical concern for agricultural safety and environmental health. This guide synthesizes experimental findings to provide researchers, scientists, and environmental professionals with a comprehensive evaluation of these two soil amendments.

Arsenic contamination in agricultural soils poses a significant threat to food safety, as the toxic metalloid can be readily taken up by crops and enter the human food chain. A key strategy to mitigate this risk is the use of soil amendments to immobilize arsenic, rendering it less available for plant uptake. Among the various materials considered, phosphogypsum, a byproduct of phosphate (B84403) fertilizer production, and calcite, a common mineral, have been investigated for their potential to bind arsenate (As(V)), the predominant form of arsenic in aerobic soils.

A pivotal study conducted by researchers at Pusan National University provides a direct comparison of these two calcium-based materials. The findings indicate that phosphogypsum is notably more effective than calcite in reducing the phytoavailability of arsenate in upland arable soil.[1][2]

Performance Under Controlled Conditions: A Quantitative Look

In a controlled laboratory setting, the application of phosphogypsum and calcite to arsenate-spiked soil yielded significant differences in the reduction of available arsenate after an eight-week incubation period.

Treatment Application RatePhosphogypsumCalcite
Change in Soil pH Minimal ChangeSignificant Increase
Reduction in Available Arsenate Application rate dependent, with higher rates leading to greater reductionApplication rate dependent, with higher rates leading to greater reduction
Primary Immobilization Mechanism Ion exchange (substitution of sulfate (B86663) for arsenate)Precipitation of calcium arsenate minerals

Table 1: Comparative Efficacy of Phosphogypsum and Calcite in Reducing Available Arsenate. (Data synthesized from available research abstracts)

While specific quantitative data across a range of application rates from the primary comparative study is not publicly available in full, the research highlights that a 1% application of phosphogypsum resulted in a more substantial decrease in available arsenate compared to a 1% application of calcite.[1]

Unraveling the Mechanisms of Immobilization

The superior performance of phosphogypsum is attributed to a distinct and more efficient immobilization mechanism compared to calcite in the typical pH range of upland arable soils.

Phosphogypsum: The primary mechanism is believed to be the exchange of sulfate (SO₄²⁻) ions, a major component of phosphogypsum, with hydrogen arsenate (HAsO₄²⁻) ions in the soil.[2] This ion exchange process is particularly effective in the slightly acidic to neutral pH conditions commonly found in many agricultural soils.

Calcite: Calcite's ability to immobilize arsenate is primarily linked to an increase in soil pH. This alkaline condition promotes the precipitation of this compound minerals, effectively locking the arsenate into a solid form. However, this mechanism is highly dependent on achieving and maintaining a sufficiently high pH.

G cluster_problem Problem cluster_amendments Amendments cluster_mechanisms Immobilization Mechanisms cluster_outcome Outcome Arsenate_Contaminated_Soil Arsenate-Contaminated Soil Phosphogypsum Phosphogypsum Arsenate_Contaminated_Soil->Phosphogypsum Calcite Calcite Arsenate_Contaminated_Soil->Calcite Ion_Exchange Ion Exchange (Sulfate <=> Arsenate) Phosphogypsum->Ion_Exchange Precipitation Precipitation (this compound) Calcite->Precipitation Reduced_Availability Reduced Arsenate Availability Ion_Exchange->Reduced_Availability Precipitation->Reduced_Availability

Figure 1: Logical workflow of arsenate immobilization by phosphogypsum and calcite.

Experimental Protocols: A Glimpse into the Research

The comparative study by the Pusan National University research team involved the following key steps:

  • Soil Preparation: Samples of upland arable soil were collected.

  • Arsenate Spiking: The soil was artificially contaminated with a known concentration of arsenate (As(V)).

  • Wet Aging: The spiked soil underwent a wet aging period to allow for the stabilization of the added arsenate.

  • Amendment Application: Phosphogypsum and calcite were added to the soil at varying application rates.

  • Incubation: The treated soil samples were incubated for a period of eight weeks under controlled conditions.

  • Chemical Analysis: After incubation, the availability of arsenate in the soil was determined through chemical extraction methods.

Conclusion: Phosphogypsum as a Promising Remediation Agent

The available evidence strongly suggests that phosphogypsum is a more effective amendment than calcite for reducing the availability of arsenate in contaminated soils, particularly in the common pH range of agricultural lands. Its mechanism of ion exchange appears to be more efficient than the pH-dependent precipitation induced by calcite.

While these findings are promising, further research is needed to evaluate the long-term stability of arsenate immobilized by phosphogypsum and to assess its performance under a wider range of soil types and environmental conditions. Nevertheless, this comparative analysis provides a solid foundation for considering phosphogypsum as a valuable tool in the remediation of arsenic-contaminated agricultural soils.

References

A Comparative Analysis of the Insecticidal Properties of Calcium Arsenate and DDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal properties of two historically significant insecticides: calcium arsenate, an inorganic arsenical pesticide, and dichlorodiphenyltrichloroethane (DDT), a chlorinated hydrocarbon. The following sections detail their mechanisms of action, present available quantitative efficacy data, and outline the experimental protocols used to derive this information.

Overview and Historical Context

This compound was widely used as a pesticide in the early 20th century, particularly for the control of cotton pests like the boll weevil.[1][2] Its use declined significantly with the advent of DDT in the 1940s.[1] DDT's potent and broad-spectrum insecticidal activity led to its extensive use in agriculture and public health, most notably for malaria control.[1][3] However, due to its environmental persistence and adverse effects on wildlife, the use of DDT has been banned or severely restricted in many countries.[3] this compound's use is also highly regulated due to its acute toxicity and carcinogenicity.[4]

Mechanism of Action

The insecticidal actions of this compound and DDT differ fundamentally in their biochemical targets.

This compound: A Multi-Target Toxin

This compound acts as a stomach poison and a general protoplasmic toxin. Its toxicity stems from the arsenic component, which disrupts cellular processes through multiple mechanisms:

  • Enzyme Inhibition: Trivalent arsenic (arsenite), the more toxic form, readily binds to sulfhydryl (-SH) groups in proteins, leading to the inactivation of numerous enzymes essential for cellular respiration and metabolism.

  • Disruption of Oxidative Phosphorylation: Pentavalent arsenic (arsenate) can substitute for phosphate (B84403) in oxidative phosphorylation, uncoupling this critical energy-producing pathway.

  • Oxidative Stress: Arsenic exposure can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components such as lipids, proteins, and DNA.

Due to its multi-target nature, a specific signaling pathway diagram for this compound's insecticidal action is not as clearly defined as for compounds with a single target site. The mechanism is a cascade of cellular disruptions initiated by the chemical properties of arsenic.

DDT: A Potent Neurotoxin

DDT's primary mode of action is the disruption of the insect's nervous system. It specifically targets the voltage-gated sodium channels in the axons of neurons.

dot

DDT_Mechanism cluster_neuron Insect Neuron Axonal Membrane cluster_effects Physiological Effects Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Nerve Impulse (Depolarization) Na_channel_open->Na_channel_closed Repolarization DDT_bound DDT-Bound Na+ Channel (Locked Open) Na_channel_open->DDT_bound DDT Binds Repetitive_firing Repetitive Neuronal Firing DDT_bound->Repetitive_firing Continuous Na+ Influx Paralysis Paralysis Repetitive_firing->Paralysis Death Insect Death Paralysis->Death DDT DDT Molecule

Caption: Mechanism of DDT's neurotoxic action on insect voltage-gated sodium channels.

DDT binds to a site on the sodium channel protein, which forces the channel to remain in an open state for an extended period. This leads to a continuous influx of sodium ions, causing uncontrolled and repetitive firing of the nerve. The resulting hyperexcitability of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.[5]

Quantitative Data on Insecticidal Efficacy

Direct comparative studies providing LD50 values for both this compound and DDT against the same insect species are scarce in modern literature due to the restricted use of these compounds. The data presented below is compiled from historical sources and individual studies.

Table 1: Mammalian Toxicity

CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
This compoundRatOral20[4]
DDTRatOral113-800[1][5]

Table 2: Insecticidal Efficacy (Field Data - 1947)

TreatmentPest(s)CropEfficacy MetricResultReference(s)
This compoundBoll weevil, Bollworm, Cotton aphidCottonYield Increase (lbs of seed cotton/acre)164
BHC-DDT mixtureBoll weevil, Bollworm, Cotton aphidCottonYield Increase (lbs of seed cotton/acre)496
Chlorinated campheneBoll weevil, BollwormCottonYield Increase (lbs of seed cotton/acre)571

Note: The 1947 field study did not test DDT alone but in a mixture with Benzene Hexachloride (BHC).

Table 3: Insect Toxicity (LD50)

CompoundInsect SpeciesLD50Reference(s)
This compoundBoll weevil (Anthonomus grandis)Data not readily available in searched literature
DDTBoll weevil (Anthonomus grandis)Data available but varies with formulation and application method[6]
This compoundCodling moth (Cydia pomonella)Data not readily available in searched literature
DDTCodling moth (Cydia pomonella)Resistance has been documented, making a single LD50 value difficult to establish[7]

A significant data gap exists for directly comparable insect LD50 values for this compound and DDT.

Experimental Protocols

The following outlines a general methodology for determining the acute toxicity (LD50) of an insecticide, which would have been used to generate the type of data presented above.

dot

LD50_Protocol cluster_prep Preparation cluster_application Application cluster_observation Observation and Data Collection cluster_analysis Data Analysis Insect_rearing 1. Rear uniform population of test insects Insecticide_prep 2. Prepare serial dilutions of insecticide Insect_rearing->Insecticide_prep Topical_app 3a. Topical Application (e.g., to thorax) Insecticide_prep->Topical_app Ingestion_app 3b. Ingestion (treated diet) Insecticide_prep->Ingestion_app Incubation 4. Incubate under controlled conditions Topical_app->Incubation Ingestion_app->Incubation Mortality_count 5. Record mortality at set time points (e.g., 24, 48h) Incubation->Mortality_count Probit_analysis 6. Probit or Logit Analysis Mortality_count->Probit_analysis LD50_calc 7. Calculate LD50 and confidence intervals Probit_analysis->LD50_calc

Caption: A generalized workflow for determining the LD50 of an insecticide in a laboratory setting.

A. Test Organisms: A homogenous population of the target insect species is reared under controlled laboratory conditions to ensure uniformity in age, weight, and physiological state.

B. Insecticide Preparation: The technical grade insecticide is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from this stock to create a range of concentrations for testing.

C. Application Methods:

  • Topical Application: A precise volume (typically 1 microliter) of each insecticide dilution is applied to a specific location on the insect's body, often the dorsal thorax, using a calibrated microapplicator.

  • Ingestion Bioassay: The insecticide is incorporated into the insect's diet at various concentrations. The insects are then allowed to feed on the treated diet for a specified period.

D. Incubation and Observation: After treatment, the insects are held in containers with access to food and water under controlled temperature, humidity, and light conditions. Mortality is assessed at predetermined time points, commonly 24, 48, and 72 hours post-treatment.

E. Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The dose-response data is then analyzed using statistical methods such as Probit or Logit analysis to determine the LD50 value, which is the dose estimated to be lethal to 50% of the test population, along with its 95% confidence limits.

Summary of Comparison

FeatureThis compoundDDT
Type Inorganic ArsenicalChlorinated Hydrocarbon
Primary Mode of Action Stomach poison; General protoplasmic toxinContact and stomach poison; Neurotoxin
Biochemical Target Multiple enzymes (via sulfhydryl binding), Oxidative phosphorylationVoltage-gated sodium channels in neurons
Speed of Action Generally slower, requires ingestionRelatively faster, acts on contact
Mammalian Toxicity (Oral LD50, Rat) High (20 mg/kg)Moderate (113-800 mg/kg)
Environmental Persistence High (Arsenic is an element and does not degrade)High

Conclusion

This compound and DDT represent two distinct classes of insecticides with fundamentally different modes of action. This compound is a broad-spectrum, multi-target poison that disrupts basic cellular metabolic processes. In contrast, DDT is a more specific neurotoxin that targets voltage-gated sodium channels, leading to rapid paralysis and death in insects.

While historical field data suggests that DDT and its formulations were more effective in increasing cotton yields compared to this compound, a direct comparison of their intrinsic insecticidal potency through metrics like LD50 values is hampered by the limited availability of modern, standardized comparative studies. The higher mammalian toxicity and carcinogenicity of this compound, along with the environmental persistence and bioaccumulation of DDT, have led to severe restrictions on the use of both compounds in modern agriculture and public health. The study of these historical insecticides, however, provides valuable insights into the evolution of insecticide development and the importance of understanding their mechanisms of action and potential off-target effects.

References

A Comparative Guide to the Solubility Product Constants of Various Calcium Arsenate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solubility product constants (Ksp) for several calcium arsenate hydrates. The determination of these constants is crucial for understanding the environmental fate of arsenic, developing remediation strategies, and for professionals in drug development requiring precise control over inorganic salt solubility. This document outlines the experimental data in a clear, tabular format, details the methodologies for Ksp determination, and provides a visual representation of the experimental workflow.

Data Presentation: Solubility Product Constants of this compound Hydrates

The solubility of different this compound hydrates varies significantly, which is reflected in their Ksp values. The following table summarizes the experimentally determined Ksp values for several key hydrates at 25°C. These values were determined through rigorous precipitation and dissolution experiments.

This compound Hydrate (B1144303)Chemical FormulaSolubility Product Constant (Ksp) at 25°C
Tri-calcium arsenate trihydrateCa₃(AsO₄)₂·3H₂O10⁻²¹.¹⁴
Tri-calcium arsenate 2.25-hydrateCa₃(AsO₄)₂·2.25H₂O10⁻²¹.¹⁰
This compound hydroxide (B78521)Ca₅(AsO₄)₃(OH)10⁻⁴⁰.¹²
Calcium hydroxide arsenate tetrahydrateCa₄(OH)₂(AsO₄)₂·4H₂O10⁻²⁷.⁴⁹

Note: The Ksp values are based on studies involving both precipitation and dissolution methods to ensure equilibrium was reached and accurately measured[1].

Other naturally occurring this compound minerals include rauenthalite (Ca₃(AsO₄)₂·10H₂O) and phaunouxite (Ca₃(AsO₄)₂·11H₂O)[2]. While these are recognized mineral forms, specific experimentally determined Ksp values for them are not as readily available in the cited literature.

Experimental Protocols for Ksp Determination

The determination of the solubility product constant for sparingly soluble salts like this compound hydrates can be approached through two primary experimental methods: the dissolution method and the precipitation method. Both methods aim to establish an equilibrium between the solid this compound hydrate and its constituent ions in an aqueous solution.

1. Dissolution Method

This method involves the dissolution of a synthesized, pure solid phase of the this compound hydrate in an aqueous solution until equilibrium is achieved.

  • Step 1: Synthesis and Characterization of the Solid Phase.

    • Pure this compound hydrates are precipitated by mixing solutions of a calcium salt (e.g., Ca(OH)₂) and an arsenic salt (e.g., H₃AsO₄) at specific Ca/As molar ratios and pH conditions. For instance, Ca₃(AsO₄)₂·xH₂O can be precipitated at a Ca/As ratio of 1.5 and a pH of 7[1].

    • The resulting precipitate is filtered, washed with deionized water, and dried.

    • The solid is then thoroughly characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) for morphological analysis, and Thermogravimetric Analysis (TGA) to determine the water of hydration content[1].

  • Step 2: Equilibration.

    • A known mass of the pure, characterized this compound hydrate is added to a known volume of deionized water or a background electrolyte solution in a sealed reaction vessel.

    • The suspension is continuously agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 25°C) to facilitate the dissolution process and reach equilibrium. The equilibration time can be lengthy, often requiring several days to weeks to ensure a true equilibrium is established[1].

  • Step 3: Sample Collection and Analysis.

    • Once equilibrium is assumed to be reached, the suspension is allowed to settle.

    • A sample of the supernatant (the clear liquid above the solid) is carefully extracted and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any solid particles.

    • The concentrations of the constituent ions (e.g., Ca²⁺ and AsO₄³⁻) in the filtrate are then determined using appropriate analytical techniques. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) are commonly used for calcium analysis, while ICP-AES or spectrophotometric methods can be used for arsenic analysis.

  • Step 4: Ksp Calculation.

    • The molar concentrations of the ions are used to calculate the ion activity product (IAP). The activities of the ions are calculated from their concentrations using an appropriate activity coefficient model (e.g., Debye-Hückel or Davies equation) to account for ionic strength effects.

    • At equilibrium, the IAP is equal to the Ksp. For example, for Ca₃(AsO₄)₂, the Ksp expression is: Ksp = {Ca²⁺}³ {AsO₄³⁻}² where {} denotes the activity of the respective ion.

2. Precipitation Method

In this approach, the Ksp is determined by analyzing the ion concentrations in a solution from which the this compound hydrate has been freshly precipitated and allowed to equilibrate.

  • Step 1: Controlled Precipitation.

    • Solutions of a soluble calcium salt (e.g., CaCl₂) and a soluble arsenate salt (e.g., Na₂HAsO₄) of known concentrations are mixed in a reaction vessel at a constant temperature.

    • The initial concentrations are chosen to exceed the expected solubility of the this compound hydrate, leading to its precipitation. The pH of the solution is controlled and monitored throughout the experiment as it significantly affects the speciation of arsenate and the solubility of the solid.

  • Step 2: Equilibration.

    • The mixture is continuously agitated for an extended period to allow the precipitation reaction to reach equilibrium. This ensures that the solution is saturated with respect to the precipitated solid.

  • Step 3: Sample Collection and Analysis.

    • Similar to the dissolution method, the solid is allowed to settle, and the supernatant is filtered.

    • The equilibrium concentrations of the calcium and arsenate ions in the filtrate are determined using the analytical techniques mentioned previously.

  • Step 4: Ksp Calculation.

    • The Ksp is calculated from the equilibrium activities of the ions in the same manner as in the dissolution method.

Mandatory Visualization: Experimental Workflow for Ksp Determination

The following diagram illustrates the general experimental workflow for determining the solubility product constant of a this compound hydrate using the dissolution method.

Caption: Workflow for Ksp determination of this compound hydrates.

References

A Comparative Analysis of Historical Arsenical Pesticides: Efficacy, Toxicity, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance and toxicological profiles of once-common arsenical insecticides and herbicides, with a comparative look at the alternatives that ultimately replaced them. This guide synthesizes historical experimental data to provide researchers, scientists, and drug development professionals with a detailed and objective comparison.

The late 19th and early 20th centuries marked the zenith of arsenical pesticide use in agriculture. These compounds, heralded for their efficacy, were instrumental in combating a host of devastating pests. However, their high toxicity and environmental persistence eventually led to their decline and replacement by synthetic organic pesticides. This guide provides a comparative analysis of the most prominent historical arsenical pesticides, presenting available quantitative data on their performance and toxicity, alongside detailed experimental protocols from the era.

A Tale of Two Arsenicals: The Inorganics and Organics

Arsenical pesticides can be broadly categorized into two main groups: inorganic and organic compounds. The inorganic arsenicals were the first to be widely used and were typically more acutely toxic. Organic arsenicals, developed later, offered reduced mammalian toxicity and, in some cases, systemic action in plants.

Inorganic Arsenical Pesticides:

  • Paris Green (Copper Acetoarsenite): One of the first widely used insecticides, introduced in the 1860s to combat the Colorado potato beetle.[1] It was also used as a larvicide to control mosquitoes.[2]

  • London Purple (Calcium Arsenite and other arsenical compounds): A by-product of the dye industry, it was introduced as a cheaper alternative to Paris Green.

  • Lead Arsenate (Lead Hydrogen Arsenate): Became the most extensively used arsenical insecticide due to its effectiveness against a wide range of chewing insects, particularly the codling moth in apple orchards, and its lower phytotoxicity compared to Paris Green.[2][3]

  • Calcium Arsenate: Gained prominence in the 1920s for the control of the cotton boll weevil.[4][5] It was less expensive than lead arsenate but could be more injurious to plants.[4]

  • Sodium Arsenite: Primarily used as a non-selective herbicide for weed control on an industrial scale, such as along railway lines, and as a contact herbicide in various agricultural settings.[6][7][8]

Organic Arsenical Pesticides:

  • Cacodylic Acid (Dimethylarsinic Acid) and its salts (e.g., Sodium Cacodylate): Used extensively as herbicides, particularly as a component of "Agent Blue" for defoliation.

  • Monosodium Methanearsonate (MSMA): A post-emergent herbicide effective against grassy weeds like johnsongrass.[9][10][11][12]

Performance and Efficacy: A Quantitative Comparison

The efficacy of these pesticides was documented in numerous agricultural experiment station bulletins and early scientific journals. The following tables summarize the available quantitative data on their performance.

Arsenical InsecticideTarget PestApplication RateEfficacySource
Lead Arsenate Codling Moth (Cydia pomonella)2 to 4 lbs per 100 gallons of waterHighly effective in controlling larval entry into fruit.[3]
This compound Boll Weevil (Anthonomus grandis)6 to 7 lbs per acre per applicationMaintained infestation below 20% for extended periods.[13]
Paris Green Colorado Potato Beetle (Leptinotarsa decemlineata)Dusting with flour mixtureEffective in killing larvae.[1]
Arsenical HerbicideTarget WeedApplication RateEfficacySource
Sodium Arsenite General Weeds (non-selective)1% solution (active arsenic trioxide equivalent)Complete top-kill of vegetation.[7][8]
MSMA Johnsongrass (Sorghum halepense)1.5 lb a.i./acre>80% control.[9]
MSMA Johnsongrass (Sorghum halepense)3.3 - 4.125 lb a.i./acre35-36% control.[9]

The Double-Edged Sword: Toxicity of Arsenical Pesticides

The primary drawback of arsenical pesticides was their high toxicity to a broad range of organisms, including humans and other non-target species. The arsenites were generally more acutely toxic than the arsenates.[14]

CompoundOrganismLD50 (mg/kg)Source
Arsenic Trioxide Human (estimated fatal dose)~1.4 mg/kg[15]
Sodium Arsenite (Trivalent) Rat (intraperitoneal)4.5 mg/kg[15]
Sodium Arsenate (Pentavalent) Rat (intraperitoneal)18 mg/kg[15]
Organic Arsenicals (Pentavalent) -Generally less acutely toxic than inorganic arsenicals.[16]

The Rise of Alternatives: A Shift in Pest Control

The toxicity and environmental persistence of arsenical pesticides spurred the search for safer and more effective alternatives. The mid-20th century saw the introduction of synthetic organic insecticides and new classes of herbicides that would eventually replace their arsenical predecessors.

Alternatives to Arsenical Insecticides:

  • DDT (Dichlorodiphenyltrichloroethane): Introduced in the 1940s, DDT proved to be a highly effective and persistent insecticide, replacing lead arsenate for the control of many pests, including the codling moth.[3]

  • Rotenone: A botanical insecticide derived from the roots of certain plants, used as a contact and stomach poison.

  • Pyrethrum: Another botanical insecticide extracted from chrysanthemum flowers, known for its rapid knockdown of insects.

  • Petroleum Oils: Used as dormant sprays to control overwintering pests.

Alternatives to Arsenical Herbicides:

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A selective herbicide for broadleaf weeds, introduced in the 1940s.

  • Dinitrophenols (e.g., DNOC): Used as non-selective contact herbicides.

  • Petroleum Oils: Also used as contact herbicides.

Experimental Protocols: A Glimpse into Historical Pesticide Trials

Replicating the exact experimental conditions of early 20th-century pesticide trials is challenging due to variations in reporting standards. However, a general methodology can be reconstructed from historical documents.

Typical Insecticide Field Trial Protocol (early 20th century):

  • Plot Design: Orchards or fields were divided into treatment plots and untreated control plots. The size of the plots and the number of replicates varied.

  • Application: Pesticides were applied using the equipment of the era, which ranged from hand-pumped sprayers to early engine-powered sprayers. For dusts like this compound, application was often done by dusting from bags, sometimes from horseback or mule.

  • Data Collection: Efficacy was typically measured by counting the number of infested fruits or plants, or by visually assessing the level of insect damage. For the boll weevil, infestation was determined by examining a set number of cotton squares (the floral buds) for punctures.[13]

  • Toxicity Assessment: Phytotoxicity was a major concern and was usually assessed by visual inspection for leaf burn or other damage to the crops.

Typical Herbicide Field Trial Protocol (early 20th century):

  • Plot Design: Similar to insecticide trials, areas with target weed populations were divided into treated and untreated plots.

  • Application: Herbicides were applied as sprays at specified concentrations or rates per unit area.

  • Data Collection: Efficacy was determined by visually rating the percentage of weed control (top-kill or overall reduction in weed density) compared to the untreated control plots.

Visualizing the Connections: Workflows and Relationships

To better understand the context and progression of arsenical pesticide usage, the following diagrams illustrate key relationships and workflows.

Historical_Pesticide_Development cluster_arsenicals Arsenical Pesticides cluster_alternatives Alternatives Paris Green Paris Green Lead Arsenate Lead Arsenate Paris Green->Lead Arsenate Improved Phytotoxicity London Purple London Purple DDT DDT Lead Arsenate->DDT Replaced by This compound This compound This compound->DDT Replaced by Sodium Arsenite Sodium Arsenite Synthetic Herbicides Synthetic Herbicides (2,4-D, Dinitrophenols) Sodium Arsenite->Synthetic Herbicides Replaced by Organic Arsenicals Organic Arsenicals Organic Arsenicals->Synthetic Herbicides Replaced by Botanicals Botanicals (Rotenone, Pyrethrum) Petroleum Oils Petroleum Oils

Caption: Evolution of insecticides and herbicides.

Caption: Generalized historical pesticide trial workflow.

Conclusion

The era of arsenical pesticides represents a critical chapter in the history of agriculture and pest management. While their effectiveness in controlling devastating pests is undeniable, their legacy is also one of significant environmental contamination and health concerns. This comparative analysis, based on available historical data, highlights the trade-offs inherent in pesticide use and underscores the scientific advancements that have led to the development of more selective and less hazardous alternatives. For modern researchers, this historical perspective offers valuable insights into the long-term consequences of pesticide use and the importance of rigorous, comparative toxicological and efficacy testing in the development of new pest control strategies.

References

Formation of Arsenate Apatite vs. Other Calcium Arsenate Phases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immobilization of arsenic through the formation of calcium arsenate compounds is a critical area of research with significant environmental and health implications. Understanding the conditions that favor the formation of specific, stable phases, such as arsenate apatite, over other less stable this compound compounds, is paramount for developing effective remediation strategies and for assessing the long-term fate of arsenic in various systems. This guide provides an objective comparison of the formation of arsenate apatite and other this compound phases, supported by experimental data.

Comparative Data on this compound Phase Formation

The formation of distinct this compound phases is highly dependent on the stoichiometry of the reactants and the pH of the system. The following tables summarize key quantitative data from studies investigating the synthesis of these compounds.

This compound PhaseFormulaCa/As Molar Ratio for FormationEquilibrium pH RangeResulting Equilibrium Arsenic Concentration (mg/L)Reference
Trithis compound dihydrateCa₃(AsO₄)₂·xH₂O1.503 - 7Not specified[1]
HaidingeriteCaHAsO₄·H₂O~1< 7High solubility (up to 3500 mg/L As in TCLP)[2]
Guerinite-typeCa₅H₂(AsO₄)₄~1.25> 7High solubility[2]
This compound hydrateCa₄(OH)₂(AsO₄)₂·4H₂O2.00 - 2.50> 12.00As low as 0.01[3]
Arsenate ApatiteCa₅(AsO₄)₃OH1.67 - 1.909.50 - 12.65Below 0.5[3]

Table 1: Influence of Ca/As Ratio and pH on this compound Phase Formation and Arsenic Immobilization.

This compound PhaseSolubility Product (Ksp)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Reference
Ca₃(AsO₄)₂·3H₂O10⁻²¹·¹⁴-3787.87[1]
Ca₃(AsO₄)₂·2.25H₂O10⁻²¹·⁴⁰-3611.50[1]
Ca₅(AsO₄)₃(OH)10⁻⁴⁰·¹²-5096.47[1]
Ca₄(OH)₂(AsO₄)₂·4H₂O10⁻²⁷·⁴⁹-4928.86[1]

Table 2: Thermodynamic Properties of Selected this compound Phases at 25°C.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for the synthesis and characterization of this compound phases as described in the cited literature.

Synthesis of this compound Phases

Objective: To precipitate different this compound phases by varying the initial Ca/As molar ratio and pH.

Materials:

  • Calcium source (e.g., ultrapure CaO or Ca(OH)₂ slurry)[1][3]

  • Arsenic source (e.g., H₃AsO₄ solution)[3]

  • Deionized water

Procedure:

  • Prepare aqueous suspensions with varying molar Ca/As ratios, typically ranging from 0.80 to 4.0.[4]

  • Adjust the pH of the suspensions to desired levels. For instance, high pH values (above 12.00) are achieved using a Ca(OH)₂ slurry.[1][3]

  • Equilibrate the suspensions for an extended period (e.g., up to 490 days in some studies) to ensure the formation of thermodynamically stable phases.[3]

  • Separate the solid precipitates from the aqueous phase via filtration.[3]

  • Air-dry the collected solid samples for subsequent characterization.[3]

Characterization of this compound Phases

Objective: To identify the crystalline structure, morphology, and thermal properties of the synthesized this compound compounds.

Methods:

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present in the solid samples. Powdered samples are typically pressed into a recessed glass slide and analyzed using a fully automated powder X-ray diffractometer.[3]

  • Scanning Electron Microscopy (SEM): Employed to observe the morphology and crystal size of the precipitates. Uncoated, representative samples are characterized.[3]

  • Thermogravimetric Analysis (TGA): Utilized to determine the water content and thermal stability of the hydrated this compound phases. A typical heating rate is 10 °C/min in air.[3]

  • DC Plasma Emission Spectroscopy: Used for the analysis of calcium and arsenic concentrations in the equilibrated aqueous solutions to determine the extent of arsenic immobilization.[3]

Visualizing Formation Pathways

The following diagrams illustrate the logical relationships and experimental workflows involved in the formation of different this compound phases.

Calcium_Arsenate_Formation_Workflow cluster_input Initial Conditions cluster_process Synthesis Process cluster_output Products cluster_analysis Characterization Ca_Source Calcium Source (e.g., CaO, Ca(OH)₂) Mixing Mixing in Aqueous Suspension Ca_Source->Mixing As_Source Arsenic Source (e.g., H₃AsO₄) As_Source->Mixing Equilibration Equilibration (up to 490 days) Mixing->Equilibration Control Ca/As ratio & pH Filtration Filtration Equilibration->Filtration Solid_Phase Solid Precipitate Filtration->Solid_Phase Aqueous_Phase Aqueous Solution Filtration->Aqueous_Phase XRD XRD Solid_Phase->XRD SEM SEM Solid_Phase->SEM TGA TGA Solid_Phase->TGA Spectroscopy DC Plasma Emission Spectroscopy Aqueous_Phase->Spectroscopy Phase_Formation_Conditions Conditions Controlling Factors Ca_As_Ratio Ca/As Molar Ratio Conditions->Ca_As_Ratio pH pH Conditions->pH Impurities Impurities (e.g., Mg²⁺) Conditions->Impurities Apatite Arsenate Apatite (Ca₅(AsO₄)₃OH) Ca_As_Ratio->Apatite 1.67 - 1.90 Ca4_Phase Ca₄(OH)₂(AsO₄)₂·4H₂O Ca_As_Ratio->Ca4_Phase 2.00 - 2.50 Ca3_Phase Ca₃(AsO₄)₂·xH₂O Ca_As_Ratio->Ca3_Phase 1.50 pH->Apatite 9.50 - 12.65 pH->Ca4_Phase > 12.00 pH->Ca3_Phase 3 - 7 Impurities->Apatite Inhibited by Mg²⁺

References

Iron-Coating Significantly Reduces Arsenic Leaching from Calcium Arsenate: A TCLP-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the Toxicity Characteristic Leaching Procedure (TCLP) test results for calcium arsenate and iron-coated this compound demonstrates a substantial reduction in arsenic mobility following the iron-coating process. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the stability of these compounds.

The treatment of arsenic-containing wastewater often involves precipitation with calcium salts, resulting in the formation of this compound. However, the stability of this compound is a significant concern, as it can redissolve and release arsenic into the environment.[1][2] A promising method to enhance its stability is to coat the this compound particles with iron arsenate. This guide presents the TCLP test results for two common forms of this compound, calcium hydrogen arsenate (CaHAsO₄) and trithis compound (Ca₃(AsO₄)₂), before and after being coated with iron arsenate.

Quantitative Data Summary

The following table summarizes the concentration of arsenic detected in the leachate after subjecting both uncoated and iron-coated this compound to the TCLP test. The results clearly indicate the effectiveness of the iron-coating in immobilizing arsenic.

Material TestedArsenic Concentration in TCLP Leachate (mg/L)
Calcium Hydrogen Arsenate (CaHAsO₄)744
Iron-Coated Calcium Hydrogen Arsenate (CaHAsO₄@FeAsO₄)Not Detected
Trithis compound (Ca₃(AsO₄)₂)302.2
Iron-Coated Trithis compound (Ca₃(AsO₄)₂@FeAsO₄)Not Detected

Data sourced from a 2020 study on the synthesis and application of this compound@iron arsenate coating materials.[1][2]

Experimental Protocols

The stability of the this compound and iron-coated this compound was assessed using the U.S. Environmental Protection Agency's (EPA) Toxicity Characteristic Leaching Procedure (TCLP), Method 1311.[1][2][3] This method is designed to simulate the leaching of contaminants from solid waste in a landfill environment.

Synthesis of Iron-Coated this compound

The iron-coated this compound materials were synthesized by converting this compound materials using ferric salts. The optimal conditions for the coating process were determined to be an Fe/As molar ratio of 4:1, a pH of 4, and a temperature of 50°C.[1][2]

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

The following is a detailed protocol for the TCLP test:

  • Sample Preparation: A representative sample of the solid waste is obtained. If the solid particles are larger than 9.5 mm, they are crushed to pass through a 9.5 mm sieve.

  • Determination of Appropriate Extraction Fluid: A small portion of the waste is mixed with reagent water to determine its pH.

    • If the pH is less than 5.0, extraction fluid #1 (an acetic acid/sodium acetate (B1210297) solution with a pH of 4.93 ± 0.05) is used.

    • If the pH is greater than or equal to 5.0, a second test is performed by adding 3.5 mL of 1N HCl, heating to 50°C for 10 minutes, and then cooling. If the pH is then less than 5.0, extraction fluid #1 is used. If it is still greater than 5.0, extraction fluid #2 (a 0.1 N acetic acid solution with a pH of 2.88 ± 0.05) is used.

  • Extraction: A pre-determined weight of the solid waste is placed in an extraction vessel with a volume of extraction fluid equal to 20 times the weight of the sample.

  • Agitation: The extraction vessel is sealed and rotated end-over-end at 30 ± 2 rpm for 18 ± 2 hours.

  • Filtration: After agitation, the mixture is filtered through a 0.6 to 0.8 µm glass fiber filter to separate the liquid leachate from the solid waste.

  • Analysis: The collected leachate is then analyzed for the concentration of contaminants of concern, in this case, arsenic.

Visualizing the TCLP Experimental Workflow

The following diagram illustrates the key steps of the Toxicity Characteristic Leaching Procedure.

TCLP_Workflow cluster_prep Sample Preparation cluster_fluid Extraction Fluid Selection cluster_leaching Leaching and Analysis A Obtain Representative Solid Waste Sample B Reduce Particle Size (if necessary) A->B C Determine pH of Waste D Use Extraction Fluid #1 (pH 4.93) C->D pH < 5.0 E Use Extraction Fluid #2 (pH 2.88) C->E pH >= 5.0 F Mix Sample and Extraction Fluid (1:20 ratio) D->F E->F G Rotate for 18 hours F->G H Filter to Separate Leachate G->H I Analyze Leachate for Arsenic Concentration H->I

Caption: A flowchart of the Toxicity Characteristic Leaching Procedure (TCLP).

References

Performance of calcium-based materials for arsenate removal in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data

The contamination of aqueous environments with arsenic, a toxic and carcinogenic element, poses a significant threat to public health and ecosystems. Among the various methods developed for arsenic remediation, adsorption using solid materials has emerged as a practical and effective approach. Calcium-based materials, in particular, have garnered attention due to their low cost, widespread availability, and effectiveness in removing arsenate (As(V)), the predominant form of arsenic in oxygenated waters. This guide provides a comprehensive comparison of the performance of different calcium-based materials for arsenate removal, benchmarked against other common adsorbents. The information presented is supported by experimental data to aid researchers in selecting the most suitable material for their specific needs.

Performance Comparison of Adsorbents for Arsenate Removal

The efficacy of an adsorbent is primarily evaluated based on its adsorption capacity and removal efficiency under specific experimental conditions. The following tables summarize the quantitative performance of various calcium-based materials and popular alternatives for arsenate removal.

Table 1: Performance of Calcium-Based Adsorbents for Arsenate (As(V)) Removal

AdsorbentChemical FormulaInitial As(V) Conc. (mg/L)Adsorbent Dose (g/L)pHContact TimeRemoval Efficiency (%)Adsorption Capacity (mg/g)Reference
Calcium OxideCaO0.210710 min99.90.02[1][2]
Calcium CarbonateCaCO₃0.210724 h36.10.007[1][2]
Calcium Fluoride (B91410)CaF₂0.210724 h68.00.014[1][2]
Calcium HydroxideCa(OH)₂------[3]
Calcium-based compositeCaO/Ca₁₂Al₁₄O₃₃------

Note: Adsorption capacity is calculated based on the reported removal efficiency and experimental conditions.

Table 2: Performance of Alternative Adsorbents for Arsenate (As(V)) Removal

AdsorbentChemical FormulaInitial As(V) Conc. (µg/L)Adsorbent DosepHContact TimeRemoval Efficiency (%)Adsorption Capacity (mg/g)Reference
Granular Ferric HydroxideGFH100-7.6< 5 µg/L achieved>95-[4]
Granular Ferric HydroxideGFH500--38-42 h (column)>99-[4]
Titanium DioxideTiO₂--7.0--41.4[5]
Activated Alumina (B75360)AA-----121 (mesoporous)[6]
Iron Acetate (B1210297) Coated AAIACAA4501 g/100 mL7.490 min98.5-[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the generalized methodologies for the key experiments cited in this guide.

Material Synthesis and Characterization

Synthesis of Calcium-Based Adsorbents: Commercially available high-purity calcium oxide (CaO), calcium carbonate (CaCO₃), and calcium fluoride (CaF₂) are typically used. For synthesized materials like calcium-based composites, a specific synthesis protocol would be followed, for example, a solid-state reaction method for CaO/Ca₁₂Al₁₄O₃₃.

Characterization: The adsorbents are characterized using various analytical techniques to understand their physical and chemical properties. These include:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.

Batch Adsorption Experiments

Batch adsorption studies are conducted to evaluate the removal efficiency and adsorption capacity of the materials.

  • Preparation of Arsenate Solution: A stock solution of a known arsenate concentration is prepared by dissolving a specific amount of a soluble arsenate salt (e.g., Na₂HAsO₄·7H₂O) in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorption Test: A predetermined amount of the adsorbent is added to a fixed volume of the arsenate solution in a flask or beaker.

  • pH Adjustment: The initial pH of the solution is adjusted to the desired value using dilute solutions of acid (e.g., HCl) or base (e.g., NaOH).

  • Agitation and Equilibration: The mixture is agitated at a constant speed using a mechanical shaker at a specific temperature for a predetermined period to reach equilibrium.

  • Sample Collection and Analysis: After agitation, the solution is filtered to separate the adsorbent. The concentration of arsenate remaining in the filtrate is determined using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

  • Calculation of Removal Efficiency and Adsorption Capacity:

    • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity (qₑ, mg/g) = ((C₀ - Cₑ) * V) / m where C₀ is the initial arsenate concentration, Cₑ is the equilibrium arsenate concentration, V is the volume of the solution, and m is the mass of the adsorbent.

Visualizing Experimental Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict the experimental workflow for evaluating arsenate removal and the logical relationship of performance among different calcium-based materials.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Material (e.g., CaO, CaCO3) Batch_Test Batch Adsorption Test (Adsorbent + As Solution) Adsorbent->Batch_Test As_Solution Arsenate Solution (Known Concentration) As_Solution->Batch_Test pH_Adj pH Adjustment Batch_Test->pH_Adj Agitation Agitation & Equilibration pH_Adj->Agitation Filtration Filtration Agitation->Filtration Analysis Arsenate Concentration Analysis (ICP-MS/AAS) Filtration->Analysis Calculation Calculate Removal % & Adsorption Capacity Analysis->Calculation Performance_Comparison CaO Calcium Oxide (CaO) CaF2 Calcium Fluoride (CaF2) CaO->CaF2 > Performance CaCO3 Calcium Carbonate (CaCO3) CaF2->CaCO3 > Performance

References

Safety Operating Guide

Proper Disposal of Calcium Arsenate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of calcium arsenate is a critical aspect of laboratory safety and environmental responsibility. Due to its high toxicity and carcinogenic properties, this compound and all materials contaminated with it must be managed as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all requisite safety measures are in place. All manipulations that could generate dust or aerosols must be conducted within a certified chemical fume hood, glove box, or other appropriate containment device to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:

  • Safety glasses with side shields or chemical splash goggles.

  • A laboratory coat.[1]

  • Nitrile gloves are recommended; all PPE should be inspected before and after use.[1]

  • For situations with a risk of significant airborne particles, a particulate filter respirator may be necessary.[3]

A designated area for arsenic compound manipulation should be clearly labeled with appropriate hazard warnings, such as "Toxic" and "Carcinogen".[1] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.[1][2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Solid Waste: All solid this compound waste, including contaminated disposable materials like gloves, bench paper, and pipette tips, must be collected in a designated, sealable, and compatible hazardous waste container.[1] A brown glass bottle or a similar non-reactive container is often suitable.[1]

  • Liquid Waste: All aqueous solutions containing this compound, including residual materials and rinse water from cleaning contaminated equipment, must be collected as hazardous waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain. [1]

  • Empty Containers: "Empty" containers that once held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[1]

2. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with the full chemical name ("this compound Waste"), the appropriate hazard warnings (e.g., "Toxic," "Carcinogen"), and the name of the responsible party or laboratory.[1]

3. Storage of Waste:

  • Waste containers should be kept tightly sealed and stored in a designated, well-ventilated, and secure secondary containment area.[1][3]

  • Store this compound waste away from incompatible materials, especially strong acids, as this can lead to the formation of highly toxic arsine gas.[1]

  • The storage area should not have access to drains or sewers.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional and local regulations for waste manifest and pickup procedures. Disposal must be conducted through an approved hazardous waste disposal facility.[4][5]

5. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area.[2]

  • Wearing appropriate PPE, carefully collect the powdered material using a method that avoids dust generation, such as vacuuming with a specialized HEPA-filtered vacuum or gently sweeping it into a sealed container.[3]

  • After the bulk of the material has been removed, decontaminate the area and ventilate it thoroughly.[2] All materials used for cleanup must be disposed of as hazardous waste.[1]

  • Any spill of arsenic-containing compounds should be reported to your EHS department immediately.[1]

Quantitative Data for Disposal and Transport
ParameterValueReference
UN NumberUN1557[6]
Proper Shipping NameARSENIC COMPOUND, SOLID, N.O.S.[6]
DOT Hazard Class6.1 (Toxic)[6]
Packing GroupII[6]
Chinese Standard Leaching Test (CSLT) Limit for Arsenic< 1.2 mg/L[7]

Experimental Protocols and Methodologies

While the primary focus of this document is on disposal, it is important to note that various stabilization and solidification (S/S) technologies are employed for the large-scale treatment of arsenic-containing waste. These methods aim to reduce the leachability of arsenic, rendering the waste more stable for final disposal.[8][9]

One common approach involves the use of geopolymer materials. In a typical experimental protocol to assess the efficacy of this treatment:

  • This compound waste is mixed with varying weight percentages of geopolymer materials (e.g., 30 wt%).

  • The samples are cured for a specified period, often 28 days.

  • Following curing, extraction tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), are performed.

  • The leachate is then analyzed to determine the concentration of arsenic, which is compared against regulatory limits to assess the effectiveness of the stabilization.[7][10]

Another method involves the in-situ formation of more stable arsenic compounds. For instance, adding a ferric (FeIII) solution to this compound waste can promote the formation of yukonite, a more stable secondary mineral, thereby immobilizing the arsenic.[7]

Disposal Workflow Diagram

CalciumArsenateDisposal start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Gloves - Lab Coat - Safety Glasses start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate ppe->spill solid_waste Solid Waste: Contaminated Disposables segregate->solid_waste Solids liquid_waste Liquid Waste: Aqueous Solutions & Rinsate segregate->liquid_waste Liquids containerize_solid Collect in Labeled, Sealed Container solid_waste->containerize_solid containerize_liquid Collect in Labeled, Sealed Container liquid_waste->containerize_liquid storage Store in Secure Secondary Containment containerize_solid->storage containerize_liquid->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->containerize_solid Collect Spill Debris

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Calcium arsenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Calcium Arsenate (Ca₃(AsO₄)₂), a highly toxic inorganic compound. Adherence to these procedures is essential to ensure personnel safety and environmental protection in the laboratory setting. This compound is classified as a toxic and carcinogenic substance, requiring stringent control measures to prevent exposure.[1][2][3]

Hazard Summary

This compound is toxic if swallowed or inhaled and may be harmful in contact with skin.[1] It is a confirmed human carcinogen, suspected of damaging fertility or the unborn child, and can cause damage to organs through single or repeated exposure.[1][2][4] It is also very toxic to aquatic life with long-lasting effects.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.

Quantitative Exposure Limits

JurisdictionExposure Limit TypeValue
ACGIH TLVTWA0.01 mg/m³[1][3]
OSHA PELCeiling0.002 mg/m³[1]
NIOSH IDLH5 mg/m³[1]

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Respiratory Protection A NIOSH/MSHA approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required where exposure may exceed 0.002 mg/m³.[6] For escape situations, an air-purifying, full-facepiece respirator with an N100, R100, or P100 filter can be used.[7]To prevent inhalation of toxic dust particles.
Hand Protection Impervious gloves such as natural rubber, nitrile rubber, neoprene, or PVC should be worn.[1][3] Gloves must be inspected before use.[1]To prevent skin contact and absorption.
Eye Protection Wear safety glasses with side shields or chemical safety goggles.[1][3]To protect eyes from dust particles.
Skin and Body Protection Wear appropriate personal protective clothing to prevent skin contact.[8] This includes a lab coat, and in cases of potential significant exposure, a fully protective impervious suit.[3]To prevent contamination of personal clothing and skin.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety.

1. Preparation and Engineering Controls:

  • Work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][9]

  • Establish a regulated and marked area for handling, use, and storage as required by OSHA Standard 29 CFR 1910.1018.[6]

  • Ensure that an eyewash station and emergency shower are readily accessible in the immediate work area.[6]

2. Handling Procedures:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Wear all required personal protective equipment before handling the substance.[1]

  • Avoid the formation of dust during handling.[1][9]

  • Do not eat, drink, or smoke in the designated handling area.[1][6]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

3. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]

  • Store away from incompatible materials such as active metals (iron, aluminum, zinc) and oxidizing agents.[6]

4. Disposal Plan:

  • This compound and its containers must be disposed of as hazardous waste.[5][6]

  • Do not allow the material to be released into the environment.[1][3]

  • Sweep up spilled material, avoiding dust formation, and place it into suitable, sealed containers for disposal.[1][6]

  • Contact your institution's environmental health and safety department or a licensed professional waste disposal service to ensure disposal is in accordance with local, state, and federal regulations.[6]

Emergency Response Plan

Immediate action is critical in the event of an emergency involving this compound.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]

  • Isolate: Isolate the spill or leak area for at least 25 meters (75 feet) for solids.[10]

  • Ventilate: Ventilate the area.

  • Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Contain: Cover the spill with a plastic sheet to prevent spreading.[10] Moisten the spilled material or use a HEPA-filter vacuum for cleanup to avoid generating dust.[2]

  • Collect: Carefully collect the material in sealed containers for disposal as hazardous waste.[6]

  • Decontaminate: Wash the spill area thoroughly after cleanup is complete.[6]

Exposure Response:

  • Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes.[8][11] Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1] If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Designate & Mark Handling Area A->B C Verify Fume Hood Functionality B->C D Inspect & Don Required PPE C->D E Weigh & Handle in Fume Hood D->E Proceed to Handling F Avoid Dust Generation E->F Spill Spill Occurs E->Spill If Spill Exposure Exposure Occurs E->Exposure If Exposure G Keep Container Tightly Closed F->G H Decontaminate Work Area G->H Handling Complete I Remove & Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled, Sealed Container J->K After Decontamination L Store Waste in Designated Area K->L M Arrange for Hazardous Waste Pickup L->M Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Isolate Isolate Spill Evacuate->Isolate Medical Seek Immediate Medical Attention FirstAid->Medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.